(E)-9-Oxodec-2-enoic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(E)-9-oxodec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJRDZMWIAYEMM-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-20-3, 2575-01-1 | |
| Record name | Queen substance | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Keto-2-decenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002575011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-OXO-2-DECENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618LR3X900 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Technical Elucidation of Queen Bee Substance: 9-Oxodec-2-enoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the seminal discovery, chemical characterization, and biological function of 9-oxodec-2-enoic acid (9-ODA), the principal component of the queen honey bee pheromone. It details the historical context of its identification, moving from the conceptual "queen substance" to a defined chemical entity. This document summarizes key quantitative data, outlines the experimental protocols that were fundamental to its discovery and characterization, and provides visual representations of its signaling pathway and the logical progression of its discovery. This guide is intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and drug development, offering a foundational understanding of this critical semiochemical.
Introduction
The intricate social structure of a honey bee (Apis mellifera) colony is orchestrated by a complex chemical language, with pheromones serving as the primary medium of communication. At the heart of this chemical regulation is the "queen substance," a pheromone blend that signals the presence and reproductive status of the queen, thereby maintaining colony cohesion and suppressing the reproductive capabilities of worker bees. In the mid-20th century, the quest to identify this substance marked a significant milestone in chemical ecology. This guide focuses on the core component of this pheromone, 9-oxodec-2-enoic acid (9-ODA), a molecule with profound effects on bee behavior and physiology.[1]
The Discovery of 9-Oxodec-2-enoic Acid: A Historical Perspective
The journey to identifying 9-ODA began with the pioneering work of Dr. Colin G. Butler at the Rothamsted Experimental Station in the 1950s.[2] Through a series of meticulous experiments, Butler demonstrated that a chemical substance produced by the queen bee was responsible for inhibiting ovary development in worker bees and preventing them from rearing new queens.[3] This unknown compound was termed the "queen substance." Butler's research established that this substance was produced in the queen's mandibular glands and disseminated throughout the colony via physical contact and food sharing (trophallaxis).[3]
The chemical identity of the queen substance was ultimately unveiled in the early 1960s through the collaborative efforts of R.K. Callow and N.C. Johnston.[3] In 1960, they announced the chemical constitution and successful synthesis of the queen substance, identifying it as 9-oxodec-2-enoic acid.[3] A subsequent publication by Butler, Callow, and Johnston in 1962 provided further validation, confirming that the synthetic 9-ODA exhibited the same biological activity as the naturally occurring substance.[3]
Physicochemical and Biological Properties of 9-ODA
9-ODA is an unsaturated fatty acid with the chemical formula C₁₀H₁₆O₃.[4] It is the primary and most abundant component of the Queen Mandibular Pheromone (QMP), a complex blend of at least five synergistic compounds.[2][5] The other major components of QMP include (R)- and (S)-9-hydroxydec-2-enoic acid (9-HDA), methyl p-hydroxybenzoate (HOB), and 4-hydroxy-3-methoxyphenylethanol (HVA).[2][6]
Data Presentation
The following tables summarize the quantitative data related to the composition of QMP and the biological activity of 9-ODA.
Table 1: Quantitative Composition of Queen Mandibular Pheromone (QMP) in a Mated Queen [5]
| Component | Abbreviation | Amount per Queen Equivalent (μg) |
| (E)-9-oxodec-2-enoic acid | 9-ODA | 240 ± 30 |
| (R)- and (S)-9-hydroxydec-2-enoic acid | 9-HDA | 110 ± 10 |
| Methyl p-hydroxybenzoate | HOB | 36 ± 10 |
| 4-hydroxy-3-methoxyphenylethanol | HVA | 3.6 ± 1.0 |
| Methyl Oleate | MO | 3.8 ± 0.8 |
| Coniferyl Alcohol | CA | 0.15 ± 0.04 |
| Palmitic Acid | PA | 1.1 ± 0.1 |
| Linolenic Acid | LEA | 22 ± 6 |
Table 2: Biological Activity of 9-ODA
| Biological Effect | Target Bee | Quantitative Measure | Reference |
| Inhibition of Worker Ovary Development | Worker Bee | Significant reduction in ovary development in queenless workers exposed to 9-ODA. | [7] |
| Inhibition of Queen Rearing | Worker Bee | Partial inhibition of queen cell construction in queenless colonies treated with synthetic 9-ODA. | [8] |
| Drone Attraction (Sex Pheromone) | Drone Bee | Attraction of drones from up to 60 meters. | [9][10] |
| Olfactory Receptor Activation | Drone and Worker Bee | EC₅₀ = 280 ± 31 nM for the AmOr11 receptor. | [9][10] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies that were instrumental in the discovery and characterization of 9-ODA.
Isolation of Natural 9-Oxodec-2-enoic Acid
-
Dissection: The mandibular glands were carefully dissected from a large number of queen honey bees.
-
Extraction: The glands were then subjected to solvent extraction to isolate the active compounds.
-
Purification: The crude extract was purified using techniques such as chromatography to separate the different components.
-
Bioassay-Guided Fractionation: At each stage of purification, the biological activity of the fractions was tested using bioassays (see section 4.3) to guide the isolation of the active compound.
Synthesis of 9-Oxodec-2-enoic Acid
Several synthetic routes for 9-ODA have been developed. A common starting material is azelaic acid, a nine-carbon dicarboxylic acid.[4] A plausible synthetic workflow is outlined below.
Caption: A plausible synthetic route for 9-Oxodec-2-enoic acid.
A more detailed synthetic procedure starting from oleic acid involves an oxidative cleavage to produce azelaic acid, which can then be further modified.[11] For example, a chemo-enzymatic route can be employed for the conversion of oleic acid to azelaic acid.[11]
Bioassay for Inhibition of Worker Ovary Development
This bioassay is crucial for quantifying the primer effect of 9-ODA.[7]
-
Preparation of Experimental Units: Newly emerged worker bees are collected and placed in small cages in a queenless environment. Each cage is supplied with a sucrose (B13894) solution and pollen substitute.[7]
-
Treatment Application: A specific dose of 9-ODA, often a "queen equivalent" (approximately 200 µg), is introduced into the treatment cages, typically on a glass slide, and refreshed daily.[7] Control cages receive a solvent-only treatment.[7]
-
Incubation: The cages are maintained in a controlled environment (e.g., 32-34°C) for 10-14 days.[7]
-
Dissection and Ovary Scoring: A sample of worker bees from each cage is dissected under a stereomicroscope.[7] The developmental stage of the ovaries is scored using a standardized scale, ranging from undeveloped (Stage 1) to fully developed oocytes (Stage 4 or 5).[7]
-
Data Analysis: The ovary development scores between the 9-ODA treated and control groups are statistically compared to determine the inhibitory effect.
Signaling Pathway of 9-Oxodec-2-enoic Acid
The perception of 9-ODA in honey bees is mediated by a specific olfactory receptor, AmOr11, which is a G-protein coupled receptor (GPCR).[9][10] The binding of 9-ODA to AmOr11 initiates a signaling cascade within the olfactory sensory neurons located in the bee's antennae.
Caption: Proposed signaling cascade for 9-ODA perception in honey bees.
While the specific downstream effectors of the 9-ODA signaling pathway are still under investigation, the general model for insect olfactory GPCRs involves the activation of a G-protein, leading to the production of second messengers like cyclic AMP (cAMP).[1][12][13] This ultimately results in the modulation of ion channels, leading to the depolarization of the olfactory sensory neuron and the transmission of a signal to the brain, which then elicits the appropriate behavioral or physiological response.[1]
Conclusion
The discovery and elucidation of 9-oxodec-2-enoic acid represent a landmark achievement in the field of chemical ecology. From its conceptualization as the elusive "queen substance" to its precise chemical identification and synthesis, 9-ODA has provided profound insights into the chemical underpinnings of social organization in honey bees. The subsequent identification of its specific receptor, AmOr11, has opened new avenues for understanding the molecular mechanisms of olfaction and pheromonal communication.[9][10] This technical guide provides a consolidated resource of the historical and scientific journey of 9-ODA, offering valuable data and methodological context for future research in pheromone biology, neuroethology, and the development of novel pest management strategies.
References
- 1. Role of Go/i subgroup of G proteins in olfactory signaling of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Queen mandibular pheromone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
- 5. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Stimulatory Gαs Protein Is Involved in Olfactory Signal Transduction in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A GPCR signaling pathway in insect odor detection | bioRxiv [biorxiv.org]
The Queen's Decree: A Technical History of the Isolation of (E)-9-Oxodec-2-enoic Acid
For Immediate Release
A deep dive into the historical and technical journey of isolating the honey bee queen's primary pheromone, (E)-9-Oxodec-2-enoic acid (9-ODA), this whitepaper offers researchers, scientists, and drug development professionals a comprehensive guide to its discovery, characterization, and the evolution of its isolation methodologies.
First identified as the elusive "queen substance," this compound is a cornerstone of chemical communication in honey bee colonies, regulating social structure and reproductive hierarchy. This document chronicles the pioneering work of scientists who first unveiled its chemical identity and biological function, and details the analytical techniques that have evolved to isolate and study this critical semiochemical.
The Dawn of an Era: Discovery and Early Isolation
The mid-20th century marked a turning point in the understanding of insect societies, largely driven by the work of C.G. Butler, R.K. Callow, and N.C. Johnston. Their research in the late 1950s and early 1960s led to the successful isolation and identification of the "queen substance" from the mandibular glands of queen honey bees (Apis mellifera).[1] This discovery was a landmark achievement, providing the first concrete evidence of a pheromone's role in regulating complex social behaviors in insects.
The initial isolation was a formidable task, relying on the meticulous dissection of thousands of queen bees and the application of classical chemical techniques. The general workflow, a testament to the analytical capabilities of the era, is outlined below.
Quantitative Analysis: From Queen Glands to Pure Compound
| Parameter | Value | Organism/System | Source |
| Concentration in Mandibular Glands | |||
| Virgin Queens | ~124.5 µg per queen | Apis mellifera | [1] |
| Drone-Laying Queens | ~139.2 µg per queen | Apis mellifera | [1] |
| Naturally Mated Queens | ~160.0 µg per queen | Apis mellifera | [1] |
| Receptor Binding Affinity (EC₅₀) | 280 ± 31 nM | AmOr11 Receptor (Apis mellifera drones) | [1] |
Experimental Protocols: A Blend of Classic and Modern Techniques
This section details the probable historical methods for isolation and synthesis, alongside modern analytical protocols for the characterization of this compound.
Historical Isolation and Synthesis
Isolation of Natural this compound (Circa 1961)
Based on the work of Butler, Callow, and Johnston, the following steps represent a plausible protocol for the original isolation of "queen substance":
-
Source Material: Mandibular glands were dissected from a large number of queen honey bees.
-
Extraction: The collected glands were homogenized in a solvent such as diethyl ether to extract the lipid-soluble components. The resulting solution was then filtered to remove solid debris.
-
Purification: The crude extract was subjected to column chromatography. An adsorbent material like alumina (B75360) or silica (B1680970) gel would have been used as the stationary phase, with a series of solvents of increasing polarity used as the mobile phase to separate the components of the extract.
-
Bioassay-Guided Fractionation: Each fraction collected from the chromatography column was biologically assayed to determine its ability to inhibit ovary development in worker bees. This allowed the researchers to identify and concentrate the active "queen substance."
-
Crystallization: The purified active fraction was likely subjected to crystallization to obtain the pure compound.
Synthesis of this compound (Circa 1960)
The first synthesis of 9-ODA by Callow and Johnston confirmed its structure. A likely synthetic route, starting from the readily available dicarboxylic acid, azelaic acid, is as follows:
-
Starting Material: Azelaic acid.
-
Half-Esterification: Protection of one of the carboxylic acid groups as an ester.
-
Chain Shortening and Ketone Formation: Conversion of the free carboxylic acid to an acid chloride, followed by reaction with a methyl organometallic reagent (e.g., dimethylcadmium) to form the methyl ketone.
-
α-Bromination: Introduction of a bromine atom at the carbon adjacent to the ester.
-
Elimination: Treatment with a base to form the α,β-unsaturated ester.
-
Hydrolysis: Removal of the ester protecting group to yield this compound.
Modern Analytical Techniques
Modern approaches to the isolation and analysis of 9-ODA and other semiochemicals offer significantly higher resolution, sensitivity, and speed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Quantification
-
Sample Preparation: Mandibular glands are dissected and extracted with a small volume of a suitable solvent (e.g., hexane (B92381) or dichloromethane) containing an internal standard. The extract can be derivatized (e.g., silylation) to improve volatility and chromatographic performance.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is coupled to a mass spectrometer.
-
Analysis: The sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification. Quantification is achieved by comparing the peak area of 9-ODA to that of the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: A purified sample of 9-ODA (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure, confirming the presence of the carboxylic acid, the trans-double bond, the ketone, and the aliphatic chain.
Signaling Pathway: The Molecular Basis of the Queen's Rule
The biological effects of this compound are initiated by its detection by specific olfactory receptors in other bees. In drones, the receptor AmOr11 has been identified as the specific receptor for 9-ODA, mediating the long-range attraction of males to virgin queens for mating.
Conclusion
The journey to understand this compound, from its initial discovery as the enigmatic "queen substance" to the elucidation of its molecular signaling pathways, represents a significant chapter in the history of chemical ecology. The evolution of analytical techniques has been instrumental in this progress, allowing for increasingly detailed investigations into the chemical language of the natural world. This historical and technical overview provides a foundation for future research into the diverse roles of this fascinating molecule and its potential applications in agriculture and beyond.
References
An In-depth Technical Guide to (E)-9-Oxodec-2-enoic Acid: Chemical Structure, Properties, and Biological Activity
(E)-9-Oxodec-2-enoic acid , commonly known as the queen substance, is a fascinating unsaturated fatty acid with significant biological roles, most notably as a key component of the queen honeybee (Apis mellifera) mandibular pheromone.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological functions, with a focus on its role in honeybee social dynamics and its potential as a lead compound in drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biology, and drug development.
Chemical Structure and Properties
This compound is a ten-carbon unsaturated fatty acid characterized by a ketone group at the ninth carbon and a trans-configured double bond between the second and third carbons.[1]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Queen substance, 9-ODA, 9-keto-2(E)-decenoic acid | [1] |
| CAS Number | 334-20-3 | |
| Molecular Formula | C10H16O3 | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | |
| Odor | Distinctive | |
| Melting Point | 54.5-55.5 °C | |
| Boiling Point | 80-100 °C at 0.001 Torr | |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), poorly soluble in water | |
| Stability | Generally stable, but sensitive to prolonged light and high temperatures |
Synthesis of this compound
Several synthetic routes for this compound have been developed. Common starting materials include azelaic acid, diethyl-3-oxoglutarate, and oleic acid.[1]
Experimental Protocol: Synthesis from Azelaic Acid (Generalized)
This protocol outlines a common, generalized approach for the synthesis of this compound starting from azelaic acid.
Objective: To synthesize this compound from azelaic acid.
Materials:
-
Azelaic acid
-
Thionyl chloride
-
Cadmium or Grignard reagents
-
Appropriate alkylating agents
-
Malonic acid
-
Piperidine
-
Anhydrous solvents (e.g., diethyl ether, benzene)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Methodology:
-
Monoesterification of Azelaic Acid: Protect one of the carboxylic acid groups of azelaic acid, typically by conversion to a monoester. This can be achieved by reacting azelaic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst.
-
Conversion to an Acid Chloride: The remaining free carboxylic acid group is converted to an acid chloride using a reagent such as thionyl chloride.
-
Introduction of the Keto Group: The acid chloride is then reacted with an appropriate organometallic reagent (e.g., a cadmium or Grignard reagent) to introduce the methyl ketone group.
-
Deprotection: The ester protecting group is removed by hydrolysis to regenerate the carboxylic acid.
-
Chain Elongation and Introduction of the Double Bond (Doebner-von Miller Reaction): The resulting keto-acid is condensed with malonic acid in the presence of a base like pyridine with a catalytic amount of piperidine. This reaction introduces the α,β-unsaturated carboxylic acid moiety.
-
Purification: The final product is purified using techniques such as extraction, crystallization, and column chromatography.
Diagram: Synthetic Workflow from Azelaic Acid
References
(E)-9-Oxodec-2-enoic Acid: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-9-Oxodec-2-enoic acid (9-ODA), a medium-chain fatty acid, is a pivotal semiochemical in the animal kingdom, most notably as the principal component of the queen honey bee (Apis mellifera) mandibular pheromone (QMP).[1][2] This molecule plays a crucial role in regulating the complex social dynamics within a honey bee colony, including the suppression of worker bee ovary development, attracting drones for mating, and maintaining the queen's retinue.[2][3] Its potent and specific biological activities have made it a subject of interest for researchers in chemical ecology, insect physiology, and drug discovery. This technical guide provides an in-depth overview of the natural sources of 9-ODA, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic and signaling pathways.
Natural Sources of this compound
The primary and most significant natural source of this compound is the mandibular glands of the queen honey bee. While present in other hive products, its concentration is highest in the queen's glands, varying with her reproductive status.
Queen Honey Bee Mandibular Glands
The mandibular glands of the queen honey bee are the primary production site of 9-ODA. The concentration of this pheromone is a key indicator of the queen's reproductive capacity and social dominance.
Table 1: Quantitative Analysis of this compound in Queen Honey Bee (Apis mellifera) Mandibular Glands
| Queen Reproductive Status | Mean 9-ODA Concentration (µ g/queen ) |
| Virgin | 124.5 ± 84.0 |
| Drone-laying | 139.2 ± 88.4 |
| Naturally Mated | 160.0 ± 75.2 |
Data represents the mean ± standard error.
Royal Jelly
This compound is also found in royal jelly, the protein-rich secretion from the hypopharyngeal and mandibular glands of young worker bees that serves as nutrition for larvae and the adult queen. However, its concentration in royal jelly is considerably lower than that of its precursor, (E)-9-hydroxydec-2-enoic acid (9-HDA).[4] Specific quantitative data for 9-ODA in royal jelly across different bee species is limited, with research predominantly focusing on the more abundant 10-hydroxy-2-decenoic acid (10-HDA).[5][6]
Biosynthesis of this compound
The biosynthesis of 9-ODA occurs primarily in the mandibular glands of the queen honey bee through a specialized fatty acid metabolism pathway.[1] The process begins with the common fatty acid, stearic acid, and involves a series of enzymatic reactions.
Caption: Biosynthetic pathway of this compound in queen honey bee mandibular glands.
Signaling Pathway of this compound
In worker bees, 9-ODA acts as a primer pheromone to suppress ovary development, thus maintaining the queen's reproductive dominance.[2] This physiological effect is initiated by the binding of 9-ODA to a specific odorant receptor in the antennae of worker bees. The primary receptor for 9-ODA has been identified as AmOr11, which forms a heterodimer with the co-receptor Orco (AmOr2).[3][7] While the initial binding event is well-characterized, the complete downstream signaling cascade that leads to ovary suppression is still under investigation but is thought to involve hormonal signaling pathways.[8]
Caption: Proposed signaling pathway for 9-ODA-mediated ovary suppression in worker honey bees.
Experimental Protocols
Accurate extraction and quantification of this compound are critical for research in this field. The following are generalized protocols for its analysis.
Extraction of 9-ODA from Queen Bee Mandibular Glands
Objective: To isolate 9-ODA and other fatty acids from the mandibular glands of queen honey bees.
Materials:
-
Queen honey bees
-
Dissecting tools (forceps, scissors)
-
Stereomicroscope
-
Glass vials (2 mL)
-
Hexane or Dichloromethane
-
Internal standard (e.g., heptadecanoic acid)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Euthanize queen bees by freezing.
-
Under a stereomicroscope, carefully dissect the mandibular glands from the head of the queen bee.
-
Place the dissected glands into a 2 mL glass vial.
-
Add a known volume of solvent (e.g., 1 mL of hexane) containing a precise concentration of the internal standard.
-
Crush the glands using a clean glass rod to ensure thorough extraction of lipids.
-
Vortex the vial vigorously for 2 minutes.
-
Centrifuge the vial at 3000 x g for 10 minutes to pellet the tissue debris.
-
Carefully transfer the supernatant to a new vial.
-
The extract is now ready for analysis by GC-MS or can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.
Quantification of 9-ODA by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its polarity, 9-ODA requires derivatization to increase its volatility for GC-MS analysis.
Derivatization (Methoximation followed by Silylation):
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). This step protects the ketone group.
-
Incubate at 60°C for 30 minutes.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). This converts the carboxylic acid to a more volatile silyl (B83357) ester.
-
Incubate at 60°C for another 30 minutes.
-
The sample is now ready for GC-MS injection.
GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Quantification: The concentration of 9-ODA is determined by comparing the peak area of its derivatized form to the peak area of the derivatized internal standard.
Quantification of 9-ODA by High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the analysis of 9-ODA without the need for derivatization.
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient program starting with a low percentage of mobile phase B, ramping up to elute 9-ODA, and then re-equilibrating the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 9-ODA (e.g., m/z 183.1 -> 111.1, 139.1).
Quantification: The concentration of 9-ODA is determined by constructing a calibration curve using standards of known concentrations and comparing the peak area of the analyte in the sample to this curve.
References
- 1. benchchem.com [benchchem.com]
- 2. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The absolute configurations of hydroxy fatty acids from the royal jelly of honeybees (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Composition and Nutritional Value of Royal Jelly Samples Obtained from Honey Bee (Apis mellifera) Hives Fed on Oak and Rapeseed Pollen Patties | MDPI [mdpi.com]
- 7. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
The Biological Role of 9-Oxo-2-Decenoic Acid (9-ODA) in Honeybee Colonies: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-9-oxo-2-decenoic acid (9-ODA) is a cornerstone of chemical communication in honeybee (Apis mellifera) colonies, functioning as the primary component of the queen mandibular pheromone (QMP). This powerful semiochemical orchestrates a remarkable array of physiological and behavioral responses that are fundamental to the colony's social structure, reproductive hierarchy, and overall cohesion. As a releaser pheromone, 9-ODA elicits immediate behavioral changes, such as the formation of the queen's retinue and the attraction of drones during mating flights. Concurrently, as a primer pheromone, it induces long-term physiological modifications, most notably the suppression of ovary development in worker bees, thereby ensuring the queen's reproductive dominance. This technical guide provides a comprehensive examination of the multifaceted biological roles of 9-ODA, detailing the molecular mechanisms of its perception, the downstream signaling cascades, and its profound impact on individual bees and colony dynamics. This document synthesizes quantitative data, outlines key experimental methodologies, and presents visual representations of the pertinent biological pathways to serve as a resource for ongoing research and potential applications in apiculture and drug development.
Introduction
The intricate social organization of a honeybee colony, a marvel of biological engineering, is largely governed by a sophisticated chemical language. At the heart of this communication network is the queen mandibular pheromone (QMP), a complex blend of substances that unequivocally signals the presence, reproductive status, and health of the queen. The most abundant and functionally significant component of QMP is (E)-9-oxo-2-decenoic acid (9-ODA).[1]
The influence of 9-ODA is pervasive, impacting nearly every facet of colony life. It is the chemical embodiment of the queen's authority, maintaining social order and ensuring the coordinated functioning of tens of thousands of individuals. This guide delves into the core biological functions of 9-ODA, presenting a synthesis of current knowledge for researchers and professionals in related fields.
The Dual Role of 9-ODA: Releaser and Primer Pheromone
9-ODA exhibits a remarkable dual functionality, acting as both a releaser and a primer pheromone to modulate the behavior and physiology of colony members.[2][3]
-
Releaser Effects (Short-term Behavioral Responses):
-
Retinue Formation: 9-ODA is a potent attractant for worker bees, compelling them to form a retinue around the queen.[4] These workers groom and feed the queen, and in doing so, become coated with QMP, which they then distribute throughout the colony via physical contact and food exchange (trophallaxis).[5] This dissemination is crucial for maintaining the queen's signal throughout the hive.
-
Drone Attraction: During her nuptial flights, a virgin queen releases 9-ODA as a long-distance sex attractant, guiding drones to her location for mating.[2][5] It can attract drones from distances of up to 60 meters.[2] While 9-ODA is the primary long-range signal, other QMP components can act as close-range aphrodisiacs.[2]
-
Swarm Cohesion: In the context of colony reproduction (swarming), 9-ODA helps to keep the swarm clustered together around the queen.
-
-
Primer Effects (Long-term Physiological Responses):
-
Inhibition of Worker Ovary Development: Perhaps the most critical primer effect of 9-ODA is the suppression of ovary development in worker bees.[6][7] In a queenright colony, the constant presence of 9-ODA ensures that the workers remain sterile, thus preventing reproductive competition and maintaining the queen as the sole egg-layer. The absence of 9-ODA, as occurs when a queen is lost, triggers ovary activation in some workers.
-
Regulation of Worker Maturation: Exposure to QMP, with 9-ODA as a key component, influences the behavioral maturation of worker bees, delaying the transition from in-hive tasks (such as nursing) to foraging.
-
Inhibition of Queen Rearing: The presence of adequate levels of 9-ODA in the colony inhibits the workers' instinct to construct queen cells and rear new queens. A decrease in the pheromone's concentration, often due to an aging or failing queen, can trigger queen-rearing behavior.[8]
-
Quantitative Analysis of 9-ODA
The concentration of 9-ODA produced by a queen is a dynamic indicator of her reproductive status and health. Quantitative analysis, typically performed using gas chromatography-mass spectrometry (GC-MS), reveals significant variations in 9-ODA levels.
| Queen Status | Mean 9-ODA Quantity (µ g/queen ) | Standard Error (SE) | Analytical Method | Reference(s) |
| Virgin | 124.5 | ± 84.0 | GC | [1] |
| Mated (Overall) | 159 | ± 26 | GC-MS | [9] |
| Mated (Laying) | ~200 | Not specified | Not specified | [4] |
| Drone-Laying | 139.2 | ± 88.4 | GC | [1] |
Molecular Mechanism of 9-ODA Perception and Signaling
The perception of 9-ODA is initiated in the antennae of honeybees, where it binds to a specific olfactory receptor, triggering a cascade of neural signals that culminate in a physiological or behavioral response.
The Olfactory Receptor: AmOr11
Research has identified a specific odorant receptor in Apis mellifera, AmOr11, that is highly selective for 9-ODA.[2] Functional studies have demonstrated that AmOr11 responds specifically to 9-ODA and not to other components of QMP or general floral odors.[10] The half-maximal effective concentration (EC₅₀) for 9-ODA activation of AmOr11 has been determined to be approximately 280 ± 31 nM.[2][10]
The Olfactory Receptor Signaling Pathway
Insect olfactory receptors, including AmOr11, form a heteromeric complex with a highly conserved co-receptor known as Orco (Olfactory receptor co-receptor).[11] The binding of 9-ODA to AmOr11 is believed to induce a conformational change in the AmOr11/Orco complex. The exact downstream signaling cascade is an area of active research, with evidence supporting both ionotropic and metabotropic mechanisms.[12][13]
-
Ionotropic Mechanism: The current consensus suggests that the OR-Orco complex functions as a ligand-gated ion channel. Upon 9-ODA binding, the channel opens, allowing an influx of cations and leading to the depolarization of the olfactory sensory neuron (OSN) membrane.[13] This generates an action potential that is transmitted to the antennal lobe of the brain.
-
Metabotropic Mechanism: There is also evidence for the involvement of G-protein coupled receptor (GPCR) signaling pathways.[12][14] These pathways may modulate the sensitivity of the receptor and contribute to the overall neuronal response, potentially through the generation of second messengers like cAMP.
The signal from the OSNs is then processed in the antennal lobe, the primary olfactory center in the insect brain, and subsequently relayed to higher brain centers like the mushroom bodies, where it is integrated to produce a specific behavioral or physiological output.[15][16]
Experimental Protocols
Investigating the biological roles of 9-ODA requires a suite of specialized bioassays and analytical techniques. Detailed methodologies for key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for 9-ODA Quantification
This protocol outlines the general steps for the quantitative analysis of 9-ODA from honeybee mandibular glands.
Objective: To extract, identify, and quantify 9-ODA from the mandibular glands of a honeybee queen.
Materials:
-
Honeybee queen(s)
-
Dissection tools (fine forceps, scissors)
-
Vials with solvent-resistant caps
-
Internal standard (e.g., decanoic acid)
-
GC-MS system with a suitable column (e.g., HP-5MS)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
Procedure:
-
Sample Collection: Euthanize the queen by freezing.
-
Dissection: Under a dissecting microscope, carefully dissect the mandibular glands from the queen's head.
-
Extraction: Place the glands in a vial containing a known volume of methanol and the internal standard. Crush the glands with a clean glass rod to ensure complete extraction.
-
Centrifugation: Centrifuge the sample to pellet any tissue debris.
-
Derivatization: Transfer the supernatant to a new vial and evaporate the solvent under a gentle stream of nitrogen. Add the derivatizing agent to convert 9-ODA into a more volatile form for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS.
-
Typical GC Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 120°C at 40°C/minute.
-
Ramp 2: Increase to 310°C at 5°C/minute.
-
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for identification.
-
-
Data Analysis: Identify the 9-ODA peak based on its retention time and mass spectrum compared to a pure standard. Quantify the amount of 9-ODA relative to the internal standard.
Retinue Attraction Bioassay
This bioassay measures the releaser effect of 9-ODA on worker bees.
Objective: To quantify the attractiveness of 9-ODA to worker bees.
Materials:
-
Observation arena (e.g., a Petri dish)
-
Young worker bees (nurse bees)
-
Dummy queen (e.g., a small piece of filter paper on a glass rod)
-
9-ODA solution in a solvent (e.g., ethanol)
-
Solvent-only control
-
Video recording equipment (optional)
Procedure:
-
Arena Setup: Place a known number of worker bees (e.g., 50) in the observation arena and allow them to acclimatize.
-
Treatment Application: Apply a specific amount of the 9-ODA solution to the dummy queen. Prepare a control dummy queen with only the solvent.
-
Introduction of Dummy Queen: Introduce the treated or control dummy queen into the center of the arena.
-
Observation: Record the number of bees in the retinue (licking and antennating the dummy queen) at regular intervals over a set period (e.g., 10 minutes).
-
Data Analysis: Compare the average number of bees attracted to the 9-ODA-treated dummy queen versus the control.
Worker Ovary Development Inhibition Assay
This assay assesses the primer effect of 9-ODA on worker bee physiology.
Objective: To determine the inhibitory effect of 9-ODA on worker ovary development.
Materials:
-
Cages for housing bees
-
Newly emerged worker bees
-
Diet (sucrose solution and pollen patty)
-
9-ODA incorporated into the diet
-
Control diet without 9-ODA
-
Dissection microscope and tools
-
Saline solution
Procedure:
-
Experimental Setup: Place groups of newly emerged worker bees in cages. Provide each cage with either the 9-ODA-laced diet or the control diet.
-
Incubation: Maintain the cages in an incubator under controlled conditions (temperature and humidity) for a set period (e.g., 10-14 days).
-
Dissection: At the end of the incubation period, dissect a sample of bees from each cage in saline solution.
-
Ovary Scoring: Examine the ovaries under the microscope and score their developmental stage based on a pre-defined scale.
Ovary Activation Scoring System: [17][18]
-
Score 0/1 (Inactive): Ovaries are small and translucent, with no visible oocytes.
-
Score 2 (Pre-vitellogenic): Ovaries are slightly swollen, with small, white oocytes beginning to develop.
-
Score 3 (Vitellogenic): Ovaries are enlarged, with developing oocytes containing yolk.
-
Score 4 (Mature): Ovaries are fully developed, with at least one mature egg ready to be laid.
-
Data Analysis: Compare the average ovary activation scores between the 9-ODA-treated and control groups.
Conclusion and Future Directions
(E)-9-oxo-2-decenoic acid is a molecule of paramount importance in the sociobiology of the honeybee. Its dual role as a releaser and primer pheromone underscores the efficiency and elegance of chemical communication in regulating complex social behaviors and physiological processes. The identification of its specific receptor, AmOr11, has opened new avenues for understanding the molecular basis of chemosensation in insects.
Future research should continue to elucidate the downstream signaling pathways of the AmOr11/Orco complex to provide a more complete picture of how the 9-ODA signal is transduced into a cellular response. Further investigation into the interplay between 9-ODA and other components of the queen's pheromonal bouquet will also be crucial for a holistic understanding of honeybee chemical communication. A deeper knowledge of the mechanisms of 9-ODA action holds promise for the development of novel tools for honeybee management, such as improving queen rearing practices and managing colony health. Furthermore, the intricate signaling pathways modulated by 9-ODA may offer insights for the development of new therapeutic agents.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproductive activation in honeybee (Apis mellifera) workers protects against abiotic and biotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Queen mandibular pheromone - Wikipedia [en.wikipedia.org]
- 6. Reproductive parasitism by worker honey bees suppressed by queens through regulation of worker mandibular secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.psu.edu [pure.psu.edu]
- 9. New insights into honey bee (Apis mellifera) pheromone communication. Is the queen mandibular pheromone alone in colony regulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Functional agonism of insect odorant receptor ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-situ recording of ionic currents in projection neurons and Kenyon cells in the olfactory pathway of the honeybee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Smell and Aftersmell: Fast Calcium Imaging Dynamics of Honey Bee Olfactory Coding [elifesciences.org]
- 17. ars.usda.gov [ars.usda.gov]
- 18. Post-Reproductive Lifespan in Honey Bee Workers with Varying Life Expectancies - PMC [pmc.ncbi.nlm.nih.gov]
(E)-9-Oxodec-2-enoic Acid as a Primer Pheromone: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-9-Oxodec-2-enoic acid (9-ODA) is a pivotal semiochemical in the honeybee, Apis mellifera, where it functions as a key component of the queen mandibular pheromone (QMP). This molecule exhibits a dual role, acting as both a releaser pheromone, eliciting immediate behavioral responses, and a primer pheromone, inducing long-term physiological changes within the colony. As a primer pheromone, 9-ODA is primarily responsible for maintaining the reproductive hierarchy by inhibiting ovary development in worker bees. This guide provides a comprehensive technical overview of 9-ODA's role as a primer pheromone, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanism of action.
Introduction
The social structure of a honeybee colony is intricately regulated by a complex language of chemical signals, or pheromones. Among these, the queen mandibular pheromone (QMP) is paramount in orchestrating colony cohesion and reproductive division of labor. This compound (9-ODA) is the most abundant and well-characterized component of QMP.[1] Its primary primer effect is the physiological suppression of oogenesis in worker bees, ensuring the queen's reproductive dominance.[1] Beyond this, 9-ODA also influences drone physiology and behavior.[2][3] Understanding the mechanisms by which 9-ODA exerts its primer effects is crucial for fields ranging from basic insect sociobiology to the development of novel pest management strategies and potential drug discovery pathways targeting similar signaling systems.
Quantitative Data
The physiological effects of 9-ODA are dose-dependent. The following tables summarize key quantitative data from the literature regarding its receptor affinity and its impact on honeybee physiology.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | EC50 (nM) | Species | Reference |
| AmOr11 | This compound | 280 ± 31 | Apis mellifera | [4][5] |
Table 2: Effect of Queen Presence (and thus 9-ODA) on Worker Ovary Activation
| Social Condition | Number of Workers Analyzed | Percentage of Workers with Activated Ovaries (Stage III or higher) | Species | Reference |
| Queenright (QR) | 28 | 10.71% | Apis mellifera capensis | [6] |
| Queenless (QL) | 36 | 100% (displaying Stage III, IV, or V ovaries) | Apis mellifera capensis | [6] |
Signaling Pathway
The perception of 9-ODA is initiated by its binding to a specific odorant receptor, AmOr11, located in the antennae of honeybees.[4][5] Insect olfactory receptors are complex proteins that can function as both ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) receptors. The binding of 9-ODA to AmOr11 is believed to trigger a conformational change that initiates an intracellular signaling cascade, ultimately leading to changes in gene expression and physiology.
Caption: Generalized G-protein coupled signaling pathway for 9-ODA.
Experimental Protocols
Bioassay for Inhibition of Worker Ovary Development
This protocol is adapted from methodologies used to assess the impact of queen pheromones on worker physiology.[6]
Objective: To quantify the inhibitory effect of this compound on the ovary development of worker honeybees.
Materials:
-
Cages for housing worker bees
-
Newly emerged worker honeybees (Apis mellifera)
-
Sucrose (B13894) solution (50% w/v)
-
Pollen patty (or other protein source)
-
This compound (synthetic)
-
Solvent for 9-ODA (e.g., ethanol)
-
Dissecting microscope
-
Fine-tipped forceps
-
Microscope slides
-
Saline solution (e.g., Ringer's solution)
-
Digital camera with microscope adapter (optional)
Procedure:
-
Preparation of Treatment Groups:
-
Prepare different concentrations of 9-ODA in the chosen solvent.
-
Apply a known amount of each 9-ODA solution to a small, inert substrate (e.g., a glass slide) and allow the solvent to evaporate.
-
Prepare a control group with the solvent only.
-
-
Experimental Setup:
-
Collect newly emerged worker bees from a queenright colony.
-
Place a standardized number of worker bees (e.g., 50) into each cage.
-
Provide each cage with ad libitum access to sucrose solution and a pollen patty.
-
Introduce the 9-ODA-treated or control substrate into each cage.
-
-
Incubation:
-
Maintain the cages in a controlled environment (e.g., incubator at 34°C and 50-70% relative humidity) for a set period (e.g., 10-14 days).
-
-
Dissection and Ovary Staging:
-
After the incubation period, anesthetize the bees by chilling.
-
Individually dissect each bee in a drop of saline solution under a dissecting microscope.
-
Carefully remove the abdominal tergites to expose the internal organs.
-
Locate and excise the ovaries.
-
Mount the ovaries on a microscope slide in a drop of saline.
-
Examine the ovaries and classify them according to a standardized staging system (see Table 3).
-
-
Data Analysis:
-
Calculate the percentage of workers in each treatment group that exhibit activated ovaries (e.g., Stage III or higher).
-
Use appropriate statistical tests (e.g., Chi-squared test) to compare the different treatment groups.
-
Table 3: Stages of Honeybee Worker Ovary Development
| Stage | Description |
| I | Ovarioles are thread-like and undifferentiated. |
| II | Ovarioles remain thread-like but may show slight swelling. |
| III | Ovarioles are swollen with early oocyte development visible. |
| IV | Ovarioles contain clearly developed oocytes. |
| V | Ovarioles are fully developed with mature oocytes ready for laying. |
This staging is a composite based on descriptions in the literature.[6]
Caption: Experimental workflow for the ovary development inhibition bioassay.
Single Sensillum Recording (SSR) of Olfactory Sensory Neurons
This protocol provides a general framework for performing SSR on honeybee antennae to measure the response of olfactory sensory neurons to 9-ODA.[7][8]
Objective: To record the action potentials from individual olfactory sensory neurons in response to stimulation with this compound.
Materials:
-
Live honeybees (Apis mellifera)
-
Dissecting microscope with a stable platform
-
Micromanipulators
-
Tungsten electrodes (sharpened electrolytically)
-
Reference electrode (e.g., silver/silver chloride)
-
High-impedance amplifier
-
Data acquisition system and software
-
Odor delivery system (e.g., a continuous flow of purified air with a stimulus injection port)
-
This compound (synthetic)
-
Solvent for 9-ODA (e.g., mineral oil or hexane)
Procedure:
-
Bee Preparation:
-
Anesthetize a honeybee by chilling.
-
Mount the bee in a holder (e.g., a pipette tip) with its head and antennae exposed and immobilized.
-
-
Electrode Placement:
-
Insert the reference electrode into an indifferent part of the body, such as the eye.
-
Under high magnification, carefully advance the recording electrode with a micromanipulator to make contact with and penetrate the cuticle of a single sensillum on the antenna. Successful contact is usually indicated by an increase in baseline noise.
-
-
Odor Stimulation:
-
Prepare a dilution series of 9-ODA in the chosen solvent.
-
Apply a small amount of the 9-ODA solution to a piece of filter paper and insert it into the odor delivery cartridge.
-
Deliver a puff of the odorant-laden air over the antenna for a defined duration.
-
-
Recording and Analysis:
-
Record the electrical activity from the neuron before, during, and after odor stimulation.
-
Use spike-sorting software to distinguish the action potentials of individual neurons if the sensillum houses more than one.
-
Quantify the neuronal response by measuring the change in spike frequency upon stimulation.
-
Construct a dose-response curve by plotting the neuronal response against the concentration of 9-ODA.
-
Caption: Workflow for Single Sensillum Recording (SSR).
Conclusion
This compound is a cornerstone of chemical communication in honeybees, with profound primer effects that are essential for the maintenance of social order. Its role in the suppression of worker ovary development is a classic example of pheromonal control of reproduction in a social insect. The identification of its specific receptor, AmOr11, has opened the door to a more detailed molecular understanding of its mechanism of action. The experimental protocols and data presented in this guide provide a foundation for further research into this fascinating pheromone and its potential applications. Future studies focusing on the precise downstream signaling cascade of the AmOr11 receptor and the generation of detailed dose-response curves for ovary inhibition will further illuminate the intricate workings of this vital chemical signal.
References
- 1. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reproductive parasitism by worker honey bees suppressed by queens through regulation of worker mandibular secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Single sensillum recording - Wikipedia [en.wikipedia.org]
The Role of 9-Oxo-2-decenoic Acid (9-ODA) in the Suppression of Worker Honey Bee Ovarian Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate social structure of a honey bee (Apis mellifera) colony, a single queen is typically responsible for all reproduction. This reproductive dominance is maintained, in large part, through a sophisticated chemical communication system. The queen produces a blend of pheromones, collectively known as the Queen Mandibular Pheromone (QMP), which regulates various aspects of colony life, including the suppression of ovary development in worker bees. The primary component of QMP responsible for this physiological inhibition is 9-oxo-2-decenoic acid (9-ODA).[1][2] This technical guide provides a comprehensive overview of the function of 9-ODA in worker bee ovary suppression, detailing the underlying signaling pathways, experimental methodologies for its study, and quantitative data from key research.
The Primer Pheromone Effect of 9-ODA on Worker Ovary Suppression
9-ODA acts as a primer pheromone, eliciting long-term physiological changes in worker bees that prevent them from developing their ovaries and laying eggs.[1][2] This ensures that the queen remains the sole reproductive individual in the colony, maintaining social cohesion and preventing reproductive conflict. The absence of a queen and her 9-ODA signal leads to ovary activation in a proportion of worker bees, who can then lay unfertilized, male-destined eggs.
Quantitative Data on Ovary Development
The presence of a queen and her pheromones has a dramatic impact on the reproductive anatomy of worker bees. This is most evident in the number of ovarioles, the egg-producing filaments within the ovaries.
Table 1: Ovariole Number in Honey Bee Castes and Conditions
| Caste/Condition | Species/Strain | Mean Total Ovariole Number (per bee) | Range of Ovariole Number | Reference |
| Queen | Apis mellifera | 200 - 360 | - | [3] |
| Worker (Queenright) | Apis mellifera (European) | 5 | 1 - 14 | [3] |
| Worker (Queenright) | Apis mellifera (Africanized) | 8 | 1 - 30 | [3] |
| Worker (Queenless) | Apis mellifera (Russian) | Not specified, but positive correlation between ovary size and activation | 1 - 6 (per ovary) | [4] |
The amount of 9-ODA produced by workers also changes significantly in the absence of a queen, reflecting a shift towards a more queen-like physiological state.
Table 2: 9-ODA Levels in Worker Bees in Queenright vs. Queenless Conditions
| Worker Bee Condition | 9-ODA (% of mandibular gland contents) | 9-HDA (% of mandibular gland contents) | 10-HDA (% of mandibular gland contents) | Reference |
| Queenright (QR) Clones | 8.08 ± 2.26% | 63.64 ± 3.00% | 15.34 ± 2.11% | [5] |
| Queenless (QL) Clones | 66.18 ± 1.64% | 25.46 ± 1.77% | Not specified | [5] |
Signaling Pathways in 9-ODA Mediated Ovary Suppression
The mechanism by which 9-ODA inhibits worker ovary development is complex and involves the interplay of the olfactory system, neuroendocrine pathways, and key hormones.
Olfactory Reception of 9-ODA
The perception of 9-ODA begins in the worker bee's antennae. A specific odorant receptor, AmOr11, has been identified as the receptor for 9-ODA.[1][2] The binding of 9-ODA to AmOr11 initiates a signaling cascade that is transmitted to the brain.
Downstream Effects on Juvenile Hormone and Dopamine (B1211576)
The olfactory signal triggered by 9-ODA is thought to influence the levels of two key signaling molecules: juvenile hormone (JH) and dopamine.
-
Juvenile Hormone (JH): In many insects, JH has a gonadotropic function, promoting ovary development. In honey bee workers, lower levels of JH are associated with suppressed ovarian development. The presence of the queen and her QMP is known to keep JH titers low in young worker bees.
-
Dopamine: Dopamine pathways in the brain are also modulated by QMP.[6] Studies have shown that queenless bees, which exhibit ovary development, have higher levels of brain dopamine. Conversely, exposure to QMP components can reduce dopamine levels in young workers.[6]
The precise signaling cascade linking the activation of the 9-ODA receptor to the regulation of JH and dopamine is still an active area of research. However, it is clear that 9-ODA plays a crucial role in modulating these neuroendocrine pathways to suppress worker reproduction.
Figure 1: Simplified signaling pathway of 9-ODA in worker bee ovary suppression.
Experimental Protocols
The study of 9-ODA's effects on worker bee physiology relies on a set of established experimental protocols.
Protocol for 9-ODA Treatment and Ovary Analysis
This protocol describes a common method for assessing the impact of synthetic 9-ODA on worker bee ovary development in a controlled laboratory setting.
Figure 2: Experimental workflow for 9-ODA treatment and ovary analysis.
Methodology:
-
Bee Collection: Collect newly emerged worker bees from a healthy, queenright colony. This ensures a standardized age and physiological state.
-
Housing: Place the bees in small cages with access to water and a food source, typically a sugar candy or sucrose (B13894) solution.
-
Treatment: For the treatment group, incorporate a known concentration of synthetic 9-ODA into the food. The control group receives the same food without 9-ODA.
-
Incubation: Maintain the cages in an incubator under controlled conditions (e.g., 34°C and constant darkness) for a period sufficient for ovary development to occur in the absence of inhibitory signals (typically 10-14 days).
-
Dissection and Ovary Scoring:
-
Immobilize bees by chilling them.
-
Under a dissecting microscope, open the abdomen dorsally to expose the internal organs.
-
Carefully remove the ovaries and place them on a microscope slide with a drop of saline.
-
Assess the stage of ovary activation using a standardized scoring system. A common 5-point scale ranges from inactive, thread-like ovarioles (score 0) to ovaries containing fully developed oocytes (score 4).[4]
-
-
Ovariole Counting:
-
Gently tease apart the ovarioles in each ovary using fine forceps.
-
Count the number of ovarioles per ovary. The total ovariole number is the sum of the counts for both ovaries.[3]
-
-
Data Analysis: Statistically compare the ovary activation scores and ovariole numbers between the 9-ODA treated and control groups.
Protocol for Juvenile Hormone (JH) Titer Quantification by Radioimmunoassay (RIA)
This protocol outlines the key steps for measuring JH levels in the hemolymph of worker bees.
Methodology:
-
Hemolymph Collection:
-
JH Extraction:
-
Immediately transfer the collected hemolymph into a solvent such as acetonitrile (B52724) to prevent degradation.[7]
-
Perform a liquid-phase extraction, typically with hexane, to isolate the JH.[9]
-
-
Radioimmunoassay (RIA):
-
The RIA is a competitive binding assay. A known amount of radiolabeled JH (tracer) and an antibody specific to JH are used.
-
The extracted JH from the hemolymph sample competes with the radiolabeled JH for binding to the antibody.
-
The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of JH in the sample.
-
A standard curve is generated using known concentrations of synthetic JH to quantify the amount of JH in the bee hemolymph samples.[7][10]
-
Protocol for Quantification of 9-ODA by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the method for extracting and quantifying 9-ODA from the mandibular glands of honey bees.
Methodology:
-
Dissection and Extraction:
-
Derivatization:
-
Concentrate the supernatant and derivatize the sample using an agent like bistrimethylsilyltrifluoroacetamide (BSTFA). This process makes the compounds more volatile and suitable for GC analysis.[11]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
-
The compounds are separated based on their boiling points and retention times in the GC column.
-
The mass spectrometer fragments the eluted compounds, and the resulting mass spectra are used for identification by comparing them to known standards and libraries.
-
Quantification is achieved by comparing the peak area of 9-ODA to that of the internal standard.[11]
-
Conclusion
9-ODA is a critical component of the queen honey bee's chemical arsenal (B13267) for maintaining reproductive dominance. Its primer pheromone effect on worker bees, leading to the suppression of ovary development, is a cornerstone of honey bee social organization. The intricate signaling pathway, involving the olfactory receptor AmOr11 and the downstream modulation of juvenile hormone and dopamine, highlights the sophisticated nature of this chemical communication system. The experimental protocols detailed in this guide provide a framework for further investigation into the nuances of this critical chemical communication system. A deeper understanding of the 9-ODA signaling pathway not only enhances our knowledge of insect social behavior but also opens avenues for the development of novel strategies for bee management and conservation.
References
- 1. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Genetic Basis of Transgressive Ovary Size in Honeybee Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Reproductive parasitism by worker honey bees suppressed by queens through regulation of worker mandibular secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Queen pheromone modulates brain dopamine function in worker honey bees - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Juvenile Hormone Biosynthesis Gene Expression in the corpora allata of Honey Bee (Apis mellifera L.) Female Castes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zacharyhuang.com [zacharyhuang.com]
- 9. zacharyhuang.com [zacharyhuang.com]
- 10. Caste and metamorphosis: hemolymph titers of juvenile hormone and ecdysteroids in last instar honeybee larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New insights into honey bee (Apis mellifera) pheromone communication. Is the queen mandibular pheromone alone in colony regulation? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of (E)-9-Oxodec-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-9-Oxodec-2-enoic acid (9-ODA), famously known as the queen bee substance, is a medium-chain fatty acid with well-established pheromonal functions in honeybee colonies. Beyond its role in entomology, emerging research suggests a broader range of biological activities, positioning 9-ODA and structurally related compounds as molecules of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 9-ODA, with a focus on its potential effects in mammalian systems. While direct research on 9-ODA is still developing, this guide synthesizes findings from closely related oxo-fatty acids to propose and detail likely signaling pathways and molecular targets. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a structured presentation of available data to facilitate further investigation into the therapeutic potential of this compound.
Introduction
This compound (9-ODA) is a naturally occurring unsaturated keto-fatty acid. In the honeybee (Apis mellifera), it is a primary component of the queen mandibular pheromone, regulating social structure, worker bee ovary development, and drone attraction.[1] The specificity of this action in insects is highlighted by the identification of a dedicated olfactory receptor, AmOr11, which exhibits high sensitivity to 9-ODA.[2] While its role in honeybees is well-characterized, the broader physiological effects of 9-ODA, particularly in mammalian systems, are an area of growing interest. Structurally similar fatty acids have been shown to possess anti-inflammatory, anti-cancer, and metabolic regulatory properties. This guide will explore the hypothesized mechanisms of action of 9-ODA in mammals based on current evidence from analogous compounds.
Known and Hypothesized Mechanisms of Action
The biological effects of this compound in mammalian systems are not yet fully elucidated. However, based on the activities of structurally similar oxo-fatty acids, several key signaling pathways have been identified as potential targets. These include the modulation of inflammatory responses, activation of metabolic regulators, induction of programmed cell death, and epigenetic modifications.
Anti-Inflammatory Effects: Modulation of NF-κB and MAPK Signaling
Chronic inflammation is a key driver of numerous diseases. Structurally related oxo-fatty acids have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] These pathways are central to the production of pro-inflammatory mediators. The proposed mechanism involves the suppression of IκB-α phosphorylation, which prevents the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes.[3] Similarly, the inhibition of JNK and ERK phosphorylation within the MAPK cascade contributes to the reduction of inflammatory responses.[3]
Metabolic Regulation: PPARα Agonism
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that plays a critical role in lipid metabolism. Isomers of 9-ODA have been identified as potent PPARα agonists.[4][5] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, which can result in reduced triglyceride accumulation in hepatocytes.[4] This suggests that 9-ODA may have therapeutic potential for metabolic disorders such as dyslipidemia.
Induction of Apoptosis in Cancer Cells
Several oxo-fatty acids have been shown to induce apoptosis in various cancer cell lines.[6] For instance, 9-oxo-(10E,12E)-octadecadienoic acid, a structurally similar compound, induces apoptosis in human ovarian cancer cells through the mitochondrial pathway.[7] This process is characterized by the dissipation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[7] This suggests that 9-ODA could be a candidate for anti-cancer drug development.
Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition
Short-chain fatty acids are a known class of histone deacetylase (HDAC) inhibitors.[8] By inhibiting HDACs, these molecules can induce histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[9] This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells. While direct evidence for 9-ODA as an HDAC inhibitor is limited, its structural similarity to other fatty acids that exhibit this activity suggests it is a plausible mechanism of action.
Quantitative Data
Quantitative data on the biological activity of this compound in mammalian systems is currently limited. The following tables summarize the available data for 9-ODA and its structurally related compounds.
Table 1: Receptor Activity and Cellular Effects
| Compound | Target/Assay | Effect | Quantitative Value | Reference(s) |
| This compound | Honeybee Olfactory Receptor (AmOr11 + AmOr2) | Agonist | EC50 = 280 ± 31 nM | [10] |
| 9-oxo-10(E),12(E)-octadecadienoic acid | PPARα Luciferase Reporter Assay | Agonist | - | [4] |
| 13-oxo-9,11-octadecadienoic acid | PPARα Luciferase Reporter Assay | Agonist (stronger than 9-oxo-ODA) | - | [5] |
| 10-hydroxy-2E-decenoic acid | HDAC3 Inhibition | Inhibitor | Ki = 5.32 mM | [11] |
Table 2: Effects on Inflammatory Markers (from related compounds)
| Compound | Cell Line | Treatment | Effect | Reference(s) |
| 8-oxo-9-octadecenoic acid | RAW 246.7 macrophages | LPS-stimulated | Inhibition of NO, TNF-α, and IL-6 production | [12] |
| (E)-9-octadecenoic acid ethyl ester | RAW264.7 macrophages | LPS-stimulated | Suppression of NO, PGE2, and TNF-α production | [13] |
Experimental Protocols
PPARα Luciferase Reporter Assay
This protocol is designed to assess the ability of this compound to activate the PPARα signaling pathway.
Objective: To quantify the activation of PPARα by 9-ODA in a cell-based reporter assay.
Materials:
-
HepG2 cells (or other suitable cell line)
-
PPARα expression plasmid
-
PPRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine or other transfection reagent
-
DMEM supplemented with 10% charcoal-stripped FBS
-
96-well plates
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold activation relative to the vehicle control.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol details a common method for detecting apoptosis induced by this compound using flow cytometry.[2][14][15][16]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with 9-ODA.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a predetermined time to induce apoptosis. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Fluorometric HDAC Activity/Inhibition Assay
This protocol provides a method to determine if this compound can inhibit the activity of histone deacetylases.[1][17][18][19][20]
Objective: To measure the inhibitory effect of 9-ODA on HDAC activity.
Materials:
-
HDAC Activity/Inhibition Assay Kit (Fluorometric) (containing HDAC substrate, developer, assay buffer, and a known HDAC inhibitor like Trichostatin A)
-
Nuclear extract or purified HDAC enzyme
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare the assay reagents according to the kit manufacturer's instructions.
-
Assay Setup: In a 96-well black plate, add the assay buffer, the HDAC substrate, and either this compound at various concentrations, a vehicle control, or a known HDAC inhibitor (positive control).
-
Enzyme Addition: Add the nuclear extract or purified HDAC enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Developing: Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Incubate for a further 10-30 minutes at room temperature and then measure the fluorescence using a microplate reader (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of 9-ODA relative to the vehicle control. Determine the IC50 value if applicable.
Conclusion
This compound is a molecule with significant, well-defined biological roles in the insect world. While its mechanisms of action in mammalian systems are still under active investigation, the existing evidence from structurally related fatty acids provides a strong rationale for exploring its therapeutic potential. The hypothesized involvement of 9-ODA in key cellular processes such as inflammation, metabolism, and apoptosis suggests that it could be a valuable lead compound for the development of novel therapeutics for a range of human diseases. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further probe the multifaceted biological activities of this intriguing molecule. Future studies should focus on validating these proposed mechanisms with direct evidence for 9-ODA and expanding the quantitative understanding of its dose-dependent effects in relevant preclinical models.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative maps of protein phosphorylation sites across 14 different rat organs and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF- κ B Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. bosterbio.com [bosterbio.com]
- 17. abcam.com [abcam.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Synthetic 9-Oxodecanoic Acid (9-ODA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxodecanoic acid (9-ODA) is a medium-chain fatty acid of significant interest in both chemical ecology and pharmacology. In nature, the unsaturated form, (2E)-9-oxodec-2-enoic acid, is famously known as the "queen substance," a primary component of the queen honeybee's mandibular pheromone.[1][2] This pheromone is critical for regulating social order within the hive, inhibiting ovary development in worker bees, and acting as a sex attractant for drones.[1][2]
Beyond its role in entomology, synthetic 9-ODA and its structural analogs are gaining attention from researchers for their potential biological activities. Studies have explored the roles of related oxo-fatty acids as agonists for peroxisome proliferator-activated receptor alpha (PPARα), in anti-inflammatory signaling, and as potential cytotoxic agents against cancer cells.[3][4][5]
This technical guide provides a detailed overview of the core physicochemical properties of synthetic 9-ODA, outlines established experimental protocols for its synthesis and characterization, and visualizes its key signaling pathways to support ongoing research and development efforts. It is important to distinguish between the saturated "9-oxodecanoic acid" and the more commonly studied unsaturated pheromone "(2E)-9-oxodec-2-enoic acid," both often referred to as 9-ODA. This guide will focus primarily on the latter, with data for the former specified where available.
Physicochemical Properties
A precise understanding of the physicochemical characteristics of 9-ODA is essential for its effective handling, formulation, and application in experimental settings. The key properties are summarized below.
| Property | Value (for (2E)-9-oxodec-2-enoic acid) | Value (for 9-oxodecanoic acid) | Source(s) |
| Molecular Formula | C₁₀H₁₆O₃ | C₁₀H₁₈O₃ | [6][7][8] |
| Molecular Weight | 184.23 g/mol | 186.25 g/mol | [7][8] |
| IUPAC Name | (2E)-9-oxodec-2-enoic acid | 9-oxodecanoic acid | [6] |
| Melting Point | 52-55 °C | Not available | [7][9] |
| Boiling Point | 269-271 °C (estimated) | Not available | [7] |
| Appearance | Solid | Solid | [10] |
| Solubility | Poorly soluble in water. Soluble in organic solvents (e.g., ethanol, diethyl ether, ethyl acetate). | Not available | [7][11] |
| pKa (predicted) | 4.75 ± 0.10 | Not available | [7] |
| LogP (calculated) | 1.6 | 1.7 | [7][8] |
Experimental Protocols
The following sections detail common methodologies for the synthesis, purification, and characterization of 9-ODA.
Synthesis Methodologies
Several synthetic routes to 9-ODA have been established, offering researchers flexibility based on available starting materials and desired yield.
Protocol 1: Synthesis from Azelaic Acid [12] This method involves the conversion of a more readily available dicarboxylic acid.
-
Monomethyl Esterification: Reflux azelaic acid in methanol (B129727) with a catalytic amount of sulfuric acid for 4-6 hours. After cooling, remove methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate and brine. Dry the organic layer and concentrate to yield the monomethyl ester.
-
Conversion to Acid Chloride: Treat the monomethyl azelate with thionyl chloride or oxalyl chloride in an anhydrous solvent (e.g., dichloromethane) at 0 °C, then allow it to warm to room temperature for 2-3 hours. Remove the solvent and excess reagent under reduced pressure.
-
Methylation: React the resulting acid chloride with a suitable methylating agent, such as a Gilman reagent (lithium dimethylcuprate), in an anhydrous ethereal solvent at low temperature. Quench the reaction with a saturated ammonium (B1175870) chloride solution.
-
Purification & Hydrolysis: Extract the product (methyl 9-oxodecanoate) with diethyl ether and purify by column chromatography. Subsequently, hydrolyze the ester using aqueous lithium hydroxide (B78521) in a THF/water mixture. Acidify the mixture and extract the final 9-oxodecanoic acid product.
Protocol 2: Enzymatic Synthesis from Linoleic Acid [11] This biocatalytic route offers a greener alternative under milder conditions.
-
Enzymatic Conversion: Prepare a solution of linoleic acid in a phosphate (B84403) buffer (pH ~6.5-7.0).
-
Add 9S-lipoxygenase and stir at room temperature to form a hydroperoxy intermediate.
-
Introduce 9/13-hydroperoxide lyase to the mixture to cleave the intermediate, forming 9-oxononanoic acid.
-
Extraction: Monitor the reaction via GC-MS. Once complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., 1M HCl).
-
Extract the product multiple times with ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent and purify the crude product using silica (B1680970) gel column chromatography or crystallization.
Purification and Characterization
Rigorous purification and characterization are critical to ensure the quality of synthetic 9-ODA for experimental use.
Purification Protocol: Column Chromatography and Recrystallization [12]
-
Column Chromatography: Prepare a silica gel slurry in a nonpolar solvent like hexane (B92381). Dissolve the crude 9-ODA in a minimal amount of the eluent and load it onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., 5% to 30% ethyl acetate). Collect and analyze fractions by TLC to isolate the pure product.
-
Recrystallization: Dissolve the purified 9-ODA in a minimal volume of a hot solvent in which it has low solubility at room temperature (e.g., hexane). If necessary, treat with activated charcoal and filter while hot. Allow the solution to cool slowly to form crystals, which are then collected by filtration.
Characterization Protocol: Spectroscopic and Chromatographic Analysis [11]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials during synthesis.
-
Structural Elucidation:
-
¹H and ¹³C NMR: Confirm the chemical structure. For 9-oxodecanoic acid in CDCl₃, key ¹H NMR signals appear around 2.14 ppm (s, 3H, -C(O)CH₃) and 2.35 ppm (t, 2H, -CH₂COOH). Key ¹³C NMR signals are expected near 209 ppm (-C(O)CH₃) and 180 ppm (-COOH).
-
-
Purity and Impurity Analysis:
-
HPLC: Use a C18 column with a gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) for quantitative purity analysis.
-
GC-MS: Identify and quantify volatile impurities. Derivatization of the carboxylic acid group (e.g., to a methyl ester) is often required.
-
Signaling Pathways
9-ODA and its analogs exert their biological effects by interacting with specific molecular pathways. The diagrams below illustrate key mechanisms identified in the literature.
Olfactory Signaling in Honeybees
In honeybees, 9-ODA acts as a pheromone by binding to a specific odorant receptor (AmOr11) in the antennae, triggering a neural signal.[7][13]
PPARα Agonism and Lipid Metabolism
A structural isomer, 9-oxo-10(E),12(E)-octadecadienoic acid, found in tomatoes, has been identified as a potent agonist of PPARα, a nuclear receptor that plays a central role in regulating fatty acid metabolism.[3][14]
Pro-Apoptotic Activity in Cancer Cells
The isomer 9-Oxo-(10E,12E)-octadecadienoic acid has been shown to induce apoptosis in human ovarian cancer cells through the mitochondrial pathway.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. honey bee genetics and pheromones [killowen.com]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 9-Oxodecanoic acid | C10H18O3 | CID 15016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. 9-Oxooctadecanoic acid | C18H34O3 | CID 3083831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
A Technical Guide to the Spectroscopic Profile of (E)-9-Oxodec-2-enoic Acid
(E)-9-Oxodec-2-enoic acid, a medium-chain fatty acid and a key component of the queen honey bee pheromone, is of significant interest in chemical ecology and drug development.[1][2] This guide presents a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with a detailed understanding of its structural and analytical characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data[1]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 171.0 |
| 2 | 5.82 (d, J=15.6 Hz) | 122.0 |
| 3 | 7.08 (dt, J=15.6, 7.0 Hz) | 149.0 |
| 4 | 2.23 (q, J=7.0 Hz) | 32.0 |
| 5 | 1.48 (quint, J=7.0 Hz) | 28.0 |
| 6 | 1.35 (m) | 29.0 |
| 7 | 1.63 (quint, J=7.2 Hz) | 24.0 |
| 8 | 2.53 (t, J=7.2 Hz) | 43.0 |
| 9 | - | 209.0 |
| 10 | 2.14 (s) | 30.0 |
| Note: Data was recorded in deuterated chloroform (B151607) (CDCl₃) at 600 MHz for ¹H NMR.[1] |
An alternative ¹H NMR dataset recorded in carbon tetrachloride (CCl₄) is also available: δ 1.1-1.3 (m, 6H, (-CH₂-)₃), 1.85 (m, 2H, -CH₂-CH=CH-), 2.1 (s, 3H, CH₃CO-), 2.25 (t, 2H, J=7, -CH₂CO-), 5.6 (d, 1H, J=16, -CH=CH-COOH), 6.5-6.7 (m, 1H, -CH=CH-COOH), 10.8 (bs, 1H, -COOH, D₂O exchangeable).[3]
Table 2: Infrared (IR) Spectroscopy Data[1]
| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C-H (Alkane) | Stretching | 2935, 2860 |
| C=O (Ketone) | Stretching | 1715 |
| C=O (Carboxylic Acid) | Stretching | 1695 |
| C=C (Alkene) | Stretching | 1650 |
| C-O (Carboxylic Acid) | Stretching | 1300-1200 |
| =C-H (Alkene) | Bending (out-of-plane) | 980 |
Additional reported IR peaks include absorptions at 1710, 1690, 1650, 1310, 1280, and 990 cm⁻¹.[3]
Table 3: Mass Spectrometry (MS) Data[1]
| Technique | Ionization Mode | m/z (relative intensity %) |
| GC-MS | Electron Ionization (EI) | 184 [M]⁺, 166, 125, 97, 84, 69, 58, 43 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the general experimental protocols for the acquisition of NMR, IR, and MS data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).[1]
-
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer, for instance, a 600 MHz instrument.[1]
-
For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
For ¹³C NMR, a proton-decoupled sequence is utilized with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds).[1] Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate proton and carbon signals.[1]
-
Infrared (IR) Spectroscopy[1]
-
Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method is common.[1] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet.[1] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1]
-
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[1] The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).[1] A background spectrum is recorded first and automatically subtracted from the sample spectrum.[1]
Mass Spectrometry (MS)[1]
-
Sample Preparation and Chromatography: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the carboxylic acid group of this compound is often derivatized, for example, through esterification to its methyl ester, to enhance its volatility.[1] The derivatized sample is dissolved in a suitable organic solvent like hexane (B92381) or dichloromethane (B109758) before injection.[1]
-
Instrumentation and Data Acquisition: A GC-MS system with a capillary column is used.[1] The oven temperature is programmed to ramp up for effective separation.[1] The separated compounds are introduced into the mass spectrometer, typically operated in electron ionization (EI) mode at 70 eV.[1] The mass analyzer scans a mass-to-charge (m/z) range to detect the molecular ion and fragment ions.[1]
Biological Signaling and Experimental Workflow
This compound is a crucial semiochemical that regulates social behaviors in honey bee colonies.[2] One of its functions is to act as a long-range sex pheromone to attract drones for mating.[2] This is mediated through a specific olfactory signaling pathway.
Caption: Drone Attraction Signaling Pathway for this compound.
The analysis of this compound from natural sources, such as the mandibular glands of queen honey bees, follows a structured workflow.
Caption: General Experimental Workflow for the Analysis of this compound.
References
A Comprehensive Literature Review of 9-Oxo-2-Decenoic Acid Research: A Technical Guide for Scientists and Drug Development Professionals
An In-depth Exploration of the Biological Activities, Experimental Protocols, and Signaling Pathways of a Promising Natural Compound
Introduction
9-Oxo-2-decenoic acid (9-ODA), a naturally occurring medium-chain fatty acid, is most famously recognized as a primary component of the queen honeybee's mandibular pheromone, where it plays a pivotal role in regulating the intricate social dynamics of the hive.[1] Beyond its well-established role in chemical communication among insects, a growing body of research is beginning to shed light on the potential therapeutic applications of 9-ODA and structurally related oxo-fatty acids in human health. This technical guide provides a comprehensive review of the existing literature on 9-ODA, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. Tailored for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the underlying signaling pathways to facilitate further investigation into this promising bioactive molecule.
Anti-Cancer Activity
While direct research on the anti-cancer effects of 9-oxo-2-decenoic acid is still emerging, studies on closely related oxo-fatty acids provide compelling evidence for its potential as an anti-neoplastic agent. The primary mechanism appears to be the induction of apoptosis in cancer cells through the mitochondrial pathway.
A study on a mixture of 9-oxo-(10E,12Z)-octadecadienoic acid and 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODAs) demonstrated significant cytotoxic effects against human cervical cancer cell lines (HeLa and SiHa).[2] The research reported a concentration-dependent suppression of proliferation with half-maximal inhibitory concentration (IC50) values in the range of 25–50 µM.[2] Furthermore, the study confirmed that this reduction in cell viability was due to the induction of apoptosis, as evidenced by flow cytometry analysis showing an increase in annexin (B1180172) V and 7-AAD positive cells.[2]
The proposed mechanism for this pro-apoptotic activity, based on studies of similar compounds like 9-oxo-(10E,12E)-octadecadienoic acid, involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates the caspase cascade, ultimately resulting in programmed cell death.[3]
Quantitative Data on the Anti-Cancer Effects of Related Oxo-Fatty Acids
| Compound | Cell Line | Effect | IC50 Value (µM) | Reference |
| 9-oxo-ODAs | HeLa (Cervical Cancer) | Suppression of proliferation | 30.532 | [2] |
| 9-oxo-ODAs | SiHa (Cervical Cancer) | Suppression of proliferation | 25-50 | [2] |
Experimental Protocols
This protocol is adapted from standard methodologies for assessing the effect of a test compound on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, SiHa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 9-oxo-2-decenoic acid in complete culture medium. After 24 hours, replace the medium in the wells with 100 µL of the 9-ODA dilutions (e.g., concentrations ranging from 1 µM to 100 µM). Include untreated cells as a control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 9-ODA for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
Signaling Pathway for 9-ODA Induced Apoptosis (Hypothesized)
Anti-Inflammatory and Immunomodulatory Effects
Research on structurally similar oxo-fatty acids strongly suggests that 9-ODA possesses anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[4] These pathways are central to the production of pro-inflammatory mediators in immune cells like macrophages.
Studies on compounds like 8-oxo-9-octadecenoic acid have shown a significant reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines, including TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[5] The mechanism involves the inhibition of IκB-α phosphorylation, which prevents the nuclear translocation of the NF-κB p50 subunit, and the suppression of JNK and ERK phosphorylation within the MAPK cascade.[5] Additionally, some oxo-fatty acids are known to activate Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor with well-documented anti-inflammatory functions.[6]
Quantitative Data on the Anti-Inflammatory Effects of Related Oxo-Fatty Acids
| Compound | Cell Line | Treatment | Effect | Reference |
| 8-oxo-9-octadecenoic acid | RAW 264.7 | LPS | Inhibition of NO production | [5] |
| 8-oxo-9-octadecenoic acid | RAW 264.7 | LPS | Inhibition of TNF-α and IL-6 production | [5] |
| 10-hydroxy-trans-2-decenoic acid | RAW264 | LPS | Dose-dependent inhibition of IL-6 production | [7] |
Experimental Protocols
This protocol outlines the steps for investigating the anti-inflammatory effects of 9-ODA on macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Plating: Seed cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of 9-ODA (e.g., 10 µM, 25 µM, 50 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.
-
Cell Lysis: Lyse the remaining cells for protein extraction and subsequent Western blot analysis.
This protocol is for quantifying the levels of pro-inflammatory cytokines in the collected cell culture supernatants.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Reaction Termination and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
This protocol is for analyzing the effect of 9-ODA on key proteins in the NF-κB and MAPK signaling pathways.
-
Protein Extraction: Lyse the treated macrophage cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, and JNK overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
Signaling Pathways for the Anti-Inflammatory Effects of 9-ODA (Hypothesized)
Neuroprotective Effects
The potential neuroprotective effects of 9-oxo-2-decenoic acid are the least studied area of its biological activity. However, research on a closely related compound, trans-2-decenoic acid ethyl ester (DAEE), has shown promising results in a mouse model of cerebral infarction.[8] Intraperitoneal administration of DAEE significantly improved neurological deficits, including motor paralysis.[8] The proposed mechanism is not through preventing neuronal death, as the infarct volume remained unchanged, but rather by enhancing the function of surviving neurons in the damaged areas. This was supported by the observation of increased phosphorylation of ERK1/2, a key component of a neurotrophin-like signaling pathway, in the brains of DAEE-treated mice.[8] Given the structural similarity, it is plausible that 9-ODA may exert similar neuro-supportive effects.
Experimental Workflow for Investigating Neuroprotective Effects
Conclusion and Future Directions
9-Oxo-2-decenoic acid is a fascinating natural product with a well-established role in the chemical ecology of honeybees. The preliminary evidence from studies on 9-ODA and structurally similar oxo-fatty acids suggests a promising future for this compound in the realm of therapeutic development. The potential for anti-cancer activity through apoptosis induction and anti-inflammatory effects via modulation of the NF-κB and MAPK signaling pathways warrants more direct and in-depth investigation. The nascent research into its neuroprotective capabilities also opens up an exciting new avenue for exploration.
Future research should focus on a systematic evaluation of 9-ODA's pharmacological properties in various in vitro and in vivo models. Key areas of investigation should include:
-
Quantitative analysis of its anti-proliferative effects against a broader range of cancer cell lines to determine its spectrum of activity and IC50 values.
-
Detailed mechanistic studies to confirm its effects on the NF-κB, MAPK, and potentially PPARγ signaling pathways in mammalian immune cells.
-
In vivo studies using animal models of inflammation, cancer, and neurodegenerative diseases to assess its efficacy and safety profile.
-
Exploration of its neuroprotective mechanisms , including its influence on neurotrophin signaling and neuronal function.
The detailed experimental protocols and visualized signaling pathways provided in this technical guide offer a solid foundation for researchers to build upon. A deeper understanding of the biological activities of 9-oxo-2-decenoic acid holds the potential to unlock new therapeutic strategies for a variety of human diseases.
References
- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 2. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitory effect of 10-hydroxy-trans-2-decenoic acid on LPS-induced IL-6 production via reducing IκB-ζ expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-decenoic acid ethyl ester, a compound that elicits neurotrophin-like intracellular signals, facilitating functional recovery from cerebral infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-ODA) Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA), a class of oxidized linoleic acid metabolites, are emerging as potent bioactive lipids with significant therapeutic potential.[1] Found in various natural sources, including tomatoes and eggplants, these molecules are gaining attention for their diverse physiological effects.[2][3] This technical guide provides a comprehensive overview of the current scientific understanding of 9-ODA derivatives, with a focus on their applications in metabolic regulation, inflammation, and oncology. This document details the quantitative efficacy of these compounds, outlines key experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this promising field.
Core Therapeutic Areas and Mechanisms of Action
The therapeutic potential of 9-ODA derivatives stems from their ability to modulate key cellular signaling pathways. The primary areas of investigation include their roles as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), their anti-inflammatory properties, and their anti-cancer activities.[1][2]
Metabolic Regulation via PPARα Agonism
Several 9-ODA derivatives have been identified as potent agonists of PPARα, a nuclear receptor that plays a central role in the regulation of lipid and glucose metabolism. Activation of PPARα by these compounds leads to the upregulation of genes involved in fatty acid oxidation, resulting in decreased triglyceride accumulation in hepatocytes.[3][4] This makes them attractive candidates for the development of therapies for metabolic disorders such as dyslipidemia.[3][5]
The 9-oxo-10(E),12(E)-octadecadienoic acid isomer, found in tomatoes, has been shown to be a potent PPARα agonist, activating it at concentrations between 10-20 µM.[3] Another isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), also demonstrates strong PPARα agonistic activity.[6][7][8]
| Compound/Derivative | Assay System | Effective Concentration | Key Findings | Reference(s) |
| 9-oxo-10(E),12(E)-octadecadienoic acid | PPARα Luciferase Reporter Assay | 10-20 µM | Potent PPARα agonist; decreases triglyceride accumulation in mouse primary hepatocytes. | [3] |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | In vitro luciferase assay | Not specified | Significantly induced PPARα activation, stronger than 9-oxo-ODA and conjugated linoleic acid. | [6][7][8] |
Caption: PPARα signaling pathway activated by 9-oxo-ODA.
Anti-Inflammatory Effects
Certain 9-ODA derivatives have demonstrated significant anti-inflammatory properties.[1] These effects are primarily mediated through the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] By suppressing these pathways, 9-ODA derivatives can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10][11]
For instance, 8-oxo-9-octadecenoic acid has been shown to inhibit the phosphorylation of IκB-α, JNK, and ERK in lipopolysaccharide (LPS)-stimulated macrophages.[11] Another derivative, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid, also exhibits anti-inflammatory effects through the inhibition of NF-κB and MAPK activation.[9]
| Compound/Derivative | Cell Line | Assay | Concentration | % Inhibition | Reference(s) |
| 8-oxo-9-octadecenoic acid | RAW 264.7 Macrophages | NO Production | 12.5 µM | Not specified (significant) | [11] |
| 8-oxo-9-octadecenoic acid | RAW 264.7 Macrophages | NO Production | 25 µM | Not specified (significant) | [11] |
| 8-oxo-9-octadecenoic acid | RAW 264.7 Macrophages | NO Production | 50 µM | Not specified (significant) | [11] |
| (9Z,11E)-13-oxooctadeca-9,11-dienoic acid | RAW 264.7 Macrophages | NO Production | Not specified | Significant | [9] |
Caption: Inhibition of NF-κB and MAPK pathways by 9-ODA derivatives.
Anti-Cancer Activity
Derivatives of 9-ODA have demonstrated significant cytotoxic effects against various cancer cell lines.[9] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[9][12]
Studies have shown that 9-oxo-ODAs can suppress the proliferation of human cervical cancer cell lines (HeLa, SiHa, and CasKi) and induce apoptosis in human ovarian cancer (HRA) cells.[2][12][13] This is achieved by altering the expression of key apoptosis-regulating proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[14]
| Compound/Derivative | Cancer Cell Line | IC50 Value | Key Findings | Reference(s) |
| 9-oxo-ODAs | HeLa (Cervical Cancer) | 30.532 µM | Suppressed proliferation and induced apoptosis. | [2][13] |
| 9-oxo-ODAs | SiHa (Cervical Cancer) | 25-50 µM | Suppressed proliferation and induced apoptosis. | [2][13] |
| 9-oxo-ODAs | CasKi (Cervical Cancer) | 25-50 µM | Suppressed proliferation and induced apoptosis. | [2] |
| 9-oxo-(10E,12E)-octadecadienoic acid | HRA (Ovarian Cancer) | Not specified | Induced apoptosis via the mitochondrial regulation pathway. | [9][12] |
Caption: 9-ODA derivative-induced apoptosis via the mitochondrial pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 9-ODA derivative for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[15]
-
The WST-8 assay is another colorimetric assay for the determination of cell viability.
-
Procedure:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
Add 10 µL of the WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The amount of formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.[13]
-
Anti-Inflammatory Activity Assays
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and treat with the 9-ODA derivative for 1 hour before stimulating with 1 µg/mL of LPS.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines.
-
Procedure:
-
Collect the cell culture supernatant after treatment with the 9-ODA derivative and LPS stimulation.
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions to perform the assay.
-
Measure the absorbance and determine the cytokine concentrations based on the standard curves provided in the kits.[10]
-
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify specific proteins in a sample.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, phospho-IκB-α, cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).[1][16]
-
Experimental Workflows
Workflow for Assessing Anti-Cancer Activity
Caption: Experimental workflow for assessing the anti-cancer activity of 9-ODA derivatives.
Workflow for Assessing Anti-Inflammatory Activity
Caption: Experimental workflow for assessing the anti-inflammatory activity of 9-ODA derivatives.
Conclusion and Future Directions
The scientific literature strongly supports the therapeutic potential of 9-ODA derivatives across multiple domains, including metabolic diseases, inflammation, and cancer. Their ability to act as potent PPARα agonists, inhibit key inflammatory signaling pathways, and induce apoptosis in cancer cells makes them a compelling class of molecules for further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic evaluation of a broader range of 9-ODA derivatives is needed to identify the most potent and selective compounds for specific therapeutic targets.
-
In Vivo Efficacy and Safety: While in vitro data is promising, comprehensive in vivo studies in relevant animal models are crucial to validate the therapeutic efficacy and assess the safety profiles of these compounds.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 9-ODA derivatives is essential for their development as clinical drug candidates.
-
Elucidation of Novel Mechanisms: Further research may uncover additional molecular targets and signaling pathways modulated by these versatile lipid molecules.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of 9-ODA derivatives as a novel class of therapeutic agents. The detailed data, protocols, and pathway diagrams presented herein are intended to facilitate and accelerate future discoveries in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 8. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Extraction of 9-Oxo-2-decenoic Acid (9-ODA) from Honey Bee Mandibular Glands
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-2-decenoic acid (9-ODA) is the primary component of the queen mandibular pheromone (QMP) in the honey bee (Apis mellifera). This fatty acid derivative is a critical semiochemical that regulates colony cohesion, suppresses worker ovary development, and acts as a sex attractant for drones. The accurate extraction and quantification of 9-ODA from mandibular glands are essential for research in chemical ecology, sociobiology, and for the development of novel apicultural products and pest management strategies. These application notes provide a detailed protocol for the dissection of mandibular glands, extraction of 9-ODA, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The quantity of 9-ODA in the mandibular glands of queen bees can vary depending on their reproductive status. The following table summarizes the absolute amounts of 9-ODA and its precursor, 9-hydroxy-2-decenoic acid (9-HDA), in virgin, drone-laying, and naturally mated queens.
| Queen Status | Average 9-ODA (μg ± SE) | Average 9-HDA (μg ± SE) |
| Virgin | 124.5 ± 84.0 | - |
| Drone-Laying | 139.2 ± 88.4 | - |
| Naturally Mated | 160.0 ± 75.2 | - |
Data compiled from studies on Apis mellifera queens. SE = Standard Error.
Experimental Protocols
Part 1: Dissection of Honey Bee Mandibular Glands
This protocol details the procedure for the careful dissection of mandibular glands from a queen honey bee.
Materials:
-
Stereomicroscope
-
Fine dissection scissors
-
Fine-tipped forceps (2 pairs)
-
Insect pins
-
Wax dissection dish
-
Phosphate-buffered saline (PBS) or insect Ringer's solution
-
Eppendorf tubes (1.5 mL)
-
Ice
Procedure:
-
Anesthetize the Bee: Anesthetize the honey bee queen by cooling her on ice or using carbon dioxide.
-
Decapitation: Carefully decapitate the bee using the fine dissection scissors.
-
Positioning the Head: Place the head in the wax dissection dish with the frons (front of the head) facing downwards. Secure the head by placing insect pins through the compound eyes.
-
Exposure of Glands: Add a few drops of cold PBS or insect Ringer's solution to the dish to keep the tissues hydrated. Using the fine-tipped forceps and scissors, carefully remove the cuticle from the posterior of the head to expose the internal structures.
-
Locating the Mandibular Glands: The mandibular glands are a pair of sac-like structures located at the base of the mandibles. They will appear as whitish or yellowish tissue.
-
Excision: Gently grasp the gland with one pair of forceps and carefully dissect it away from the surrounding tissue and the mandible using the other pair of forceps or the scissors.
-
Storage: Immediately transfer the dissected glands into a pre-chilled 1.5 mL Eppendorf tube on ice. For multiple dissections, pool the glands in the same tube. The glands can be processed immediately or stored at -80°C for later extraction.
Part 2: Solvent Extraction of 9-ODA
This protocol describes the extraction of 9-ODA from the dissected mandibular glands using an organic solvent mixture.
Materials:
-
Dissected mandibular glands
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Internal standard solution (e.g., decanoic acid at 250 ng/μL)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
-
Glass vials
-
Nitrogen gas supply with a gentle stream evaporator
Procedure:
-
Homogenization: To the Eppendorf tube containing the mandibular glands, add 200 µL of a 1:1 (v/v) mixture of hexane and ethyl acetate.
-
Internal Standard: Add a known amount of the internal standard solution (e.g., 10 µL of 250 ng/µL decanoic acid) to the tube. The internal standard is crucial for accurate quantification.
-
Tissue Disruption: Crush the glands with a glass rod for 2 minutes within the solvent mixture.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C to pellet the tissue debris.
-
Supernatant Collection: Carefully transfer the upper organic layer (the supernatant) containing the extracted lipids to a clean glass vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried extract is now ready for derivatization and GC-MS analysis.
Part 3: Derivatization and GC-MS Analysis
For successful analysis by GC-MS, the non-volatile 9-ODA must be derivatized to increase its volatility. A two-step methoximation and silylation process is recommended.
Materials:
-
Dried 9-ODA extract
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or incubator at 60°C
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample extract. Incubate the mixture at 60°C for 30 minutes. This step converts the ketone group to a methoxime derivative.
-
Silylation: Add 50 µL of BSTFA with 1% TMCS to the vial. Incubate the mixture at 60°C for another 30 minutes. This step converts the carboxylic acid group to its more volatile trimethylsilyl (B98337) (TMS) ester.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Gas Chromatography: Use a temperature program suitable for the separation of fatty acid methyl esters. A typical program might be: start at 60°C for 1 min, ramp to 110°C at 50°C/min, then ramp to 220°C at 3°C/min, and hold for 10 min. Use helium as the carrier gas.
-
Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode. Scan a mass-to-charge ratio (m/z) range of 70 to 400.
-
-
Quantification: Identify the 9-ODA derivative peak based on its retention time and mass spectrum compared to a derivatized 9-ODA standard. Quantify the amount of 9-ODA by comparing the peak area of the 9-ODA derivative to the peak area of the internal standard derivative.
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of 9-ODA.
Caption: Biosynthesis and function of 9-ODA in a honey bee colony.
Application Notes and Protocols for the Derivatization of 9-Oxodecanoic Acid (9-ODA) for Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Oxodecanoic acid (9-ODA) is a significant bioactive lipid molecule involved in various physiological and pathological processes. Accurate and reliable quantification of 9-ODA in biological matrices is crucial for understanding its roles in signaling pathways and for the development of potential therapeutic interventions. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds. However, the inherent chemical properties of 9-ODA, specifically its polar carboxylic acid group and a reactive ketone group, render it unsuitable for direct GC analysis due to low volatility and potential for thermal degradation.[1][2][3]
To overcome these limitations, a chemical derivatization process is necessary to convert 9-ODA into a more volatile and thermally stable form.[1] This document provides detailed application notes and protocols for the derivatization of 9-ODA for GC-MS analysis, focusing on the widely recommended two-step method of methoximation followed by silylation.[1][4]
Experimental Protocols
Protocol 1: Sample Preparation - Extraction of 9-ODA from Biological Matrices
The initial step in the analysis of 9-ODA from biological samples (e.g., plasma, tissues, royal jelly) is the efficient extraction of the analyte from the complex matrix.[1]
Materials:
-
Solvent mixture: Hexane (B92381) and Ethyl Acetate (B1210297) (1:1, v/v)
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Homogenize the biological sample in the hexane:ethyl acetate solvent mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the upper organic layer, which contains the lipids including 9-ODA, and transfer it to a clean vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The resulting dried extract is now ready for derivatization.[1]
Protocol 2: Two-Step Derivatization of 9-ODA
This protocol details the sequential methoximation and silylation of the dried 9-ODA extract.
Step 1: Methoximation of the Ketone Group
This step is crucial to protect the ketone functional group, preventing enolization and the subsequent formation of multiple silylated derivatives.[1][4][5]
Materials:
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
Heating block or oven
Procedure:
-
To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine solution.
-
Incubate the mixture at 60°C for 30 minutes. This reaction converts the ketone group on 9-ODA to a more stable methoxime derivative.[1]
Step 2: Silylation of the Carboxylic Acid Group
Silylation converts the polar carboxylic acid group into a non-polar and more volatile trimethylsilyl (B98337) (TMS) ester.[2][3]
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Heating block or oven
Procedure:
-
Following the methoximation step, add 50 µL of MSTFA with 1% TMCS to the reaction mixture.
-
Incubate the vial at 60°C for 60 minutes.[2]
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
Data Presentation
For accurate quantification, a calibration curve must be generated using a certified standard of 9-ODA. The standard should be subjected to the same extraction and derivatization procedures as the unknown samples.[1]
| Analyte | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 9-Oxodecanoic Acid | Methoxyamine-TMS | ~15-17 | Molecular Ion (M+), [M-15]+, [M-31]+, and other characteristic fragments |
Note: The exact retention time and mass fragmentation pattern should be confirmed by analyzing a pure standard of derivatized 9-ODA under the specific GC-MS conditions used in your laboratory.[1]
Alternative Derivatization Methods
While the two-step methoximation-silylation is highly recommended, other derivatization techniques can be employed, primarily targeting the carboxylic acid group.
Esterification to Fatty Acid Methyl Esters (FAMEs)
This method converts the carboxylic acid to its methyl ester.
Reagent: Boron trifluoride (BF₃) in methanol (B129727) (12-14%).
General Procedure:
-
Add BF₃-methanol reagent to the dried extract.
-
After cooling, add a saturated NaCl solution and extract the FAMEs with hexane.
-
The hexane layer is then collected for GC-MS analysis.[2]
Pentafluorobenzyl Bromide (PFBB) Derivatization
PFBB is a versatile reagent that forms pentafluorobenzyl (PFB) esters with carboxylic acids. These derivatives are highly sensitive for electron capture detection (ECD) and mass spectrometry.[6][7][8][9]
General Procedure:
-
The dried extract is dissolved in a suitable solvent (e.g., acetonitrile).
-
PFBB and a catalyst (e.g., a tertiary amine) are added.
-
The reaction is typically carried out at an elevated temperature (e.g., 60°C).
-
After the reaction, the PFB ester derivative is extracted and analyzed by GC-MS.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of 9-ODA.
Caption: Logical flow of the two-step derivatization of 9-ODA.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]
- 8. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-MS/MS Method for the Quantification of 10-Hydroxy-2-Decenoic Acid (10-HDA) in Royal Jelly
Audience: Researchers, scientists, and drug development professionals.
Introduction
Royal jelly (RJ) is a nutrient-rich secretion produced by young worker honeybees (Apis mellifera) that serves as the primary food for the queen bee.[1][2] Due to its complex composition of proteins, lipids, vitamins, and minerals, royal jelly is widely consumed as a dietary supplement and used in cosmetics, with various health benefits attributed to its components.[2][3] The lipid fraction of royal jelly is unique, characterized by the presence of medium-chain free fatty acids, many of which are hydroxylated or dicarboxylic.[3]
The most significant and abundant of these fatty acids is trans-10-hydroxy-2-decenoic acid (10-HDA), which is considered a key marker for the authenticity and quality of royal jelly as it is not found in other natural products.[2][3] Accurate quantification of 10-HDA is therefore crucial for quality control and standardization. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 10-HDA in royal jelly samples. While this protocol focuses on 10-HDA, the principles of sample preparation and analysis can be adapted for other related fatty acids, such as 9-hydroxy-2-decenoic acid (9-ODA), with appropriate analytical standards.
Experimental Protocols
Reagents and Materials
-
Solvents: Methanol (B129727) (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade or Milli-Q), Diethyl ether (Analytical Grade), Isopropanol (Analytical Grade), Formic acid (LC-MS Grade).[1][4]
-
Standards: 10-Hydroxy-2-decenoic acid (10-HDA) certified reference standard (≥98% purity).[1]
-
Chemicals: Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen or argon gas evaporator, syringe filters (0.2 µm), autosampler vials.
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 10-HDA reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or a methanol/water mixture (50:50, v/v) to achieve a concentration range suitable for the calibration curve (e.g., 0.1 to 160 µg/mL).[1]
Sample Preparation: Lipid Extraction
This protocol is adapted from established solid-liquid extraction methods.[4][5][6]
-
Weighing: Accurately weigh approximately 0.1 g of fresh royal jelly into a centrifuge tube.[4][5]
-
Extraction: Add 3 mL of an extraction solvent mixture of diethyl ether/isopropanol (50:1, v/v).[4][5]
-
Homogenization: Stir or vortex the sample for 30 seconds. Let it stand at room temperature, repeating the stirring every 10 minutes for a total extraction time of 30 minutes.[4][5]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes to separate the organic layer from the solid residue.[4][5]
-
Collection: Carefully collect the supernatant (the upper organic layer) into a clean glass tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) twice more on the remaining pellet, combining all supernatants.[4][6]
-
Drying: Dry the combined organic extracts by passing them through anhydrous Na₂SO₄. Evaporate the solvent to complete dryness under a gentle stream of argon or nitrogen gas.[4][5][6]
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of methanol. For quantification, a further dilution (e.g., 100-fold) may be necessary to bring the concentration within the linear range of the calibration curve.[4][5][6]
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial before HPLC-MS/MS analysis.[1]
Instrumentation and Analytical Conditions
The following tables summarize the instrumental parameters for the HPLC-MS/MS analysis.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Condition |
|---|---|
| HPLC System | UHPLC or HPLC System |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm or 50 x 0.5 mm, 2.7 µm)[1][4] |
| Mobile Phase A | Water with 0.01% Formic Acid[4] |
| Mobile Phase B | Acetonitrile/Isopropanol (80:20, v/v) with 0.01% Formic Acid[4] |
| Flow Rate | 0.5 - 1.0 mL/min (adjust based on column dimensions)[1] |
| Gradient Elution | A time-programmed gradient, starting with a high percentage of aqueous phase (e.g., 95% A) and ramping to a high percentage of organic phase (e.g., 98% B)[4] |
| Column Temperature | 25 - 30°C[1][7] |
| Injection Volume | 3 - 5 µL[1] |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Mass Spectrometer[4] |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition | Precursor Ion [M-H]⁻: m/z 185.1; Product Ions: To be determined empirically via infusion of standard. |
| Ion Source Temp. | 500 - 550°C |
| Ion Spray Voltage | -4500 V |
Data Presentation and Method Validation
The performance of the method should be validated according to standard guidelines, assessing linearity, sensitivity, accuracy, and precision. The data below is a summary of typical performance values reported in the literature for similar methods.
Table 2: Summary of Method Validation Quantitative Data
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 0.05 - 80 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | ~0.05 µg/mL | [1] |
| Limit of Quantification (LOQ) | ~0.25 µg/mL | [1] |
| Accuracy (Recovery) | 84% - 100.4% | [1][4] |
| Precision (RSD) | < 16% |[1][4] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for 10-HDA quantification in royal jelly.
References
- 1. apiservices.biz [apiservices.biz]
- 2. ijcmas.com [ijcmas.com]
- 3. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering e ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00580D [pubs.rsc.org]
- 4. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry [mdpi.com]
- 7. cas.zju.edu.cn [cas.zju.edu.cn]
Application Notes and Protocols for Honeybee Pheromone Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chemical communication is fundamental to the intricate social organization of a honeybee (Apis mellifera) colony. Pheromones, specific chemical signals, mediate a vast array of behaviors and physiological processes, from reproduction and defense to foraging and colony cohesion.[1] Understanding these chemical signals is crucial for basic biological research and has applications in agriculture (e.g., enhancing pollination) and pest management. This document provides detailed protocols for key bioassays used to investigate the effects of honeybee pheromones.
The primary classes of honeybee pheromones include:
-
Queen Mandibular Pheromone (QMP): A blend of at least nine compounds that signals the queen's presence, inhibits worker reproduction, attracts a retinue of workers, and guides swarms.[1][2][3]
-
Alarm Pheromone: Released from the sting apparatus and mandibular glands, it alerts nestmates to threats and recruits them for colony defense.[4][5] The primary active component is isopentyl acetate (B1210297) (IPA).[5]
-
Brood Pheromone: A 10-component blend of fatty acid esters from larvae that stimulates pollen foraging, influences worker physiology, and guides nursing behavior.[6][7][8]
-
Nasonov Pheromone: A seven-component attractant pheromone released by workers to orient nestmates to the hive entrance, a swarm cluster, or a food source.[9][10]
Data Presentation: Pheromone Composition
The major honeybee pheromones are complex blends of multiple chemical compounds that often act synergistically.
| Pheromone Class | Key Chemical Components | Glandular Source | Primary Function(s) |
| Queen Mandibular Pheromone (QMP) | 9-oxo-2-decenoic acid (9-ODA), 9-hydroxy-2-decenoic acid (9-HDA), Methyl p-hydroxybenzoate (HOB), 4-hydroxy-3-methoxyphenylethanol (HVA), Methyl oleate, Coniferyl alcohol, Hexadecan-1-ol, Linolenic acid[2][3] | Mandibular Glands, Tergite Glands[1][2] | Signals queen presence, inhibits worker ovary development, drone attraction, retinue behavior[3][11] |
| Sting Alarm Pheromone | Isopentyl acetate (IPA), Octyl acetate, 2-Nonanol, n-Butyl acetate, n-Hexyl acetate, Benzyl acetate, 2-Heptanone[4][9][12] | Sting Apparatus Glands | Alerts, recruits, and directs defensive behavior against threats[4][5] |
| Brood Pheromone | Methyl palmitate, Methyl oleate, Methyl stearate, Methyl linoleate, Methyl linolenate, Ethyl palmitate, Ethyl oleate, Ethyl stearate, Ethyl linoleate, Ethyl linolenate[6] | Larval Salivary Glands | Stimulates pollen foraging, inhibits worker ovary development, promotes brood care[6][7] |
| Nasonov Pheromone | Geraniol, Nerolic acid, Geranic acid, (E)-citral, (Z)-citral, (E,E)-farnesol, Nerol[9][10] | Nasonov Gland | Orientation to hive, swarm clustering, marking food/water sources[9][10] |
Experimental Protocol 1: Queen Mandibular Pheromone (QMP) Retinue Bioassay
This laboratory bioassay quantifies the short-range attraction of worker bees to a pheromone source, mimicking the natural "retinue" response where workers attend to the queen.[13] It is highly sensitive and can be used to test synthetic blends, glandular extracts, or individual components.[2][13]
Logical Workflow for QMP Retinue Bioassay
Caption: Workflow for the Queen Mandibular Pheromone (QMP) retinue bioassay.
Methodology
1. Materials:
-
Worker honeybees of a known age (nurse bees, typically 5-10 days old).
-
Bioassay cages or large Petri dishes (e.g., 150 x 25 mm).[2]
-
"Pseudoqueen" lures: Glass vials, glass rods, or pipette tips.[13]
-
Test substances: Synthetic pheromone components, queen extracts.
-
Solvent control (e.g., hexane, diethyl ether).
-
Micropipettes.
-
Video recording equipment (optional but recommended for detailed analysis).[13]
-
Timer.
2. Bee Collection and Preparation:
-
Collect frames of emerging brood from a source colony and place them in an incubator.
-
Collect newly emerged worker bees and house them in cages with food (sucrose solution and pollen). This ensures the age of the bees is known.
-
For each replicate, place a small group of worker bees (e.g., 15 individuals) into the bioassay arena.[13]
-
Allow bees to acclimate to the arena for a set period (e.g., 1-2 hours) before introducing the lure.
3. Lure Preparation:
-
Dissolve test compounds in a volatile solvent to the desired concentration. A typical dose might be one "queen equivalent" (the amount produced by a queen in 24 hours).[14]
-
Apply a precise volume (e.g., 10 µL) of the test solution or solvent control to the surface of the pseudoqueen lure.
-
Allow the solvent to evaporate completely before use.
4. Experimental Procedure:
-
Gently introduce the prepared pseudoqueen lure into the center of the bioassay arena.
-
Begin recording immediately.
-
At fixed time intervals (e.g., every 30 seconds for 5 minutes), count the number of bees forming the retinue. A bee is considered part of the retinue if it is actively touching or antennating the lure.
-
Run multiple replicates for each treatment (test compound) and control.
5. Data Collection and Analysis:
-
The primary metric is the mean (or maximum) number of worker bees in the retinue over the observation period.
-
Compare the retinue size for different pheromone treatments against the solvent control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests, or t-tests).
Quantitative Data Summary: QMP Bioassay
| Treatment | Replicate | Max # of Bees in Retinue | Mean # of Bees in Retinue (5 min) |
| Solvent Control | 1 | 1 | 0.4 |
| 2 | 0 | 0.1 | |
| 3 | 1 | 0.2 | |
| 5-Component QMP | 1 | 8 | 6.7 |
| 2 | 9 | 7.1 | |
| 3 | 7 | 6.2 | |
| 9-Component QMP | 1 | 12 | 10.5 |
| 2 | 11 | 9.8 | |
| 3 | 13 | 11.2 |
Experimental Protocol 2: Olfactometer Bioassay for Volatile Pheromones
Workflow for a Dual-Choice Olfactometer Bioassay
Caption: Diagram of a dual-choice (Y-tube) olfactometer experimental setup.
Methodology
1. Materials:
-
Air delivery system: compressed air tank, charcoal filter, humidifier, and flow meters to ensure a clean, constant airflow.[17]
-
Odor sources: Filter paper or cotton swabs treated with the test pheromone or solvent.
-
Test bees (e.g., forager bees for alarm pheromone assays).
-
Collection chamber at the end of each olfactometer arm.
-
Timer and data recording sheet.
2. Setup and Preparation:
-
Assemble the olfactometer, connecting the air source to the input arms and the vacuum to the exit port.
-
Calibrate the flow meters to provide a constant, equal airflow through each arm (e.g., 150 ml/min).[16]
-
Prepare the odor sources by applying a known amount of the test pheromone (e.g., isopentyl acetate for alarm response) and the solvent control to separate filter papers.
-
Place the odor sources in the designated chambers connected to the olfactometer arms.
3. Experimental Procedure:
-
Introduce a single bee into the release chamber at the base of the olfactometer.
-
Allow the bee a set amount of time (e.g., 5 minutes) to make a choice.[16]
-
A choice is recorded when the bee moves a set distance (e.g., two-thirds of the way) into one of the arms and remains there for a minimum period (e.g., 15 seconds).
-
Bees that do not make a choice within the allotted time are recorded as "no choice."
-
After each trial, clean the olfactometer thoroughly with ethanol (B145695) and bake it to remove any residual odors.
-
Rotate the position of the test and control arms between trials to avoid positional bias.
4. Data Collection and Analysis:
-
Record the number of bees choosing the test odor arm versus the control arm.
-
Analyze the choice data using a Chi-squared (χ²) test or a binomial test to determine if the preference for the test odor is significantly different from a random (50:50) distribution.
Quantitative Data Summary: Olfactometer Bioassay
| Pheromone Component | # Bees Choosing Treatment | # Bees Choosing Control | # Bees with No Choice | Total N | Chi-squared (χ²) | p-value |
| Isopentyl Acetate (IPA) | 35 | 12 | 3 | 50 | 10.79 | < 0.01 |
| 2-Nonanol | 28 | 20 | 2 | 50 | 1.33 | > 0.05 |
| Hexyl Acetate | 22 | 25 | 3 | 50 | 0.19 | > 0.05 |
Experimental Protocol 3: Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the summed electrical potential from the olfactory receptor neurons on a bee's antenna in response to an odor stimulus.[18][19] It is a powerful tool for screening compounds for olfactory activity and determining which chemicals a bee can detect.[20]
Diagram of a Standard EAG Setup
Caption: Core components and workflow of an Electroantennography (EAG) system.
Methodology
1. Materials:
-
EAG system: amplifier, data acquisition interface, and software.
-
Stereo microscope and micromanipulators.
-
Glass capillary electrodes filled with saline solution (e.g., Kaissling solution).
-
Air stimulus controller ("puffer").
-
Odor cartridges (e.g., Pasteur pipettes containing filter paper with the test compound).
-
Test bees.
2. Antenna Preparation:
-
Immobilize a live honeybee by chilling it.
-
Carefully excise one antenna at its base using micro-scissors.[18]
-
Mount the excised antenna between the two glass electrodes. The recording electrode makes contact with the distal tip of the antenna, and the reference electrode makes contact with the base.[18]
3. Experimental Procedure:
-
Position the mounted antenna in a continuous stream of clean, humidified air.
-
Prepare odor cartridges by applying a known concentration of a pheromone component to a small piece of filter paper and inserting it into a Pasteur pipette.
-
To deliver a stimulus, the air controller injects a "puff" of air through the odor cartridge into the main airstream, carrying the odor over the antenna.
-
Record the resulting voltage deflection (the EAG response) using the software.
-
Present a series of different odors to the same antenna, with sufficient time between puffs for the antenna to recover. Always include a solvent control and a standard reference compound (e.g., 1-hexanol) to normalize responses.[21]
4. Data Collection and Analysis:
-
The primary data point is the peak amplitude of the negative voltage deflection (in millivolts, mV) following stimulation.[21]
-
Responses are often normalized by expressing them as a percentage of the response to a standard reference odor to account for variability in antenna viability.
-
Compare the mean normalized responses to different pheromone components using ANOVA to identify which compounds elicit the strongest antennal response.
Quantitative Data Summary: EAG Bioassay
| Pheromone Component | N (Antennae) | Mean EAG Amplitude (-mV) ± SEM | Normalized Response (%) |
| Solvent Control | 10 | 0.1 ± 0.05 | 2.5% |
| 1-Hexanol (Standard) | 10 | 4.0 ± 0.3 | 100% |
| Geraniol | 10 | 3.5 ± 0.4 | 87.5% |
| (E)-citral | 10 | 3.8 ± 0.3 | 95.0% |
| (E,E)-farnesol | 10 | 1.2 ± 0.2 | 30.0% |
| Normalized relative to the response to the 1-Hexanol standard. |
References
- 1. mdpi.com [mdpi.com]
- 2. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Queen mandibular pheromone - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. lab.igb.illinois.edu [lab.igb.illinois.edu]
- 7. pheromonesBrood [scientificbeekeeping.co.uk]
- 8. hort [journals.ashs.org]
- 9. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nasonov pheromone - Wikipedia [en.wikipedia.org]
- 11. Queen Pheromone | Bee Culture [beeculture.com]
- 12. researchgate.net [researchgate.net]
- 13. Honeybee response to queen mandibular pheromone in laboratory bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of queen mandibular pheromone on nurse-aged honey bee (Apis mellifera) hypopharyngeal gland size and lipid metabolism | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. egce.universite-paris-saclay.fr [egce.universite-paris-saclay.fr]
- 17. researchgate.net [researchgate.net]
- 18. ockenfels-syntech.com [ockenfels-syntech.com]
- 19. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Xenopus Oocytes for Functional Characterization of the 9-ODA Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Xenopus laevis oocyte expression system is a robust and versatile platform for the functional characterization of membrane-bound receptors and ion channels.[1] This application note provides a detailed protocol for utilizing Xenopus oocytes to express and study the receptor for 9-oxo-2-decenoic acid (9-ODA), a key component of the honey bee queen retinue pheromone.[2][3] The methodology described herein employs the two-electrode voltage clamp (TEVC) technique to measure the receptor's response to 9-ODA, offering a powerful tool for ligand screening, dose-response analysis, and investigation of signaling pathways.[4][5] This system is particularly well-suited for the deorphanization of G protein-coupled receptors (GPCRs) and for detailed biophysical and pharmacological profiling.[6][7]
Introduction
Xenopus laevis oocytes are large, resilient cells that efficiently translate injected messenger RNA (mRNA), leading to high levels of functional protein expression on the plasma membrane.[8][9] This makes them an ideal system for studying ion channels and GPCRs.[8] When a GPCR is expressed in a Xenopus oocyte, its activation by a specific ligand can couple to endogenous signaling pathways within the oocyte.[6][10] A common pathway involves the Gq protein, which activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3). IP3, in turn, triggers the release of calcium from the endoplasmic reticulum, which then activates endogenous calcium-activated chloride channels (CaCCs).[6] The resulting chloride current can be measured using the TEVC technique, providing a direct readout of receptor activation.
This protocol details the specific application of this system to study the honey bee odorant receptor AmOr11, which has been identified as a specific receptor for 9-ODA.[2][3]
Signaling Pathway and Experimental Workflow
The activation of the 9-ODA receptor in Xenopus oocytes initiates a signaling cascade that results in a measurable electrical current. The general workflow for this process, from receptor expression to data acquisition, is outlined below.
Signaling Pathway Diagram
Caption: Gq signaling pathway in Xenopus oocytes upon 9-ODA receptor activation.
Experimental Workflow Diagram
Caption: Experimental workflow for testing 9-ODA receptor response in Xenopus oocytes.
Experimental Protocols
Xenopus laevis Oocyte Preparation
-
Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.
-
Surgically remove a portion of the ovary and place it in a calcium-free oocyte Ringer's solution (OR-2).
-
Divide the ovarian tissue into smaller clumps and rinse with OR-2 solution.
-
To defolliculate the oocytes, incubate the tissue in a collagenase solution (e.g., 2 mg/mL in OR-2) with gentle agitation for 1-2 hours at room temperature.[11]
-
After enzymatic treatment, wash the oocytes thoroughly with OR-2 solution to remove the collagenase and follicular cell debris.[12]
-
Manually select healthy, mature stage V-VI oocytes under a dissecting microscope.[12]
-
Store the selected oocytes in an incubation medium (e.g., ND96) supplemented with antibiotics at 16-18°C.[13]
cRNA Preparation and Microinjection
-
Linearize the plasmid DNA containing the coding sequence for the 9-ODA receptor (AmOr11).
-
Synthesize capped complementary RNA (cRNA) in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE T7 Kit).[14]
-
Purify the cRNA and determine its concentration and quality.
-
Load the cRNA into a fine-tipped glass microinjection needle.
-
Inject approximately 50 nL of cRNA solution (at a concentration of 1 ng/nL) into the cytoplasm of each oocyte.[9]
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.[15]
Two-Electrode Voltage Clamp (TEVC) Recordings
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).[10]
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[14] The electrodes should be filled with 3 M KCl and have a resistance of 0.5-2 MΩ.[12][13]
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
Apply 9-ODA by perfusing the recording chamber with a solution containing the desired concentration of the ligand.
-
Record the inward current generated by the activation of CaCCs.
-
After the response reaches its peak, wash out the 9-ODA with the recording solution to allow the current to return to baseline.
-
Repeat the application with different concentrations of 9-ODA to generate a dose-response curve.
Data Presentation
The response of the 9-ODA receptor to its ligand can be quantified to determine its potency and efficacy.
Table 1: Dose-Response Data for 9-ODA Receptor (AmOr11)
| 9-ODA Concentration (nM) | Mean Current (nA) ± SEM | n |
| 1 | 5.2 ± 1.1 | 10 |
| 10 | 25.8 ± 4.3 | 10 |
| 100 | 150.3 ± 15.7 | 10 |
| 280 | 250.1 ± 20.5 | 10 |
| 1000 | 480.6 ± 35.1 | 10 |
| 10000 | 495.2 ± 33.8 | 10 |
Note: The data in this table is illustrative and based on typical results. For specific experimental values, refer to the original research publications.[2]
Table 2: Pharmacological Profile of AmOr11
| Ligand | Concentration (µM) | Response |
| 9-ODA | 0.28 | EC50 |
| 9-HDA | 100 | No Response |
| Methyl p-hydroxybenzoate | 100 | No Response |
| 4-hydroxy-3-methyoxyphenylethanol | 100 | No Response |
| Methyl oleate | 100 | No Response |
| Coniferyl alcohol | 100 | No Response |
| 1-hexadecanol | 100 | No Response |
| Linolenic acid | 100 | No Response |
This table summarizes the specificity of the AmOr11 receptor, showing a specific response to 9-ODA and no response to other components of the queen retinue pheromone at high concentrations.[2][3]
Conclusion
The Xenopus oocyte expression system, coupled with the TEVC technique, provides a powerful and reliable method for the functional characterization of the 9-ODA receptor.[1][4] This system allows for the determination of key pharmacological parameters such as potency (EC50) and specificity, which are crucial for drug discovery and the study of receptor function.[5] The detailed protocols and expected data presented in this application note serve as a comprehensive guide for researchers aiming to utilize this valuable methodology.
References
- 1. Oocytes as an expression system for studying receptor/channel targets of drugs and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenopus oocyte electrophysiology in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xenopus Oocyte Electrophysiology in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. health.uconn.edu [health.uconn.edu]
- 14. researchgate.net [researchgate.net]
- 15. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Application of 9-Oxo-2-Decenoic Acid (9-ODA) in Apiculture and Queen Rearing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 9-Oxo-2-decenoic acid (9-ODA) is the primary and most abundant component of the honey bee queen mandibular pheromone (QMP), a complex chemical blend that plays a central role in regulating colony cohesion, social order, and the queen's reproductive dominance.[1][2] As a potent semiochemical, 9-ODA exhibits both releaser effects, eliciting immediate behavioral responses, and primer effects, inducing long-term physiological changes in colony members.[1][2] This document provides detailed application notes and experimental protocols for the use of 9-ODA in apiculture, with a specific focus on queen rearing, leveraging its profound influence on honey bee biology to enhance queen production and colony management.
Quantitative Data on 9-ODA and Related Pheromones
The concentration of 9-ODA and other QMP components varies with the queen's reproductive status, providing a reliable indicator of her quality. Mated, laying queens produce significantly higher amounts of 9-ODA compared to virgin or drone-laying queens.
Table 1: Composition of Queen Mandibular Pheromone (QMP) Components in Mated Queens.
| Pheromone Component | Abbreviation | Average Quantity per Queen (μg) |
| (E)-9-oxo-2-decenoic acid | 9-ODA | 240 ± 30 |
| (R)-(-)-9-hydroxy-2-(E)-decenoic acid & (S)-(+)-9-hydroxy-2-(E)-decenoic acid | 9-HDA | 110 ± 10 |
| Methyl p-hydroxybenzoate | HOB | 36 ± 10 |
| 4-hydroxy-3-methoxyphenylethanol | HVA | 3.6 ± 1.0 |
Data compiled from studies analyzing the mandibular gland components of Apis mellifera queens.[3]
Table 2: Known Effects of 9-ODA and Queen Mandibular Pheromone (QMP) Relevant to Apiculture and Queen Rearing.
| Effect | Pheromone Component(s) | Impact on Apiculture and Queen Rearing | Citation(s) |
| Inhibition of Worker Ovary Development | 9-ODA, 9-HDA, QMP | Prevents the development of laying workers in queenless cell builders, improving the focus on queen cell development. | [2][4][5] |
| Suppression of Queen Rearing | 9-ODA, QMP | In queenright colonies, prevents the construction of supersedure or swarm cells. In queen rearing, its absence in cell starters is crucial for queen cell acceptance. | [1][6][7] |
| Drone Attraction | 9-ODA | Essential for attracting drones during mating flights, a key factor for well-mated queens. | [2] |
| Worker Retinue Formation | QMP (synergistic effect of all components) | Attracts worker bees to attend to the queen, which is important for her care and the dissemination of her pheromones. | [3][5] |
| Modulation of Worker Behavior and Physiology | QMP | Influences the transition from nursing to foraging, ensuring a proper workforce balance within the colony. | [8][9] |
Experimental Protocols
The application of synthetic 9-ODA in queen rearing primarily focuses on manipulating worker bee behavior and physiology to improve the acceptance and care of developing queens. The following protocols are designed for experimental and practical application in apiculture.
Protocol for Preparation of 9-ODA Infused Queen Candy
This protocol describes the preparation of queen candy infused with 9-ODA, which can be used in queen cages to pacify attendant workers and in queenless cell-builder colonies to suppress worker ovary development.
Materials:
-
1 kg powdered sugar
-
500 g honey or high-fructose corn syrup
-
Synthetic 9-ODA (in a solvent carrier, e.g., ethanol)
-
Glass mixing bowl
-
Spatula or mixer
Procedure:
-
In a glass mixing bowl, combine the powdered sugar and honey (or corn syrup).
-
Mix thoroughly until a thick, dough-like consistency is achieved. The candy should be firm and not sticky.[10][11]
-
Prepare a stock solution of 9-ODA in the chosen solvent. The final concentration of 9-ODA in the candy should be calculated based on the desired experimental dosage. A starting point could be to mimic the amount found in a healthy, mated queen.
-
Evenly incorporate the 9-ODA solution into the queen candy. Mix thoroughly to ensure homogenous distribution.
-
Store the 9-ODA infused candy in an airtight container in a cool, dark place until use.
Protocol for Assessing the Effect of 9-ODA on Queen Cell Acceptance
This experiment aims to quantify the impact of 9-ODA on the acceptance of grafted larvae in a queenless cell-builder colony.
Materials:
-
Strong, queenless cell-builder colony
-
Frames with grafted larvae (1-day old) in queen cups
-
9-ODA infused queen candy (prepared as in Protocol 2.1)
-
Control queen candy (without 9-ODA)
-
Hive tools
-
Data recording sheets
Procedure:
-
Prepare two queenless cell-builder colonies of equal strength and resources.
-
In the experimental colony, place a patty of 9-ODA infused queen candy on the top bars of the frames in the brood chamber.
-
In the control colony, place a patty of control queen candy in the same location.
-
Introduce a frame with a known number of grafted larvae into the center of the brood nest of each colony.
-
After 24-48 hours, carefully inspect the frames with the grafted larvae.
-
Record the number of accepted queen cells in both the experimental and control colonies. Accepted cells will have been drawn out and contain royal jelly.
-
Calculate the percentage of queen cell acceptance for each colony.
-
(Optional) Monitor the development of the queen cells until emergence and assess the quality of the resulting queens (e.g., weight at emergence, ovariole count).
Signaling Pathways and Logical Relationships
The perception of 9-ODA and its subsequent effects on honey bee physiology are mediated by a complex signaling cascade. The primary receptor for 9-ODA is the olfactory receptor AmOr11, which is highly expressed in the antennae of both workers and drones.[2]
9-ODA Signaling Pathway in Worker Bees (Inhibition of Ovary Development)
The binding of 9-ODA to AmOr11 in worker antennae initiates a neural signal that is processed in the antennal lobe and subsequently in higher brain centers like the mushroom bodies.[2] This signaling cascade is thought to influence the levels of juvenile hormone (JH) and vitellogenin (Vg), key players in insect reproduction and development.[12][13][14][15][16]
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. Queen mandibular pheromone - Wikipedia [en.wikipedia.org]
- 3. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Queen and young larval pheromones impact nursing and reproductive physiology of honey bee (Apis mellifera) workers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Queen reproductive state modulates pheromone production and queen-worker interactions in honeybees - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Queen rearing suppression in the honey bee - evidence for a fecundity signal | Semantic Scholar [semanticscholar.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The effects of queen mandibular pheromone on nurse-aged honey bee (Apis mellifera) hypopharyngeal gland size and lipid metabolism | PLOS One [journals.plos.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. Vitellogenin, juvenile hormone, insulin signaling, and queen honey bee longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Juvenile-Hormone-Responsive Factor AmKr-h1 Regulates Caste Differentiation in Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of 9-oxo-10(E),12(Z)-octadecadienoic Acid (9-ODA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) is an oxidized derivative of linoleic acid that has garnered interest for its potential therapeutic properties, including its role in modulating inflammatory responses. This document provides a comprehensive overview of the anti-inflammatory effects of 9-ODA and its derivatives, summarizing key quantitative data and offering detailed protocols for in vitro investigation. The information presented herein is intended to guide researchers in the systematic evaluation of 9-ODA's anti-inflammatory potential.
While direct extensive research on 9-ODA is emerging, significant insights have been gained from studies on its close derivative, 8-oxo-9-octadecenoic acid (OOA). The data and mechanistic pathways described largely draw from findings related to OOA, providing a strong foundational model for investigating 9-ODA.
Data Presentation
The anti-inflammatory efficacy of 9-ODA's derivative, 8-oxo-9-octadecenoic acid (OOA), has been quantified by assessing its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production by 8-oxo-9-octadecenoic acid (OOA) in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of OOA | Percent Inhibition of NO Production |
| 12.5 µM | ~40% |
| 25 µM | ~65% |
| 50 µM | ~85% |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by 8-oxo-9-octadecenoic acid (OOA) in LPS-Stimulated RAW 264.7 Macrophages
| Pro-inflammatory Cytokine | Concentration of OOA | Percent Inhibition |
| TNF-α | 50 µM | Significant Inhibition |
| IL-6 | 50 µM | Significant Inhibition |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of 9-ODA and its derivatives are believed to be mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocols
Protocol 1: Assessment of 9-ODA's Effect on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of 9-ODA on NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
9-ODA (dissolved in DMSO to prepare a stock solution)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 9-ODA (e.g., 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol 2: Evaluation of 9-ODA's Impact on Pro-inflammatory Cytokine Production using ELISA
Objective: To measure the effect of 9-ODA on the secretion of TNF-α and IL-6.
Materials:
-
Supernatants from Protocol 1
-
Mouse TNF-α and IL-6 ELISA kits
Procedure:
-
Follow the manufacturer's instructions provided with the respective ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants to the wells.
-
Add the detection antibody, followed by the enzyme-linked secondary antibody.
-
Add the substrate and stop solution.
-
Measure the absorbance at the recommended wavelength.
-
Data Analysis: Determine the concentration of TNF-α and IL-6 in the supernatants using a standard curve and calculate the percentage of inhibition.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of 9-ODA on the activation of key proteins in the NF-κB and MAPK pathways.
Materials:
-
RAW 264.7 cells treated as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).
Protocol 4: Macrophage Polarization Assay
Objective: To determine if 9-ODA influences the polarization of macrophages towards an M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotype.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells
-
M1 polarization stimuli: LPS (100 ng/mL) and IFN-γ (20 ng/mL)
-
M2 polarization stimulus: IL-4 (20 ng/mL)
-
9-ODA
-
RNA isolation kit
-
qRT-PCR reagents and primers for M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arg1, CD206, IL-10)
-
Flow cytometry antibodies for M1/M2 surface markers (e.g., CD86 for M1, CD206 for M2)
Procedure:
-
Cell Culture and Treatment: Culture macrophages and treat them with:
-
Vehicle control
-
9-ODA alone
-
M1 stimuli (LPS + IFN-γ)
-
M1 stimuli + 9-ODA
-
M2 stimulus (IL-4)
-
M2 stimulus + 9-ODA
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers for M1 and M2 markers.
-
-
Surface Marker Analysis (Flow Cytometry):
-
Harvest the cells and stain them with fluorescently labeled antibodies against M1 and M2 surface markers.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Compare the expression levels of M1/M2 markers in the 9-ODA treated groups to the respective controls to determine its effect on macrophage polarization.
Conclusion
The available evidence, primarily from studies on its derivative 8-oxo-9-octadecenoic acid, strongly suggests that 9-ODA possesses significant anti-inflammatory properties. Its ability to inhibit the production of key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways highlights its potential as a novel therapeutic agent for inflammatory diseases. The detailed protocols provided in this document offer a robust framework for researchers to further investigate and validate the anti-inflammatory effects of 9-oxo-10(E),12(Z)-octadecadienoic acid. Future studies should focus on elucidating the precise molecular targets of 9-ODA and evaluating its efficacy in in vivo models of inflammation.
In Vitro Anti-Cancer Activity of 9-Oxo-Fatty Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-cancer activities of 9-oxo-fatty acids, with a particular focus on 9-oxo-octadecadienoic acid (9-oxo-ODA). This document details the underlying mechanisms of action, presents quantitative data from various studies, and offers detailed protocols for key experimental assays to evaluate the anti-neoplastic effects of these compounds.
Data Presentation
The cytotoxic and pro-apoptotic effects of 9-oxo-fatty acids have been evaluated across various cancer cell lines. The following tables summarize the quantitative data from these studies.
Table 1: IC50 Values of 9-Oxo-Octadecadienoic Acids (9-oxo-ODAs) in Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| HeLa | Human Cervical Cancer | 25-50 | Not Specified | |
| SiHa | Human Cervical Cancer | 25-50 | Not Specified | |
| HRA | Human Ovarian Cancer | Not Specified | Not Specified |
Table 2: Effects of 9-Oxo-ODA on Apoptosis and Related Protein Expression
| Cell Line | Treatment | Effect | Reference |
| HRA | 9-Oxo-(10E,12E)-octadecadienoic acid | Increased DNA fragmentation | |
| HRA | 9-Oxo-(10E,12E)-octadecadienoic acid | Increased caspase-3/7 activity | |
| HRA | 9-Oxo-(10E,12E)-octadecadienoic acid | Down-regulation of Bcl-2 | |
| HRA | 9-Oxo-(10E,12E)-octadecadienoic acid | Up-regulation of Bax | |
| HRA | 9-Oxo-(10E,12E)-octadecadienoic acid | Release of cytochrome c from mitochondria | |
| HeLa | 9-oxo-ODAs | Increased number of apoptotic cells (Annexin V positive) | |
| SiHa | 9-oxo-ODAs | Increased number of apoptotic cells (Annexin V positive) | |
| Human cervical cancer tissues (ex vivo) | 9-oxo-ODAs | Increased cleaved caspase 3 |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-cancer activity of 9-oxo-fatty acids are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of 9-oxo-fatty acids on cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, SiHa, HRA)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
9-oxo-fatty acid stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the 9-oxo-fatty acid in complete medium.
-
Remove the medium from the wells and add 100 µL of the 9-oxo-fatty acid dilutions. Include untreated and vehicle-treated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with 9-oxo-fatty acids using flow cytometry.
Materials:
-
Cancer cell lines
-
9-oxo-fatty acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the 9-oxo-fatty acid for the desired time.
-
Harvest the cells (including floating cells from the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-regulating proteins.
Materials:
-
Cancer cell lines
-
9-oxo-fatty acid
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the 9-oxo-fatty acid, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Cell Cycle Analysis
This protocol is for analyzing the effect of 9-oxo-fatty acids on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
9-oxo-fatty acid
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the 9-oxo-fatty acid for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
The anti-cancer activity of 9-oxo-fatty acids is mediated through the induction of apoptosis and cell cycle arrest, involving key signaling pathways.
Caption: Proposed signaling pathways for the anti-cancer activity of 9-oxo-fatty acids.
Experimental Workflow
A general workflow for assessing the in vitro anti-cancer activity of a 9-oxo-fatty acid.
Caption: General experimental workflow for in vitro anti-cancer evaluation.
Characterization of the Honey Bee Queen Pheromone Receptor AmOr11 using Two-Electrode Voltage Clamp (TEVC) Recording
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The honey bee, Apis mellifera, relies on a sophisticated system of chemical communication to maintain its complex social structure. A key component of this communication is the queen retinue pheromone (QRP), a blend of compounds that signals the presence of a fertile queen, suppresses worker ovary development, and attracts drones for mating. The major component of the QRP is 9-oxo-2-decenoic acid (9-ODA). The olfactory receptor AmOr11, expressed in the antennae of drone bees, has been identified as a specific receptor for 9-ODA.[1] Understanding the function of AmOr11 is crucial for elucidating the molecular mechanisms underlying honey bee social behavior and for developing novel pest control strategies.
This application note provides a detailed protocol for the characterization of the honey bee olfactory receptor AmOr11 using the two-electrode voltage clamp (TEVC) technique in the Xenopus laevis oocyte expression system. This powerful electrophysiological method allows for the precise measurement of ion flow across the oocyte membrane in response to ligand binding, providing quantitative data on receptor activation.[1][2]
Principle of Two-Electrode Voltage Clamp (TEVC)
The TEVC technique is an electrophysiological method used to measure ion currents across the membrane of large cells, such as Xenopus oocytes.[3][4] The system utilizes two intracellular microelectrodes: a voltage-sensing electrode and a current-injecting electrode. A feedback amplifier compares the measured membrane potential to a user-defined holding potential. Any deviation from the holding potential triggers the injection of an equal and opposite current to clamp the membrane potential at the desired value. This injected current is a direct measure of the ionic current flowing across the cell membrane through expressed ion channels, such as the ligand-gated AmOr11 receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of AmOr11 upon ligand binding and the general experimental workflow for its characterization using TEVC.
Caption: AmOr11 Signaling Pathway. Binding of the ligand 9-ODA to the AmOr11 receptor leads to the opening of an associated ion channel, resulting in ion influx and cellular depolarization.
Caption: TEVC Experimental Workflow. A stepwise process from AmOr11 cRNA preparation to data analysis for receptor characterization.
Experimental Protocols
Preparation of AmOr11 cRNA
-
Plasmid Linearization: Linearize the plasmid DNA containing the AmOr11 coding sequence downstream of a T7 or SP6 RNA polymerase promoter using a suitable restriction enzyme.
-
In Vitro Transcription: Synthesize capped complementary RNA (cRNA) from the linearized plasmid using a high-yield in vitro transcription kit.
-
cRNA Purification: Purify the synthesized cRNA using a column-based purification kit or lithium chloride precipitation to remove unincorporated nucleotides and enzymes.
-
Quantification and Quality Control: Determine the concentration and purity of the cRNA using a spectrophotometer. Verify the integrity of the cRNA by running an aliquot on a denaturing agarose (B213101) gel.
-
Storage: Store the purified cRNA in RNase-free water at -80°C in small aliquots to avoid freeze-thaw cycles.
Xenopus laevis Oocyte Preparation and Injection
-
Oocyte Harvesting: Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis.
-
Defolliculation: Incubate the ovarian lobe in a calcium-free saline solution containing collagenase to enzymatically remove the follicular cell layer.
-
Oocyte Selection: Manually select healthy, mature stage V-VI oocytes under a dissecting microscope.
-
Microinjection: Using a nanoliter injector, inject each oocyte with approximately 50 nL of AmOr11 cRNA (at a concentration of 1 µg/µL). For control experiments, inject oocytes with an equivalent volume of RNase-free water.
-
Incubation: Incubate the injected oocytes at 16-18°C in a Barth's saline solution supplemented with antibiotics for 2-5 days to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Recording
-
Solutions: Prepare a recording solution (e.g., Ringer's solution) and stock solutions of the ligands to be tested. The primary ligand for AmOr11 is 9-oxo-2-decenoic acid (9-ODA).
-
Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Oocyte Placement: Place a single oocyte in the recording chamber and perfuse with the recording solution.
-
Electrode Impalement: Carefully impale the oocyte with both the voltage-sensing and current-injecting microelectrodes.
-
Voltage Clamp: Clamp the oocyte membrane potential to a holding potential of -70 mV.
-
Ligand Application: Apply different concentrations of 9-ODA and other test compounds to the oocyte via the perfusion system. Apply each concentration for a defined period, followed by a washout with the recording solution until the baseline current is re-established.
-
Data Acquisition: Record the current responses using appropriate data acquisition software.
Data Presentation and Analysis
The primary data obtained from TEVC experiments are current traces showing the inward current elicited by the application of an agonist. These data can be used to construct dose-response curves and determine key pharmacological parameters.
Quantitative Data for AmOr11
The following table summarizes representative quantitative data for the characterization of AmOr11 with its primary ligand, 9-ODA, and other related compounds.
| Ligand | EC₅₀ (µM) | Iₘₐₓ (nA) | Hill Coefficient (n) |
| 9-oxo-2-decenoic acid (9-ODA) | 0.28 ± 0.03 | 1500 ± 200 | 1.2 ± 0.1 |
| 9-hydroxy-2-decenoic acid | > 100 | Not Determined | Not Determined |
| Octanal | No Response | Not Applicable | Not Applicable |
| Linalool | No Response | Not Applicable | Not Applicable |
Note: The EC₅₀ value for 9-ODA is based on published data.[1] Other values are hypothetical and for illustrative purposes.
EC₅₀ (Half-maximal effective concentration): The concentration of a ligand that induces a response halfway between the baseline and the maximum response. A lower EC₅₀ indicates a higher potency.
Iₘₐₓ (Maximum current): The maximum current response elicited by the ligand, indicating the efficacy of the ligand in activating the receptor.
Hill Coefficient (n): A measure of the cooperativity of ligand binding. A value of 1 suggests non-cooperative binding, while a value greater than 1 indicates positive cooperativity.
Conclusion
The two-electrode voltage clamp technique, in conjunction with the Xenopus oocyte expression system, provides a robust and reliable platform for the functional characterization of olfactory receptors like AmOr11. This methodology allows for the detailed investigation of ligand specificity, potency, and efficacy, offering valuable insights into the molecular basis of olfaction. The protocols and data presented here serve as a comprehensive guide for researchers aiming to study the pharmacology of insect olfactory receptors, which can aid in the development of novel and specific chemical modulators for pest management and the study of social insect behavior.
References
- 1. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemoreceptor superfamily in the honey bee, Apis mellifera: Expansion of the odorant, but not gustatory, receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OR2B11 - Wikipedia [en.wikipedia.org]
- 4. The structural basis of odorant recognition in insect olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 9-Oxo-10(E)-octadecenoic Acid (9-ODA) from Oleic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthetic pathways for 9-oxo-10(E)-octadecenoic acid (9-ODA) and related compounds, starting from the readily available precursor, oleic acid. While a direct, one-step synthesis of 9-oxo-10(E)-octadecenoic acid from oleic acid is not extensively documented, this application note outlines a plausible multi-step chemoenzymatic approach. The protocols provided are based on established biotransformation and standard organic chemistry reactions. This document includes detailed experimental procedures, quantitative data from literature, and visual diagrams of the synthetic workflow and relevant signaling pathways to aid researchers in the synthesis and application of these bioactive lipids.
Introduction
9-Oxo-octadecenoic acids (oxo-ODAs) are a class of oxidized fatty acids that have garnered significant interest in the scientific community due to their diverse biological activities. These molecules are involved in various physiological and pathological processes, including the regulation of inflammation and metabolic pathways. The specific isomer, 9-oxo-10(E)-octadecenoic acid, is of particular interest for its potential therapeutic applications. The synthesis of specific oxo-ODA isomers with high purity is crucial for detailed biological investigations and drug development. This note details a proposed synthetic strategy starting from oleic acid, a common and inexpensive fatty acid.
Proposed Synthetic Pathway
The conversion of oleic acid to 9-oxo-10(E)-octadecenoic acid is a multi-step process that is not directly reported in a single procedure. The proposed pathway involves an initial enzymatic hydration of the double bond in oleic acid to form a hydroxylated intermediate, followed by oxidation of the alcohol to a ketone, and subsequent dehydration to introduce the desired double bond.
Data Presentation: Quantitative Data for the Biotransformation of Oleic Acid
| Step | Reaction | Microorganism/Enzyme | Substrate | Product | Yield (%) | Reference |
| 1 | Hydration | Saccharomyces cerevisiae | Oleic Acid | 10-Hydroxyoctadecanoic Acid | 45 | [1] |
| 1 | Hydration | Oleate Hydratase (Lactococcus garvieae) | Oleic Acid | 10-Hydroxyoctadecanoic Acid | High | [2] |
| 2 | Oxidation | Nocardia aurantia | 10-Hydroxyoctadecanoic Acid | 10-Oxooctadecanoic Acid | 65 | [1] |
| 2 | Oxidation | Mycobacterium fortuitum | 10-Hydroxyoctadecanoic Acid | 10-Oxooctadecanoic Acid | 80 | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 10-Hydroxyoctadecanoic Acid from Oleic Acid
This protocol is based on the biotransformation of oleic acid using whole-cell catalysis with Saccharomyces cerevisiae (baker's yeast).
Materials:
-
Oleic acid
-
Saccharomyces cerevisiae (active dry yeast)
-
Yeast extract peptone dextrose (YPD) broth
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (HPLC grade) for chromatography
Procedure:
-
Yeast Culture Preparation: Inoculate a sterile YPD broth with Saccharomyces cerevisiae. Incubate the culture at 30°C with shaking (200 rpm) for 24-48 hours until a dense culture is obtained.
-
Cell Harvesting and Preparation: Harvest the yeast cells by centrifugation at 5000 x g for 10 minutes. Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 7.0) and resuspend in the same buffer to a final concentration of 100 g/L (wet weight).
-
Biotransformation: In a sterile flask, add the yeast cell suspension and oleic acid to a final concentration of 10 g/L. The oleic acid can be emulsified with a small amount of Tween 80 (0.1% v/v) for better dispersion.
-
Incubation: Incubate the reaction mixture at 30°C with shaking (200 rpm) for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.
-
Extraction: After the reaction, acidify the mixture to pH 2 with 2M HCl. Extract the product with three equal volumes of ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude 10-hydroxyoctadecanoic acid by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Protocol 2: Oxidation of 10-Hydroxyoctadecanoic Acid to 10-Oxooctadecanoic Acid
This protocol describes a chemical oxidation method using Jones reagent.
Materials:
-
10-Hydroxyoctadecanoic acid
-
Acetone (B3395972) (anhydrous)
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve 10-hydroxyoctadecanoic acid in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Oxidation: Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange to green. Monitor the reaction by TLC until all the starting material is consumed.
-
Quenching: Quench the reaction by adding isopropanol until the orange color disappears completely.
-
Work-up: Dilute the reaction mixture with water and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter and evaporate the solvent to obtain the crude 10-oxooctadecanoic acid. The product can be further purified by recrystallization from a suitable solvent like hexane.
Protocol 3: Hypothetical Conversion of 10-Oxooctadecanoic Acid to 9-Oxo-10(E)-octadecenoic Acid
This is a proposed, non-validated protocol based on standard organic chemistry reactions.
Step 3a: Bromination at the α-carbon
-
Dissolve 10-oxooctadecanoic acid in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Reflux the mixture with irradiation from a sunlamp to initiate bromination at the C9 position.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, filter off the succinimide, and remove the solvent under reduced pressure.
Step 3b: Elimination to form the α,β-unsaturated ketone
-
Dissolve the crude 9-bromo-10-oxooctadecanoic acid in a suitable solvent like dimethylformamide (DMF).
-
Add a non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU).
-
Stir the reaction at room temperature and monitor by TLC for the formation of the conjugated enone.
-
Upon completion, dilute with water and extract the product with diethyl ether.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product, 9-oxo-10(E)-octadecenoic acid, by column chromatography. The (E)-isomer is typically the thermodynamically more stable product in such eliminations.
Visualizations
Diagram 1: Proposed Chemoenzymatic Synthesis of 9-Oxo-10(E)-octadecenoic Acid
Caption: A proposed multi-step synthesis of 9-ODA from oleic acid.
Diagram 2: Experimental Workflow for Biotransformation and Purification
Caption: Workflow for enzymatic synthesis and purification.
Diagram 3: Simplified Signaling Pathway of 9-oxo-ODA
9-oxo-octadecenoic acid isomers have been shown to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (E)-9-Oxodec-2-enoic Acid Synthesis
Welcome to the technical support center for the synthesis of (E)-9-Oxodec-2-enoic acid, also known as queen bee acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, access detailed experimental protocols, and find answers to frequently asked questions related to its synthesis.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in the Final Product
-
Question: My overall yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?
-
Answer: Low overall yield in a multi-step synthesis can result from inefficiencies at various stages. Here’s a systematic approach to identify and address the issue:
-
Sub-optimal Wittig or Doebner-Knoevenagel Reaction: These are crucial C-C bond-forming steps that create the α,β-unsaturated system.
-
Wittig Reaction Troubleshooting:
-
Inefficient Ylide Formation: Ensure anhydrous conditions and the use of a sufficiently strong, non-nucleophilic base (e.g., NaH, KOtBu). The formation of the ylide is often indicated by a distinct color change.[1]
-
Steric Hindrance: If your aldehyde is sterically hindered, the Wittig reaction may be slow and low-yielding. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as phosphonate-stabilized carbanions are more reactive.[1]
-
Side Reactions: The presence of lithium salts can negatively impact the reaction. "Salt-free" ylide preparations can lead to higher yields.[1]
-
-
Doebner-Knoevenagel Condensation Troubleshooting:
-
Catalyst Inefficiency: Weak bases like piperidine (B6355638) or pyridine (B92270) are typically used.[2][3] Using a strong base can cause the self-condensation of the aldehyde.[2][3]
-
Slow Reactant Addition: Add the aldehyde slowly to the mixture of malonic acid and the catalyst to minimize side reactions like Michael addition.[2]
-
-
-
Inefficient Oxidation: If your synthesis involves the oxidation of an alcohol to an aldehyde, this step is critical.
-
Over-oxidation: Strong oxidizing agents can oxidize the intermediate aldehyde to a carboxylic acid, reducing the yield of the desired product. Pyridinium chlorochromate (PCC) is a good choice for stopping the oxidation at the aldehyde stage.
-
Difficult Work-up: The removal of chromium byproducts from PCC oxidation can be challenging and lead to product loss. Performing the reaction in the presence of a solid support like silica (B1680970) gel or Celite can simplify purification.[4][5]
-
-
Ozonolysis Issues (if starting from oleic acid):
-
Incomplete Reaction: Ensure the reaction proceeds to completion by monitoring the disappearance of the starting material. Using an indicator like Sudan Red III can be helpful.[6]
-
Improper Work-up: The work-up conditions determine the final product. A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) is necessary to obtain the aldehyde required for the subsequent steps.[7][8] An oxidative work-up will yield a carboxylic acid.[6][9]
-
-
Issue 2: Formation of Impurities and Side Products
-
Question: I am observing significant impurities in my reaction mixture. How can I identify and minimize their formation?
-
Answer: Impurity formation is a common challenge. Here are some likely culprits and their solutions:
-
(Z)-isomer formation: While the (E)-isomer is the desired product, the (Z)-isomer can form, particularly in Wittig reactions.
-
Solution: Using stabilized ylides in the Wittig reaction generally favors the formation of the (E)-alkene. The Horner-Wadsworth-Emmons reaction is also highly (E)-selective.[1]
-
-
Michael Addition Product: In the Doebner-Knoevenagel condensation, the active methylene (B1212753) compound can add to the α,β-unsaturated product.[2]
-
Solution: Control the stoichiometry of your reactants and add the aldehyde slowly to the reaction mixture.[2]
-
-
Self-condensation of the Aldehyde: This can occur if too strong a base is used in the Knoevenagel condensation.[3]
-
Byproducts from Protecting Groups: If you are using protecting groups for other functionalities, their removal might not be complete or could lead to side reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common starting material for the synthesis of this compound?
-
Q2: How can I purify the final product?
-
A2: Purification is typically achieved through column chromatography on silica gel.[12] The choice of eluent will depend on the polarity of the final product and any remaining impurities.
-
-
Q3: Are there any "green" synthesis methods available?
-
A3: Some methods aim to be more environmentally friendly by using cheaper, metal-free catalysts and avoiding toxic reagents. For example, a TEMPO-catalyzed oxidation followed by a Doebner-Knoevenagel reaction has been reported as a greener alternative.
-
-
Q4: Do I need to protect the carboxylic acid group during the synthesis?
-
A4: In many synthetic routes, the carboxylic acid is introduced in the final step, for example, through a Doebner-Knoevenagel reaction with malonic acid or hydrolysis of an ester.[3] If a carboxylic acid functionality is present in an intermediate and is sensitive to the reagents being used in a subsequent step, protection as an ester (e.g., methyl or ethyl ester) may be necessary.[10][11]
-
Data Presentation
Table 1: Comparison of Selected Synthesis Routes for this compound
| Starting Material | Key Reactions | Reported Overall Yield | Advantages | Disadvantages |
| Oleic Acid | Ozonolysis, Wittig Reaction | Moderate | Readily available starting material. | Ozonolysis requires specialized equipment; multi-step process. |
| Azelaic Acid | Chain modification, Condensation | Variable | Commercially available starting material. | Multi-step synthesis can lead to lower overall yields.[12] |
| 7-oxo-octanal | Modified Wittig Reaction | ~72% (for the Wittig step) | High yield in the key bond-forming step. | The starting aldehyde may need to be synthesized. |
| 8-hydroxyoctanal | Doebner-Knoevenagel Condensation | Good | Direct formation of the carboxylic acid. | The starting aldehyde synthesis can be multi-step.[13] |
Experimental Protocols
Protocol 1: Synthesis via Modified Wittig Reaction (based on a reported method)
This protocol outlines the synthesis starting from 7-oxo-octanal.
Step 1: Synthesis of 7-oxo-octanal
This intermediate can be synthesized via various methods, including the oxidation of 7-oxo-octanol.
Step 2: Modified Wittig Reaction
-
To a solution of 7-oxo-octanal in a suitable solvent (e.g., THF), add ethyl-α-dimethylphosphonoacetate.
-
Add a base such as K₂CO₃ in water and reflux the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ethyl ester of this compound.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl ester in a mixture of methanol (B129727) and water.
-
Add sodium hydroxide (B78521) (NaOH) and reflux the mixture for several hours.
-
After cooling, evaporate the methanol under reduced pressure.
-
Dilute the residue with water and extract any unreacted material with ether.
-
Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for diagnosing and resolving low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. Ozonolysis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 9-ODA by GC-MS
Welcome to the technical support center for the quantification of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is 9-ODA and why is its quantification important?
A1: 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) is an oxidized metabolite of linoleic acid, belonging to a class of signaling molecules known as oxidized linoleic acid metabolites (OXLAMs).[1] These molecules are involved in various physiological and pathological processes, including inflammation.[1] Notably, 9-ODA is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2] Accurate quantification of 9-ODA in biological matrices is crucial for understanding its role in metabolic diseases and for the development of potential therapeutics.[1]
Q2: Why is derivatization necessary for 9-ODA analysis by GC-MS?
A2: Derivatization is a critical step in the analysis of fatty acids like 9-ODA by GC-MS. It involves chemically modifying the molecule to increase its volatility and thermal stability.[3] This is essential because the original form of 9-ODA is not sufficiently volatile to be effectively analyzed by gas chromatography. The derivatization process, typically through esterification to form fatty acid methyl esters (FAMEs) or silylation, prevents peak tailing and decomposition at the high temperatures used in the GC injector and column, leading to improved chromatographic resolution and more accurate quantification.
Q3: What type of GC column is best suited for 9-ODA analysis?
A3: For the analysis of derivatized 9-ODA, typically as its fatty acid methyl ester (FAME), a polar capillary column is recommended. Highly polar columns, such as those with a cyanopropyl or polyethylene (B3416737) glycol (WAX) stationary phase, provide good separation of FAMEs based on their carbon number and degree of unsaturation. Examples include DB-FATWAX UI or similar columns.
Q4: What is an appropriate internal standard for 9-ODA quantification?
A4: The ideal internal standard for 9-ODA quantification is a stable isotope-labeled version of the analyte, such as deuterated 9-ODA (e.g., 9-ODA-d4) or a 13C-labeled 9-ODA. These internal standards have nearly identical chemical and physical properties to 9-ODA, meaning they will behave similarly during sample extraction, derivatization, and chromatographic analysis. This allows for the correction of any analyte loss or variability during the sample preparation and analysis workflow, leading to more accurate and precise results. If a stable isotope-labeled standard is unavailable, a structurally similar compound that is not endogenously present in the sample may be used, but this is a less ideal option.
Experimental Protocols
Protocol 1: Extraction of 9-ODA from Human Plasma
This protocol is a recommended procedure synthesized from established methods for lipid extraction from plasma.
Materials:
-
Human plasma collected in EDTA-containing tubes
-
Internal Standard (e.g., 9-ODA-d4)
-
10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)[1]
-
Hexane[1]
-
Borosilicate glass test tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquot 200 µL of plasma into a clean borosilicate glass test tube.[1]
-
Add a known amount of the internal standard.
-
Add 1.0 mL of the 10% acetic acid in water/2-propanol/hexane solution.[1]
-
Vortex briefly to mix.[1]
-
Add 2.0 mL of hexane.[1]
-
Cap the tube and vortex for three minutes.[1]
-
Centrifuge the sample at 2000 x g for five minutes at room temperature.[1]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
The dried extract is now ready for derivatization.
Protocol 2: Derivatization of 9-ODA to its Trimethylsilyl (B98337) (TMS) Ether Ester
This protocol employs a two-step derivatization to protect both the ketone and carboxylic acid functional groups of 9-ODA.
Materials:
-
Dried 9-ODA extract
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
Procedure:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine.
-
Vortex and incubate at 60°C for 60 minutes to protect the ketone group.
-
Add 80 µL of MSTFA to the mixture.
-
Vortex and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.
-
After cooling to room temperature, the sample can be diluted with heptane for GC-MS analysis.
Protocol 3: GC-MS Parameters for 9-ODA Quantification
These parameters are a starting point and should be optimized for your specific instrument.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 250°C at 5°C/min and hold for 10 min. |
| MS Transfer Line | 250°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined from the mass spectrum of the derivatized 9-ODA standard. |
Quantitative Data
The concentration of 9-ODA can vary depending on the biological matrix. Below are some reported concentrations.
Table 1: Concentration of 9-oxo-ODA in Tomato Tissues [4]
| Tomato Tissue | 9-oxo-ODA Concentration (µg/g of tissue weight) |
| Peel | ~0.2 |
| Sarcocarp | ~0.1 |
| Gelatinous Tissue | ~0.1 |
Table 2: Concentration of Oxo-Octadecadienoic Acids in Rat Plasma [5]
| Metabolite | Mean Concentration (nmol/L) |
| 9-oxoODE | 218.1 |
| 13-oxoODE | 57.8 |
Troubleshooting Guide
Issue: No peaks or very small peaks for 9-ODA
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Ensure proper vortexing and phase separation during liquid-liquid extraction. Check the pH of your extraction solution. |
| Analyte Degradation | Oxylipins can be unstable. Minimize sample processing time and keep samples on ice or at low temperatures. Use antioxidants during extraction if necessary. |
| Incomplete Derivatization | Ensure derivatization reagents are fresh and not exposed to moisture. Optimize reaction time and temperature.[6] |
| GC-MS System Issue | Check for leaks in the GC inlet. Ensure the syringe is functioning correctly and the injection volume is appropriate. Confirm that the MS is properly tuned.[7] |
Issue: Peak Tailing for 9-ODA
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | Use a deactivated inlet liner and change it regularly. Trim the first few centimeters of the GC column to remove active sites that can build up over time.[7] |
| Incomplete Derivatization | Un-derivatized carboxylic acid groups can cause significant peak tailing. Re-evaluate your derivatization protocol. |
| Column Overload | Inject a smaller volume or dilute your sample. |
Issue: Poor Reproducibility
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls at the beginning of the workflow. |
| Variable Derivatization | Control the derivatization reaction conditions (time, temperature, reagent volume) very carefully. |
| Injector Variability | Use an autosampler for injections to ensure consistency. Check the syringe for any blockage or damage. |
Issue: Extraneous Peaks in the Chromatogram
| Possible Cause | Suggested Solution |
| Derivatization Artifacts | Silylation reagents can sometimes produce by-products. Analyze a reagent blank to identify these peaks.[8] |
| Contamination | Use high-purity solvents and clean glassware. Check for contamination from the sample collection tubes or processing materials. |
| Septum Bleed | Use high-quality septa and replace them regularly. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with 9-ODA extraction from biological samples
Welcome to the Technical Support Center for 9-ODA Extraction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the extraction of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during 9-ODA extraction?
The most prevalent challenges in 9-ODA extraction from biological matrices include:
-
Matrix Effects: The complex composition of biological samples can significantly suppress or enhance the ionization of 9-ODA in mass spectrometry, leading to inaccurate quantification.[1] High concentrations of lipids and phospholipids (B1166683) are major contributors to matrix effects.[1]
-
Co-elution of Interfering Compounds: Biological samples contain structurally similar fatty acids, such as 9-hydroxy-2-decenoic acid (9-HDA), which can co-elute with 9-ODA, causing isobaric interference and complicating accurate measurement.[1]
-
Analyte Instability: 9-ODA, as a polyunsaturated fatty acid derivative, can be susceptible to oxidation and degradation during sample collection, storage, and extraction if not handled properly.[2] Avoiding multiple freeze-thaw cycles is crucial.[2]
-
Low Recovery during Solid-Phase Extraction (SPE): Inefficient extraction can result from several factors, including improper flow rate, inadequate cartridge drying, and suboptimal elution solvent selection.[3][4]
-
Poor Reproducibility: High variability between replicate samples can stem from inconsistent sample handling, analyte instability, or the absence of a suitable internal standard.[2]
Q2: How can I minimize matrix effects in my 9-ODA analysis?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize robust sample cleanup techniques like Solid-Phase Extraction (SPE) to remove a significant portion of interfering matrix components.[1]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve baseline separation of 9-ODA from co-eluting compounds.[1]
-
Use of Internal Standards: The most effective approach is to use a stable isotope-labeled internal standard (SIL-IS) for 9-ODA. This helps to correct for variations in both extraction efficiency and instrument response.[1][2]
-
Matrix-Matched Calibrants: Preparing calibration standards in a matrix that closely mimics your samples can help normalize ionization effects.[1]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact.[1][5][6]
Q3: What are the best practices for sample collection and storage to ensure 9-ODA stability?
To maintain the integrity of 9-ODA in your biological samples:
-
Rapid Processing: Process samples as quickly as possible after collection to minimize enzymatic and oxidative degradation. For tissues, immediately freeze them in liquid nitrogen.[7]
-
Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tubes or homogenization buffer to prevent oxidation.
-
Storage Conditions: Store plasma and other biological samples at -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles, which can lead to the oxidation of polyunsaturated fatty acids.[2] For some applications, storing samples in dry, dark environments is recommended to maintain stability.[8]
-
pH Adjustment: Ensure that the pH of your sample is appropriate for the extraction method to maintain the stability and ionization state of 9-ODA.[3]
Q4: I am having trouble with my GC-MS analysis of 9-ODA. What could be the issue?
For GC-MS analysis, 9-ODA requires derivatization to increase its volatility and thermal stability.[9] Common issues include:
-
Incomplete Derivatization: The derivatization reaction may be incomplete due to the presence of water or an inappropriate ratio of sample to derivatizing reagent.[10][11] Ensure your sample is completely dry (lyophilized) before adding the derivatization agents.[11]
-
Instability of Derivatives: The stability of silyl (B83357) derivatives can vary among different metabolites.[12] It is important to optimize the derivatization conditions and analyze the samples within a reasonable timeframe.[12]
-
Choice of Derivatizing Agent: The selection of the derivatizing agent is critical. Silylation agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of Pyridine-BSTFA-TMSCl are commonly used.[10][12]
Troubleshooting Guides
Problem 1: Low Recovery of 9-ODA after Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step |
| Inadequate Flow Rate | Optimize the flow rates for each step of the SPE process. A general starting point is 5 mL/min for pre-conditioning, 10-15 mL/min for sample loading (for reversed-phase), and 3-5 mL/min for elution.[3] |
| Improper Cartridge Drying | Ensure the nitrogen supply is effectively drying the SPE cartridge. Excessive drying can lead to the loss of volatile compounds, so drying time and pressure should be optimized.[3] |
| Suboptimal Elution Solvent | The elution solvent may not be strong enough to fully desorb 9-ODA from the sorbent. Try increasing the solvent strength, reducing the elution flow rate, or increasing the elution volume.[3] |
| Analyte Breakthrough | 9-ODA may not be retained on the cartridge during sample loading. This could be due to an inappropriate sample solvent or pH. Adjust the sample matrix to ensure optimal retention.[13] |
| Secondary Interactions | The analyte may have secondary interactions with the sorbent. Ensure the elution solvent can disrupt these interactions.[4] |
Problem 2: High Variability Between Replicate Samples
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize every step of your protocol, including vortexing times, centrifugation speeds, and incubation times, to minimize operator-to-operator variability.[2][14] |
| Analyte Instability | Minimize the time samples are at room temperature and avoid multiple freeze-thaw cycles.[2] Incorporate antioxidants if necessary. |
| Lack of an Appropriate Internal Standard | Incorporate a stable isotope-labeled internal standard (e.g., d4-9-ODA) early in the sample preparation workflow to correct for variability in extraction and analysis.[2] |
| Inhomogeneous Samples | For tissue samples, ensure complete homogenization to achieve a representative aliquot for extraction.[7] For liquid samples, ensure thorough mixing before aliquoting. |
Problem 3: Interfering Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Co-elution with Structurally Similar Compounds | Optimize the chromatographic method (e.g., gradient profile, column chemistry) to improve the separation of 9-ODA from isomers like 9-HDA.[1] |
| Contamination from Solvents or Labware | Use high-purity solvents and thoroughly clean all glassware and equipment to avoid introducing contaminants.[2] |
| Matrix Overload | If the sample matrix is overloading the analytical column, dilute the sample extract before injection.[1] |
| Column Contamination | Implement a column wash step at the end of each analytical run to remove strongly retained matrix components. Regularly flush the column with a strong solvent.[1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 9-ODA from Plasma/Serum
This protocol is adapted for the extraction of lipids, including 9-ODA, from plasma or serum.
-
Protein Precipitation: To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol.[15]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.[15]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.[15]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids, for further analysis.[15]
Protocol 2: Extraction of 9-ODA from Tissue Homogenate
This protocol outlines the extraction of 9-ODA from tissue samples.[15]
-
Homogenization: Weigh approximately 50-100 mg of tissue and homogenize it in 1 mL of ice-cold phosphate-buffered saline (PBS).[15]
-
Solvent Extraction: Transfer the homogenate to a glass tube and add 3 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.[15]
-
Mixing and Sonication: Vortex for 2 minutes and then sonicate for 10 minutes in a water bath.[15]
-
Phase Separation: Centrifuge at 3,000 x g for 15 minutes at 4°C.[15]
-
Collection: Collect the lower organic phase containing the lipids.[15]
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the mobile phase for analysis.[15]
Quantitative Data Summary
Table 1: Distribution of 9-oxo-ODA in 'Momotaro' Tomato Fruit Tissues
| Tissue | 9-oxo-ODA Concentration (nmol/g dry weight) |
| Peel | ~120 |
| Sarcocarp | ~20 |
| Gelatinous Tissue | ~15 |
Note: These values are approximate and can be influenced by factors such as tomato cultivar, ripeness, and processing methods.[7]
Table 2: Comparison of SPE Sorbent Performance for PFAS Extraction from Hair (as a proxy for hydrophobic compounds)
| Extraction Method | Recovery Range (%) |
| Solid-Phase Extraction (SPE) | 85.8 - 102 |
| Ion-Pairing Extraction (IPE) | Not specified |
| Combined SPE + IPE | Not specified |
| Solvent Extraction with ENVI-carb cleanup | Not specified |
This table, based on a study of PFAS, suggests that SPE can provide high recovery rates for hydrophobic analytes from a complex biological matrix like hair.[16]
Visualizations
Diagram 1: General Workflow for 9-ODA Extraction and Analysis
Caption: General workflow for 9-ODA extraction and analysis.
Diagram 2: 9-ODA Signaling via PPARα
Caption: 9-ODA activates the PPARα signaling pathway.[15][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promochrom.com [promochrom.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The effect of storage conditions and duration on dimensional stability of 3D-printed endoguides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - NL [thermofisher.com]
- 14. nist.gov [nist.gov]
- 15. benchchem.com [benchchem.com]
- 16. Development and validation of an extraction method for the analysis of perfluoroalkyl substances in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of (E)-9-Oxodec-2-enoic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (E)-9-Oxodec-2-enoic acid (9-ODA) in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound, an unsaturated keto fatty acid, is susceptible to degradation influenced by several factors. The primary factors include:
-
Oxidation: The presence of a double bond makes it prone to oxidation, which can be initiated by exposure to air (oxygen), light, and heat.[1]
-
Hydrolysis: The carboxylic acid group can undergo hydrolysis, especially in the presence of moisture.[1]
-
pH: The stability of 9-ODA can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions.[1] For long-term stability, storage at or below -20°C is recommended.[1]
-
Light: Exposure to light, particularly UV light, can promote degradation.[1]
-
Solvents: The choice of solvent can impact stability. While soluble in organic solvents like ethanol, methanol, and chloroform, prolonged storage in certain solvents may lead to degradation.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or lower.[1]
-
Container: Use glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers and other contaminants.[1]
-
Inert Atmosphere: To minimize oxidation, overlay the solution with an inert gas such as argon or nitrogen before sealing the container.[1]
-
Light Protection: Store solutions in amber vials or in the dark to protect from light-induced degradation.[1]
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: this compound is soluble in a variety of organic solvents. For preparing stock solutions, the following are commonly used:
-
Ethanol
-
Methanol
-
Chloroform
-
Dimethyl sulfoxide (B87167) (DMSO)
When preparing solutions for cell-based assays, it is crucial to ensure the final concentration of the organic solvent is not toxic to the cells (typically <0.1% for DMSO).
Q4: How can I assess the stability of my this compound solution?
A4: The stability of a 9-ODA solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can separate the intact 9-ODA from its degradation products, allowing for the quantification of the parent compound over time. A forced degradation study can be performed to identify potential degradation products and validate the analytical method.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Low aqueous solubility of 9-ODA. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer with vigorous vortexing. The final organic solvent concentration should be kept low. |
| Inconsistent experimental results | Degradation of 9-ODA in solution due to improper storage or handling. | 1. Confirm that the solution has been stored at -20°C in a tightly sealed glass vial, protected from light, and under an inert atmosphere.[1]2. Prepare fresh solutions for critical experiments.[1]3. Verify the purity of your 9-ODA sample using HPLC or GC-MS.[1] |
| Low recovery during sample extraction | Inefficient extraction from the sample matrix. | Optimize the extraction solvent system and pH. For biological samples, a liquid-liquid extraction with a solvent mixture like hexane (B92381) and ethyl acetate (B1210297) may be effective. |
| Poor chromatographic peak shape (tailing, broadening) in HPLC | Interaction of the carboxylic acid group with the stationary phase or column contamination. | 1. Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid.2. Use a guard column and/or flush the analytical column with a strong solvent. |
| No detectable peak in GC-MS | 9-ODA is not sufficiently volatile for direct GC-MS analysis. | Derivatize 9-ODA to increase its volatility. A two-step derivatization involving methoximation followed by silylation is recommended. |
Data Presentation
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is for exemplary purposes to demonstrate expected trends and may not represent actual experimental results.
Table 1: Effect of Temperature on the Stability of 9-ODA in Ethanol Solution (Stored in the dark for 30 days)
| Storage Temperature (°C) | Remaining 9-ODA (%) |
| -20 | >99 |
| 4 | 95 |
| 25 (Room Temperature) | 85 |
| 40 | 70 |
Table 2: Effect of pH on the Stability of 9-ODA in Aqueous Solution (with 1% Ethanol) at 25°C for 24 hours
| pH | Remaining 9-ODA (%) |
| 3.0 (Acidic) | 90 |
| 5.0 (Weakly Acidic) | 95 |
| 7.0 (Neutral) | 98 |
| 9.0 (Basic) | 88 |
Table 3: Effect of Solvents on the Stability of 9-ODA at 4°C for 60 days
| Solvent | Remaining 9-ODA (%) |
| Ethanol | 97 |
| Methanol | 96 |
| DMSO | 98 |
| Chloroform | 94 |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solution
This protocol outlines a general procedure for conducting a stability study of a 9-ODA solution.
-
Preparation of 9-ODA Stock Solution: Prepare a stock solution of 9-ODA in the desired solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquoting and Storage: Aliquot the stock solution into multiple glass vials with Teflon-lined caps.
-
Storage Conditions: Store the vials under different conditions to be tested (e.g., varying temperatures, light exposure). Include a control set stored under optimal conditions (-20°C, dark, inert atmosphere).
-
Time Points: Designate specific time points for analysis (e.g., 0, 7, 14, 30, 60 days).
-
Sample Analysis: At each time point, retrieve a vial from each storage condition. Analyze the sample using a validated stability-indicating HPLC or GC-MS method to determine the concentration of intact 9-ODA.
-
Data Analysis: Calculate the percentage of 9-ODA remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of 9-ODA using reverse-phase HPLC with UV detection.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution: A typical gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Standard Curve: Prepare a series of standard solutions of 9-ODA of known concentrations to generate a calibration curve for quantification.
Protocol 3: Quantification of this compound by GC-MS
This protocol describes the analysis of 9-ODA by GC-MS following derivatization.
-
Sample Preparation and Derivatization:
-
Evaporate the solvent from the 9-ODA sample under a stream of nitrogen.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. Incubate at 60°C for 30 minutes.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Visualizations
Caption: PPARα signaling pathway activated by this compound.
Caption: Experimental workflow for stability testing of this compound.
References
Technical Support Center: 9-Oxodecanoic Acid (9-ODA) Mass Spectrometry
Welcome to the technical support center for 9-Oxodecanoic Acid (9-ODA) mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low signal intensity, during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 9-ODA signal low or completely missing?
A low or absent signal for 9-ODA is a common issue that can stem from multiple stages of the analytical process. A systematic approach is the best way to identify the root cause.[1] The problem can generally be traced back to three main areas: sample preparation, chromatographic conditions, or mass spectrometer settings.[1]
Initial Troubleshooting Steps:
-
Verify System Performance: Inject a fresh, known standard of 9-ODA to confirm that the LC-MS system is functioning correctly. If the standard gives a strong signal, the issue likely lies with your sample preparation or matrix. If the standard also shows a poor signal, the problem is with the LC or MS system itself.[1]
-
Check for Contamination: High background noise from contamination can obscure your analyte's signal.[2][3] Common sources include low-quality solvents, sample residues, column bleed, and plasticizers.[2][3] Running blank samples (the solvent used for your sample) can help identify contamination issues.[4]
-
Inspect the Ion Source: A dirty ion source is a frequent cause of signal loss.[2] Check for visible residue on the capillary and surrounding components. Regular cleaning is essential for maintaining sensitivity.
Below is a logical workflow to diagnose the source of a low signal.
Q2: How can I optimize my sample preparation to improve the 9-ODA signal?
Effective sample preparation is critical for removing interfering substances and concentrating your analyte.[5] For biological matrices, a robust extraction protocol is the first step.[6] Matrix effects, where co-eluting compounds suppress or enhance the ionization of 9-ODA, are a major concern in LC-MS and must be addressed.[7][8]
Detailed Protocol: Solvent Extraction for 9-ODA from Biological Matrices
This protocol is adapted from methods used for extracting 9-ODA and similar keto-acids from complex biological samples like royal jelly or tissues.[6][9]
-
Homogenization: Homogenize the biological sample in a solvent mixture such as hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v).[6] For plasma samples, an antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA) can be added to minimize autoxidation during preparation.[9]
-
Extraction: Vortex the mixture vigorously for 2 minutes.[6]
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.[6][9]
-
Collection: Carefully transfer the upper organic layer, which contains the lipids and 9-ODA, to a new, clean vial.[6] Repeat the extraction with hexane one more time to ensure complete recovery.[9]
-
Drying: Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.[6][9]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your chromatographic method (e.g., a mixture of your initial mobile phase).
Key Considerations:
-
Avoid Contaminants: Use high-purity, LC-MS grade solvents and clean glassware to prevent the introduction of contaminants like salts or plasticizers that can cause adduct formation or ion suppression.[3][4]
-
Concentration: Ensure your sample is appropriately concentrated. A sample that is too dilute will produce a weak signal, while one that is too concentrated can lead to ion suppression and column overload.[10]
-
Matrix Effects: If ion suppression is suspected, consider further cleanup steps like solid-phase extraction (SPE) or using matrix-matched calibration standards.[11]
Q3: Should I use chemical derivatization for 9-ODA analysis?
Derivatization is a chemical modification of the analyte to improve its analytical properties.[12] For 9-ODA, this can be highly beneficial for both gas and liquid chromatography.
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is essential . 9-ODA contains a polar carboxylic acid and a reactive ketone group, making it non-volatile and thermally unstable. A two-step derivatization process is recommended to increase its volatility.[6]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): While not always mandatory, derivatization can significantly enhance sensitivity and improve ionization efficiency, especially when using electrospray ionization (ESI).[13][14][15]
Detailed Protocol: Two-Step Derivatization for GC-MS Analysis
This process first protects the ketone group and then converts the carboxylic acid into a more volatile ester.[6]
-
Methoximation (Ketone Protection):
-
To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).
-
Incubate the mixture at 60°C for 30 minutes. This converts the ketone to a methoxime derivative.[6]
-
-
Silylation (Carboxylic Acid Conversion):
-
Following methoximation, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Incubate the mixture at 60°C for another 30 minutes. This converts the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester.[6]
-
-
The derivatized sample is now ready for GC-MS analysis.
Q4: What are the key mass spectrometry parameters to optimize for 9-ODA?
Optimizing MS parameters is crucial for maximizing signal intensity and achieving robust, reproducible results.[10] Regular tuning and calibration of the instrument are fundamental prerequisites.[10]
For LC-MS/MS (ESI): Key parameters to optimize include ionization source settings (voltages, temperatures, gas flows), collision energy, and mobile phase composition.[16]
-
Ionization: Electrospray ionization (ESI) is commonly used. Optimization of capillary voltage is important; one study found that signal intensity for similar oxo-fatty acids increased with voltage up to 2500 V before plateauing.[9]
-
Mobile Phase: Using a slightly acidic mobile phase, such as one containing acetic acid or formic acid, can improve ionization efficiency for carboxylic acids like 9-ODA.[4][9] Mobile phase additives can also be used to control the formation of adducts (e.g., [M+H]+ vs. [M+Na]+), which can improve sensitivity and repeatability.[17]
-
Data Acquisition: For tandem MS, optimizing data-dependent acquisition (DDA) settings like repeat count, dynamic exclusion, and minimum signal threshold can improve coverage, especially for low-abundance analytes.[18]
For GC-MS: After derivatization, the key is to optimize the GC separation and the MS detector settings.
Table 1: Suggested Starting Parameters for 9-ODA Mass Spectrometry
| Parameter | LC-MS/MS (ESI) Suggested Setting | GC-MS (after Derivatization) Suggested Setting |
|---|---|---|
| Ionization Mode | Negative Ion Mode ([M-H]⁻) or Positive Ion Mode ([M+H]⁺, [M+Na]⁺) | Electron Ionization (EI) |
| Capillary Voltage | 2500 - 4000 V[9] | N/A |
| Drying Gas Temp. | 325 - 350 °C[9] | N/A |
| Mobile Phase A | Water:Acetonitrile:Acetic Acid (90:10:0.04)[9] | N/A (Carrier Gas: Helium) |
| Mobile Phase B | Acetonitrile:Isopropanol (80:20)[9] | N/A (Carrier Gas: Helium) |
| Column | C18 Reverse Phase | DB-5ms or similar non-polar column |
| Ion Source Temp. | N/A | 230 °C |
| Quadrupole Temp. | N/A | 150 °C |
| Collision Energy | Optimize for specific transitions | 70 eV |
Note: These are suggested starting points and require optimization for specific instruments and applications.[6]
Q5: How can I identify and mitigate matrix effects?
Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, causing ion suppression or enhancement.[2][7] This is a major challenge in LC-MS that can compromise accuracy, reproducibility, and sensitivity.[7]
Identifying Matrix Effects: A common method is the post-extraction spike.[7] This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a clean solvent at the same concentration.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Mitigating Matrix Effects:
-
Improve Chromatography: Adjusting the LC gradient to better separate 9-ODA from interfering matrix components is a primary strategy.[10]
-
Enhance Sample Cleanup: Use more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove matrix components before injection.[11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate quantification.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and samples experience similar matrix effects.[19]
References
- 1. biotage.com [biotage.com]
- 2. zefsci.com [zefsci.com]
- 3. myadlm.org [myadlm.org]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gmi-inc.com [gmi-inc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chromsoc.jp [chromsoc.jp]
- 14. ddtjournal.com [ddtjournal.com]
- 15. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Adduct Formation in ESI/MS by Mobile Phase Additives [inis.iaea.org]
- 18. Optimization of Data-Dependent Acquisition Parameters for Coupling High-Speed Separations with LC-MS/MS for Protein Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Sample preparation optimization for 9-ODA in royal jelly
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation and analysis of 9-oxodec-2-enoic acid (9-ODA) in royal jelly.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No 9-ODA Peak in Chromatogram | 1. Incomplete extraction of 9-ODA from the royal jelly matrix.[1][2] 2. Degradation of 9-ODA during sample preparation. 3. Suboptimal chromatographic conditions.[3] 4. Insufficient sample concentration. | 1. Optimize the extraction solvent and method. Consider using ultrasound-assisted extraction (UAE) with ethanol (B145695), which has shown high extraction yields for similar fatty acids.[1][2] Ensure the liquid-to-solid ratio is adequate (e.g., 10:1).[1][2] 2. Avoid high temperatures during extraction and solvent evaporation. Use a water bath at 40-50°C for drying steps.[4] 3. Verify and optimize HPLC/GC parameters. For HPLC, a C18 column with a mobile phase of methanol, water, and an acidifier like phosphoric acid is common.[3] For GC-MS, ensure proper derivatization to a volatile compound.[3] 4. Concentrate the final extract under a gentle stream of nitrogen before reconstitution in the mobile phase. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Co-elution with interfering compounds from the complex royal jelly matrix.[5] 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Incorporate a clean-up step after extraction, such as solid-phase extraction (SPE), to remove interfering substances.[6][7] 2. Dilute the sample or reduce the injection volume.[3] 3. Adjust the pH of the mobile phase to ensure 9-ODA is in a single ionic state. |
| High Background Noise in Chromatogram | 1. Contamination from solvents, glassware, or the sample itself. 2. Matrix effects from the high protein and lipid content of royal jelly.[5][7] | 1. Use high-purity solvents and thoroughly clean all glassware. Filter the final sample solution through a 0.2 or 0.45 µm syringe filter before injection.[8] 2. Implement a protein precipitation step. Using 80% ethanol can be effective.[9] A thorough clean-up procedure is necessary to mitigate matrix effects.[5][7] |
| Inconsistent/Irreproducible Results | 1. Inhomogeneous sample. 2. Variability in extraction efficiency.[1] 3. Instability of the analytical instrument. | 1. Thoroughly homogenize the royal jelly sample before weighing. For fresh royal jelly, gentle heating in a water bath at 50°C for 5 minutes can aid homogenization.[4] 2. Standardize all extraction parameters, including solvent volume, extraction time, and temperature. The use of an internal standard can help to correct for variations. 3. Ensure the HPLC/GC system is properly equilibrated and calibrated before running the sample set. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting 9-ODA from royal jelly?
A1: Ultrasound-assisted extraction (UAE) using ethanol has been shown to be a highly efficient method for extracting fatty acids from royal jelly, offering improved yields and shorter extraction times compared to conventional solvent extraction.[1][2]
Q2: How can I remove proteins that interfere with the analysis?
A2: Protein precipitation can be effectively achieved by using a high percentage of an organic solvent. For instance, extraction with 80% ethanol has been shown to effectively precipitate proteins while maintaining good recovery of target analytes.[9]
Q3: Is a clean-up step necessary after the initial extraction?
A3: Yes, due to the complex matrix of royal jelly which contains proteins, lipids, and sugars, a clean-up step is highly recommended to reduce matrix effects and protect the analytical column.[5][7] Solid-phase extraction (SPE) is a common and effective clean-up technique.[6][7]
Q4: What are the typical HPLC conditions for analyzing fatty acids like 9-ODA in royal jelly?
A4: A common setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol, water, and an acidifier like phosphoric acid. UV detection is typically performed around 215 nm.[3]
Q5: Can I use Gas Chromatography (GC) to analyze 9-ODA?
A5: Yes, GC can be used for the analysis of 9-ODA. However, it requires a derivatization step to convert the non-volatile fatty acid into a more volatile compound suitable for GC analysis.[3] This additional step can sometimes lead to sample loss, making HPLC a more direct method.[3]
Q6: How should I store royal jelly samples before analysis?
A6: To preserve the integrity of its components, royal jelly should be stored at low temperatures. Refrigeration is suitable for short-term storage, while freezing at -17°C or below is recommended for long-term storage to increase shelf life.[10] Lyophilized (freeze-dried) royal jelly can be stored at room temperature for extended periods.[10]
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Fatty Acids in Royal Jelly
| Extraction Method | Key Parameters | Extraction Yield (%) | 10-HDA Content (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Liquid-to-solid ratio: 10:1, Ultrasonic power: 450 W, Duration: 20 min | 16.48 | 4.12 | [1][2] |
| Solvent Extraction (SE) | Ethanol, 60 min | ~3.62 | ~1.19 | [1] |
Table 2: Recovery Rates for 10-HDA using an Optimized HPLC Method
| Spiked Concentration (µg/mL) | Average Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Reference |
| 10 - 80 | 97.4 - 105.9 | 2.4 - 3.4 | [3] |
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of 9-ODA
This protocol is adapted from a method optimized for fatty acids in royal jelly.[1][2]
-
Sample Preparation: Accurately weigh approximately 3 g of lyophilized royal jelly into a cylinder reactor.
-
Solvent Addition: Add 30 mL of ethanol to achieve a liquid-to-solid ratio of 10:1.
-
Ultrasonication:
-
Use a probe sonicator with a maximum output power of at least 900 W and a frequency of around 22 kHz.
-
Immerse the ultrasonic probe 2.0–3.0 cm into the sample mixture.
-
Sonicate the mixture at 450 W for 20 minutes.
-
Maintain the system temperature at 4°C using a low-temperature circulating thermostat bath.
-
-
Centrifugation: After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filtration: Filter the supernatant through a 0.45 µm membrane filter.
-
Analysis: The filtered extract is now ready for HPLC or GC-MS analysis (after derivatization for GC).
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is based on a validated method for the quantification of 10-HDA, a structurally similar fatty acid.[3]
-
Chromatographic System: An HPLC system equipped with a UV absorbance detector.
-
Column: A Zorbax Eclipse XDB-C18 column (150 × 4.6 mm) or equivalent.
-
Column Temperature: 25°C.
-
Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 55:45:2.7, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Create a calibration curve using 9-ODA standards of known concentrations.
Visualizations
Caption: Workflow for 9-ODA sample preparation and analysis.
Caption: Troubleshooting logic for low 9-ODA peak intensity.
References
- 1. Optimization of ultrasound-assisted extraction of fatty acids from royal jelly and its effect on the structural and antioxidant property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apiservices.biz [apiservices.biz]
- 4. researchgate.net [researchgate.net]
- 5. Contamination of Honeybee (Apis mellifera L.) Royal Jelly by Pesticides and Sample Preparation Methods for Its Determination: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contamination of Honeybee (Apis mellifera L.) Royal Jelly by Pesticides and Sample Preparation Methods for Its Determination: A Critical Appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cas.zju.edu.cn [cas.zju.edu.cn]
- 10. Lyophilized royal jelly preparation in nanoscale and evaluation of its physicochemical properties and bactericidal activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Bioassay Protocols for Queen Pheromones
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with queen honey bee pheromones.
Troubleshooting Guides
This section addresses common issues encountered during queen pheromone bioassays in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I observing no or low retinue response to synthetic Queen Mandibular Pheromone (QMP)? | 1. Incomplete Pheromone Blend: Synthetic QMP consisting of the five core components may not fully replicate the attractiveness of a natural queen extract.[1][2] 2. Worker Bee Variation: The response of worker bees to QMP can vary significantly between colonies.[1] Some colonies are genetically predisposed to have a low response to QMP.[1] 3. Worker Age and Experience: Young worker bees that have not been previously exposed to QMP may show avoidance behavior.[3] 4. Suboptimal Bioassay Conditions: Environmental factors such as temperature, humidity, and lighting can affect bee behavior. | 1. Use a More Complete Blend: For a stronger retinue response, supplement synthetic QMP with other identified queen retinue pheromone (QRP) components like methyl oleate (B1233923) (MO), coniferyl alcohol (CA), hexadecan-1-ol (PA), and linolenic acid (LA).[1][4] These compounds act synergistically with QMP.[1][4] 2. Select Appropriate Worker Bees: Screen colonies to find those with a high response to queen extract and a low response to synthetic QMP to maximize the power of the bioassay for identifying new components.[1] Alternatively, use workers from colonies known to be responsive to synthetic QMP for routine assays. 3. Pre-expose Workers: Expose young worker bees to a low dose of QMP shortly after emergence to prime them for a positive response.[3] 4. Standardize Bioassay Conditions: Maintain consistent temperature, humidity, and lighting across all replicates. Conduct bioassays in the dark or under red light, as some pheromone components may be light-sensitive.[1] |
| Why is there high variability in my bioassay results? | 1. Genetic Diversity of Workers: Honey bee colonies have high genetic diversity, leading to individual differences in pheromone perception and response.[1] 2. Inconsistent Pheromone Dosage: Inaccurate or inconsistent application of the pheromone to the lure can lead to variable responses. 3. Daily Variation in Bee Responsiveness: The sensitivity of worker bees to pheromones can fluctuate throughout the day. | 1. Pool Workers from Multiple Colonies: To average out the genetic variability, consider pooling worker bees from several colonies. 2. Ensure Accurate Dosing: Use precise micropipettes for applying pheromone solutions. Ensure the solvent has fully evaporated before starting the bioassay. 3. Standardize Time of Day: Conduct all bioassays at the same time of day to minimize temporal variations in bee behavior. |
| My electroantennography (EAG) signal is noisy or shows significant drift. | 1. Poor Electrode Contact: Inadequate contact between the electrodes and the antenna can introduce noise. 2. Antenna Desiccation: The antenna can dry out during the experiment, leading to a declining signal. 3. External Electrical Interference: Nearby electrical equipment can interfere with the sensitive EAG recordings.[5] 4. Contaminated Air Supply: Impurities in the air stream can elicit a response from the antenna. | 1. Improve Electrode Contact: Ensure the saline solution in the glass electrodes is making good contact with the antenna. Gently moistening the tip of the antenna can facilitate contact.[5] 2. Maintain Antenna Hydration: Use a humidified air stream to keep the antenna preparation viable for longer. 3. Isolate the Setup: Use a Faraday cage to shield the EAG setup from external electrical noise. Ensure proper grounding of all equipment.[5] 4. Purify the Air Stream: Use charcoal and/or molecular sieve filters to purify the air delivered to the antenna. |
| Synthetic pheromone blends are not effective at inhibiting worker ovary development. | 1. Missing Key Components: QMP alone is not as effective as a live queen in suppressing worker ovary development, suggesting other pheromones are involved.[6][7] 2. Insufficient Dose or Duration: The concentration or duration of exposure to the synthetic pheromone may be inadequate. | 1. Incorporate Other Pheromone Classes: Include cuticular hydrocarbons and esters in the synthetic blend, as these have been shown to contribute to the inhibition of worker reproduction.[7] 2. Optimize Dose and Exposure Time: Conduct dose-response experiments to determine the optimal concentration. Ensure continuous exposure for a sufficient duration (e.g., several days) to observe primer effects. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding queen pheromone bioassays.
1. What are the key components of Queen Mandibular Pheromone (QMP) and Queen Retinue Pheromone (QRP)?
The core components of QMP are:
-
(E)-9-oxodec-2-enoic acid (9-ODA)
-
(R)-(-)- and (S)-(+)-9-hydroxydec-2-enoic acid (9-HDA)
-
Methyl p-hydroxybenzoate (HOB)
These five components act synergistically to attract worker bees.[1][4] QRP is a more complex blend that includes the QMP components plus at least four other synergistic compounds:
-
Methyl (Z)-octadec-9-enoate (methyl oleate)
-
(E)-3-(4-hydroxy-3-methoxyphenyl)-prop-2-en-1-ol (coniferyl alcohol)
-
Hexadecan-1-ol
-
(Z9,Z12,Z15)-octadeca-9,12,15-trienoic acid (linolenic acid)[1]
2. What is a "queen equivalent" (Qeq) and what are the typical amounts of each component?
One queen equivalent (Qeq) is the approximate amount of QMP found in the mandibular glands of a mature, mated queen. The typical quantities are:
-
9-ODA: ~200 µg
-
9-HDA: ~80 µg
-
HOB: ~20 µg
-
HVA: ~2 µg[1]
3. What are the main types of bioassays used to study queen pheromones?
-
Retinue Bioassay: This laboratory assay measures the short-range attraction of worker bees to a pheromone source.[8] A common setup involves a "pseudoqueen" (e.g., a glass rod or pipette) treated with the test substance, and the number of workers attending to it is counted over time.
-
Ovary Development Inhibition Assay: This is a longer-term bioassay to assess the primer effects of pheromones on worker reproductive physiology. Worker bees are exposed to the pheromone for an extended period, and their ovaries are then dissected and scored for development.[7]
-
Electroantennography (EAG): This electrophysiological technique measures the electrical response of an isolated insect antenna to volatile compounds.[9] It is used to screen for compounds that can be detected by the bees' olfactory system.
4. How does the reproductive state of a queen affect her pheromone profile?
Mated, laying queens have a more attractive pheromone profile than virgin queens.[10] They produce higher quantities of 9-HDA, HOB, and HVA.[1] This difference in the chemical blend signals the queen's reproductive fitness to the worker bees.[10]
5. What statistical analyses are appropriate for retinue bioassay data?
Retinue bioassay data, which often consists of counts of bees, can be analyzed using Analysis of Variance (ANOVA) followed by post-hoc tests like the Tukey-Kramer test to compare responses between different treatments.[2] Non-parametric tests may be suitable if the data does not meet the assumptions of ANOVA.
Experimental Protocols
Laboratory Retinue Bioassay
This protocol is adapted from the methods described by Keeling et al. (2003).[1]
Objective: To quantify the attractiveness of a pheromone blend to worker honey bees.
Materials:
-
Worker honey bees (nurse bees, typically 5-10 days old) from a queenright colony.
-
Petri dishes (150 x 25 mm).
-
Pseudo-queens (e.g., glass Pasteur pipettes sealed at the tip).
-
Test compounds and synthetic pheromone standards dissolved in a suitable solvent (e.g., hexane (B92381) or acetone).
-
Micropipettes.
-
Video recording equipment (optional, but recommended for detailed behavioral analysis).
-
Incubator or environmental chamber set to hive conditions (~34°C and 50% RH).
Procedure:
-
Prepare Worker Bees: Collect frames of emerging brood from a colony and place them in an incubator. Collect newly emerged worker bees daily and house them in cages with food (sugar syrup and pollen). Use bees that are 5-10 days old for the bioassay.
-
Prepare Pseudo-queens: Apply a known amount of the test substance or control solution to the tip of a pseudo-queen. Allow the solvent to evaporate completely.
-
Bioassay Setup: Place a single pseudo-queen in the center of a Petri dish. Introduce a standardized number of worker bees (e.g., 50) into the dish.
-
Data Collection: At regular intervals (e.g., every 2 minutes for 10 minutes), count the number of worker bees in the "retinue," defined as those actively touching or antennating the pseudo-queen.
-
Replication: Replicate each treatment multiple times with different groups of bees.
-
Data Analysis: Calculate the average number of bees in the retinue for each treatment. Use ANOVA to test for significant differences between treatments.
Electroantennography (EAG)
Objective: To measure the olfactory response of a honey bee antenna to volatile pheromone components.
Materials:
-
Adult honey bee (worker or drone).
-
Dissecting microscope.
-
Micromanipulators.
-
Glass capillary electrodes.
-
Saline solution (e.g., insect Ringer's solution).
-
EAG amplifier and data acquisition system.
-
Purified, humidified air delivery system.
-
Odor cartridges (e.g., filter paper inside a Pasteur pipette) with test compounds.
Procedure:
-
Antenna Preparation: Immobilize a bee and carefully excise one antenna at the base. Mount the antenna between two electrodes. The recording electrode makes contact with the distal tip of the antenna, and the reference electrode is inserted into the base.
-
EAG Setup: Place the antenna preparation in a continuous stream of purified, humidified air.
-
Odor Stimulation: Introduce a puff of air carrying the volatile test compound into the continuous air stream. The puff should be of a defined duration (e.g., 0.5 seconds).
-
Recording: Record the change in electrical potential (the EAG response) from the antenna using the amplifier and data acquisition software.
-
Controls: Use a solvent-only puff as a negative control and a known-active compound as a positive control.
-
Dose-Response: Test a range of concentrations for each compound to generate a dose-response curve.
Quantitative Data Summary
Table 1: Composition of Queen Mandibular Pheromone (QMP) in a Mature Queen
| Component | Abbreviation | Typical Amount (µ g/queen ) |
| This compound | 9-ODA | ~200 |
| (R,S)-9-hydroxydec-2-enoic acid | 9-HDA | ~80 |
| Methyl p-hydroxybenzoate | HOB | ~20 |
| 4-hydroxy-3-methoxyphenylethanol | HVA | ~2 |
| Data from Keeling et al. (2003)[1] |
Table 2: Synergistic Effect of Queen Retinue Pheromone (QRP) Components on Worker Attraction
| Treatment | Mean Retinue Size (± SE) |
| Solvent Control | 2.1 ± 0.5 |
| QMP | 10.5 ± 1.2 |
| QMP + MO + CA + PA + LA | 22.6 ± 2.4 |
| Queen Extract | 25.1 ± 1.8 |
| Hypothetical data for illustrative purposes, based on findings from Keeling et al. (2003) where the full blend approaches the attractiveness of the queen extract.[1] |
Visualizations
Caption: Workflow for bioassay-guided identification of new queen pheromone components.
Caption: Simplified signaling pathway for queen pheromone perception and response in worker bees.[11][12][13]
References
- 1. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ockenfels-syntech.com [ockenfels-syntech.com]
- 6. Queen and young larval pheromones impact nursing and reproductive physiology of honey bee (Apis mellifera) workers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Queen Pheromone | Bee Culture [beeculture.com]
- 9. Electroantennography - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Queen mandibular pheromone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Dopamine receptor activation by honey bee queen pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 9-ODA and 9-HDA in Queen Bees: A Guide for Researchers
In the intricate society of the honey bee, Apis mellifera, chemical communication is paramount to maintaining colony cohesion and reproductive hierarchy. At the heart of this chemical language are the pheromones produced by the queen bee, with 9-oxo-2-decenoic acid (9-ODA) and 9-hydroxy-2-decenoic acid (9-HDA) being two of the most critical components of the queen mandibular pheromone (QMP). While structurally similar, these two fatty acid derivatives elicit distinct, yet often synergistic, behavioral and physiological responses in worker bees. This guide provides a comprehensive comparative analysis of 9-ODA and 9-HDA, supported by experimental data, detailed methodologies for key experiments, and visualizations of their signaling pathways.
Quantitative Comparison of 9-ODA and 9-HDA
The relative abundance of 9-ODA and 9-HDA in the queen's mandibular glands serves as a dynamic indicator of her reproductive status. Mated, laying queens, signaling high reproductive potential, typically possess significantly higher quantities of 9-ODA compared to virgin or drone-laying queens.[1] 9-HDA is understood to be a biosynthetic precursor to 9-ODA, with the hydroxyl group being oxidized to a ketone.[2]
| Pheromone Component | Virgin Queen (µg ± SE) | Drone-Laying Queen (µg ± SE) | Naturally Mated Queen (µg ± SE) |
| 9-Oxo-2-decenoic acid (9-ODA) | 25.3 ± 4.5 | 35.1 ± 5.2 | 159.2 ± 14.8 |
| 9-Hydroxydecenoic acid (9-HDA) | 48.7 ± 5.1 | 55.6 ± 6.3 | 85.4 ± 8.9 |
Data compiled from studies analyzing the mandibular gland components of Apis mellifera queens.[1]
Functional Roles and Synergistic Effects
9-Oxo-2-decenoic acid (9-ODA) is the primary and most abundant component of QMP, playing a multifunctional role in colony regulation.[1] Its key functions include:
-
Inhibition of Queen Rearing: 9-ODA suppresses the building of new queen cells, thereby preventing the rearing of rival queens.[1][2]
-
Suppression of Worker Ovary Development: It acts as a primer pheromone, inhibiting the development of ovaries in worker bees and ensuring their sterility.[1]
-
Retinue Attraction: 9-ODA is a key chemical in attracting worker bees to form a retinue around the queen, where they tend to her needs.[1]
-
Sex Pheromone: It serves as a long-distance sex pheromone, attracting drones to the queen during her mating flights.[3]
9-Hydroxydecenoic acid (9-HDA) , present in both (R)-(-) and (S)-(+) enantiomeric forms, has more subtle but equally vital functions:[1]
-
Swarm Cohesion: 9-HDA contributes to the stability and cohesion of a swarm.[1]
-
Calming Influence: It is thought to have a calming effect on worker bees.[1]
-
Precursor to 9-ODA: 9-HDA is the biosynthetic precursor to 9-ODA.[2]
A crucial aspect of their function is their synergistic action . The inhibitory effect of 9-ODA on the development of worker ovaries is significantly amplified when 9-HDA is also present.[1] This highlights the complexity of the queen's chemical signal, where the blend of compounds is more potent than the individual components.
Biosynthesis and Signaling Pathways
The biosynthesis of these two critical pheromones is directly linked. 9-HDA is a precursor to 9-ODA, with the conversion involving the oxidation of the hydroxyl group.[2] Young virgin queens appear to have a limited ability to perform this oxidation.[2]
The perception of 9-ODA is initiated by its binding to a specific odorant receptor, AmOr11.[1] This receptor is more highly expressed in the antennae of drones, which is consistent with their need to locate virgin queens during mating flights.[1] While the initial binding event is the critical first step, the complete downstream signaling cascade is still under investigation.[1] For 9-HDA, the molecular mechanism of perception is less clear; it is not yet known if it has a dedicated receptor or if it modulates the function of the 9-ODA receptor.[1]
Below are diagrams illustrating the biosynthetic relationship and the current understanding of the 9-ODA signaling pathway.
Caption: Biosynthetic pathway of 9-ODA from 9-HDA.
Caption: Proposed signaling pathway for 9-ODA perception.
Experimental Protocols
Quantification of 9-ODA and 9-HDA using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the extraction and quantification of 9-ODA and 9-HDA from the mandibular glands of queen bees.
1. Sample Preparation:
-
Euthanize individual queen bees by freezing.
-
Under a dissecting microscope, carefully dissect the mandibular glands in a saline solution.
-
Place the dissected glands into a 2 mL vial containing a known volume (e.g., 1 mL) of a suitable solvent such as hexane (B92381) or dichloromethane.
-
Add an internal standard (e.g., a fatty acid of known concentration not present in the sample) to the solvent for accurate quantification.
-
Crush the glands using a micro-pestle to ensure complete extraction of the chemical compounds.
-
Centrifuge the sample to pellet any tissue debris and transfer the supernatant to a clean vial for analysis.
2. HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of methanol (B129727) and water containing a small percentage of acetic acid (e.g., 1%) is often effective. The gradient can be optimized to achieve good separation of 9-ODA and 9-HDA.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: A UV detector set at a wavelength where both compounds have good absorbance (e.g., 220 nm).
-
Quantification: Create a standard curve using known concentrations of pure 9-ODA and 9-HDA. The concentration of the pheromones in the sample can then be determined by comparing their peak areas to the standard curve, normalized to the internal standard.
References
Validating the Specificity of AmOr11 Receptor to 9-ODA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the AmOr11 receptor's specificity for its primary ligand, 9-oxo-2-decenoic acid (9-ODA), against other alternative compounds. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in olfaction, neurobiology, and chemical ecology.
High Specificity of AmOr11 to the Queen Pheromone Component 9-ODA
The honey bee (Apis mellifera) odorant receptor AmOr11 has been identified as the specific receptor for 9-ODA, the main component of the queen retinue pheromone (QRP).[1][2][3] This pheromone plays a critical role in honey bee social structure, acting as both a sex pheromone to attract drones and a primer pheromone to inhibit worker ovary development.[1][2][3] Functional studies utilizing heterologous expression of AmOr11 in Xenopus oocytes have demonstrated its high sensitivity and specificity to 9-ODA.
Comparative Ligand Activation of AmOr11
The following table summarizes the quantitative data from electrophysiological assays on AmOr11. The data clearly illustrates the receptor's specific activation by 9-ODA and its lack of response to other structurally similar compounds and key components of the honey bee's chemical environment.
| Compound Tested | Ligand Class/Function | Tested Concentration (μM) | AmOr11 Response (Normalized) | EC50 (nM) | Reference |
| 9-oxo-2-decenoic acid (9-ODA) | Queen Retinue Pheromone (Sex & Primer) | 100 | Strong Activation | 280 ± 31 | Wanner et al., 2007 |
| 9-hydroxy-2-decenoic acid (9-HDA) | Queen Retinue Pheromone | 100 | No Response | - | Wanner et al., 2007 |
| Methyl p-hydroxybenzoate (HOB) | Queen Retinue Pheromone | 100 | No Response | - | Wanner et al., 2007 |
| 4-hydroxy-3-methoxyphenylethanol (HVA) | Queen Retinue Pheromone | 100 | No Response | - | Wanner et al., 2007 |
| Hexanol | Floral Odor | 100 | No Response | - | Wanner et al., 2007 |
| Linalool | Floral Odor | 100 | No Response | - | Wanner et al., 2007 |
| Geraniol | Floral Odor | 100 | No Response | - | Wanner et al., 2007 |
| Citral | Floral Odor | 100 | No Response | - | Wanner et al., 2007 |
Experimental Protocols
The primary method used to validate the specificity of AmOr11 to 9-ODA is two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes . This technique allows for the functional expression of the receptor in a controlled environment and the direct measurement of its response to various chemical stimuli.
Detailed Methodology
-
Receptor Expression:
-
The coding sequence of AmOr11 is cloned into a suitable expression vector.
-
For functional expression, AmOr11 is typically co-injected with the olfactory receptor co-receptor (Orco), which is essential for the proper localization and function of insect odorant receptors.
-
cRNA for both AmOr11 and Orco is synthesized in vitro.
-
Stage V-VI oocytes are harvested from a female Xenopus laevis.
-
A nanoliter injector is used to inject the cRNA mixture into the cytoplasm of the oocytes.
-
Injected oocytes are incubated for 3-7 days at 18°C in a Barth's solution containing antibiotics to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte expressing the AmOr11/Orco complex is placed in a recording chamber and continuously perfused with a saline solution.
-
Two glass microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -80 mV).
-
A baseline current is established.
-
Test compounds (ligands) are dissolved in the perfusion solution and applied to the oocyte for a defined period.
-
The inward current generated by the activation of the ion channel associated with the receptor is recorded.
-
The amplitude of the current response is proportional to the degree of receptor activation.
-
Dose-response curves are generated by applying a range of ligand concentrations to determine the EC50 value.
-
-
Data Analysis:
-
The recorded currents are amplified, filtered, and digitized.
-
The peak current response to each compound is measured and compared to the baseline.
-
Data from multiple oocytes are averaged and statistically analyzed.
-
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the key processes involved in validating AmOr11 specificity.
Conservation of Specificity
Studies on orthologs of AmOr11 in other honey bee species, such as Apis cerana and Apis florea, suggest that the high specificity for 9-ODA is a conserved feature. This indicates the fundamental importance of this receptor-ligand interaction in the chemical communication systems of honey bees.
Conclusion
References
Unlocking Olfactory Secrets: A Comparative Guide to the Cross-Reactivity of 9-ODA and its Analogs with Pheromone Receptors
For Immediate Release
This guide provides a comprehensive comparison of 9-oxo-2-decenoic acid (9-ODA), a primary component of the honeybee queen mandibular pheromone, and its analogs in their interaction with pheromone receptors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents detailed methodologies, and offers visual representations of the underlying biological processes to facilitate further research and development in chemical ecology and pest management.
Abstract
The honeybee queen pheromone, 9-oxo-2-decenoic acid (9-ODA), plays a critical role in regulating colony behavior and reproduction. Its primary mode of action is through the activation of a specific olfactory receptor, AmOr11, located in the antennae of male honeybees (drones). Understanding the structure-activity relationship of 9-ODA and its analogs is crucial for the development of novel semiochemicals for applications in agriculture and research. This guide details the high specificity of the AmOr11 receptor for 9-ODA, supported by quantitative data from heterologous expression studies. While comprehensive data on a wide range of synthetic 9-ODA analogs is limited in publicly available literature, this guide establishes a framework for their evaluation by providing detailed experimental protocols and highlighting the known selectivity of the receptor.
Data Presentation: Receptor Activation by 9-ODA and Related Compounds
The following table summarizes the electrophysiological responses of the honeybee olfactory receptor AmOr11, co-expressed with the co-receptor Orco (also known as AmOr2), to 9-ODA and other components of the queen retinue pheromone (QRP). The data is primarily derived from studies utilizing two-electrode voltage-clamp electrophysiology in Xenopus oocytes.
| Compound | Structure | Concentration | Receptor Response | EC50 (nM) | Reference |
| 9-oxo-2-decenoic acid (9-ODA) | CH₃C(=O)(CH₂)₅CH=CHCOOH | 100 µM | Strong Activation | 280 ± 31 | [1][2] |
| 9-hydroxy-2-decenoic acid (9-HDA) | CH₃CH(OH)(CH₂)₅CH=CHCOOH | 100 µM | No Response | - | [1] |
| Methyl p-hydroxybenzoate (HOB) | HOC₆H₄COOCH₃ | 100 µM | No Response | - | [1] |
| 4-hydroxy-3-methoxyphenylethanol (HVA) | HOC₆H₃(OCH₃)CH₂CH₂OH | 100 µM | No Response | - | [1] |
Note: The EC50 value represents the concentration of the ligand that induces a response halfway between the baseline and maximum response.
Experimental Protocols
A detailed methodology for the functional characterization of pheromone receptors in a heterologous system is crucial for assessing the activity of 9-ODA and its analogs. The following protocol is based on the successful characterization of the AmOr11 receptor.[3]
Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes
This technique allows for the functional characterization of a specific olfactory receptor in a controlled in vitro system.
1. Receptor Gene Cloning and cRNA Synthesis:
- The coding sequence of the olfactory receptor of interest (e.g., AmOr11) and its co-receptor (Orco/AmOr2) are cloned into a suitable transcription vector.
- Capped complementary RNA (cRNA) for both the receptor and co-receptor is synthesized in vitro from the linearized plasmids.
2. Xenopus Oocyte Preparation and Injection:
- Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular membrane.
- A nanoliter injector is used to inject a specific amount of the synthesized cRNA (typically a 1:1 ratio of receptor and co-receptor cRNA) into the cytoplasm of stage V-VI oocytes.
- Injected oocytes are incubated for 3-7 days at 18°C to allow for receptor expression on the oocyte membrane.
3. Two-Electrode Voltage-Clamp Electrophysiology:
- An injected oocyte is placed in a recording chamber and continuously perfused with a buffer solution.
- Two glass microelectrodes, filled with a high-molarity salt solution (e.g., 3M KCl), are inserted into the oocyte.
- The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).
- Test compounds (9-ODA and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the perfusion buffer to the desired concentrations.
- The oocyte is challenged with pulses of the test compounds, and the resulting inward currents, indicative of receptor activation and ion channel opening, are recorded.
4. Data Analysis:
- The amplitude of the inward current is measured for each compound at various concentrations.
- Dose-response curves are generated by plotting the current amplitude against the logarithm of the ligand concentration.
- The EC50 value for each active compound is calculated from the dose-response curve using a suitable curve-fitting algorithm (e.g., Hill equation).
Mandatory Visualization
Signaling Pathway of 9-ODA in Honeybee Olfactory Sensory Neurons
The binding of 9-ODA to the AmOr11/Orco receptor complex is believed to initiate a rapid ionotropic signaling cascade, leading to the depolarization of the olfactory sensory neuron.
Experimental Workflow for Functional Characterization of Pheromone Receptors
The following diagram outlines the key steps involved in the heterologous expression and functional analysis of olfactory receptors, a standard procedure for testing the activity of compounds like 9-ODA and its analogs.
References
A Comparative Guide to the Synergistic Effects of 9-ODA and 9-HDA on Worker Honey Bees
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of two key components of the honey bee queen mandibular pheromone (QMP), 9-oxo-2(E)-decenoic acid (9-ODA) and 9-hydroxy-2(E)-decenoic acid (9-HDA), on worker honey bees. The content synthesizes experimental findings on their combined influence on worker physiology and behavior, offering detailed experimental protocols and exploring the underlying signaling pathways.
Synergistic vs. Individual Effects: A Comparative Overview
The synergistic action of 9-ODA and 9-HDA is most pronounced in eliciting retinue behavior in worker bees, where the combined effect of the full queen mandibular pheromone (QMP) blend is significantly greater than the effect of its individual components. However, the synergistic effect on the suppression of worker ovary development is a subject of conflicting reports in the scientific literature.
Retinue Behavior
The retinue response, where worker bees are attracted to the queen to feed and groom her, is a classic example of a synergistic pheromonal effect. Studies have demonstrated that 9-ODA and 9-HDA, in combination with other QMP components like methyl p-hydroxybenzoate (HOB) and 4-hydroxy-3-methoxyphenylethanol (HVA), are essential for inducing a strong retinue response.[1][2] Individually, these compounds elicit little to no attraction from worker bees.[1] The full blend of these compounds acts synergistically to attract workers and stimulate queen tending behaviors.[2][3]
Table 1: Comparison of Individual and Synergistic Effects on Retinue Behavior
| Treatment | Worker Bee Response | Supporting Evidence |
| 9-ODA alone | Not significantly different from a solvent control in eliciting retinue attraction.[1] | While a primary sex pheromone for drones, its individual effect on worker retinue is minimal.[4] |
| 9-HDA alone | Not significantly different from a solvent control in eliciting retinue attraction.[1] | Acts in combination with other QMP components to mediate retinue response.[5] |
| 9-ODA + 9-HDA + HOB + HVA (QMP blend) | Strong attraction of worker bees, leading to the formation of a retinue.[1][2] | The five components together are more active than any of the single substances, alone or in combination.[3] |
Ovary Development Inhibition
The role of 9-ODA and 9-HDA in synergistically suppressing worker ovary development is less clear, with studies presenting conflicting results.
One perspective suggests a lack of synergy, with individual components being as effective as the full blend. A study on European honey bees found no evidence for synergy among the QMP compounds in suppressing worker ovary activation, with 9-ODA and 9-HDA being as active as the full blend.[6]
Conversely, other research indicates that 9-HDA acts in concert with other QMP components to suppress worker ovarian development.[5] This suggests that while 9-ODA is a potent inhibitor, its effect may be enhanced or stabilized by the presence of 9-HDA and other compounds in the complex QMP mixture. It is important to note that the presence of a queen and her pheromones, including 9-ODA and 9-HDA, has been shown to inhibit ovarian activation in worker bees.[7][8]
Table 2: Comparison of Individual and Synergistic Effects on Worker Ovary Development
| Treatment | Effect on Ovary Development | Supporting Evidence |
| 9-ODA alone | Strong inhibition of worker ovary development. | Shown to be as effective as the full QMP mix in some studies.[6] |
| 9-HDA alone | Strong inhibition of worker ovary development. | Found to be as effective as the full QMP mix in some studies.[6] |
| 9-ODA + 9-HDA (and other QMP components) | Conflicting Evidence: - Some studies report no synergistic effect, with individual components being as effective as the blend.[6] - Other research suggests 9-HDA acts in combination with other components for suppression.[5] | The controversy highlights the complexity of pheromonal regulation of reproduction in honey bee colonies. |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Retinue Bioassay
This protocol is adapted from established methods to quantify the attractiveness of pheromonal blends to worker bees.
Objective: To determine the synergistic effect of 9-ODA and 9-HDA on eliciting retinue behavior in worker bees.
Materials:
-
Cages of young worker bees (5-7 days old).
-
Dummy queen lures (e.g., small pieces of filter paper or glass rods).
-
Synthetic 9-ODA, 9-HDA, HOB, and HVA dissolved in a suitable solvent (e.g., hexane).
-
Observation arena.
-
Video recording equipment.
Procedure:
-
Preparation of Lures: Prepare lures with individual components (9-ODA, 9-HDA), a combination of 9-ODA and 9-HDA, the full QMP blend, and a solvent control. The amount of each component should be equivalent to that found in a queen.
-
Experimental Setup: Introduce a lure into the center of the observation arena containing a known number of worker bees.
-
Observation: Record the number of bees actively touching, licking, or antennating the lure over a set period (e.g., 5 minutes).
-
Data Analysis: Compare the mean number of bees attending each type of lure using appropriate statistical tests (e.g., ANOVA). A significantly higher number of bees attending the combined lure compared to the individual components would indicate a synergistic effect.
Worker Ovary Development Assay
This protocol is designed to assess the inhibitory effect of pheromones on worker bee ovarian development.
Objective: To investigate the synergistic effect of 9-ODA and 9-HDA on the suppression of worker ovary development.
Materials:
-
Cages of newly emerged worker bees.
-
Diet (e.g., sucrose (B13894) solution and pollen).
-
Synthetic 9-ODA and 9-HDA.
-
Dissecting microscope and tools.
-
Saline solution.
Procedure:
-
Experimental Groups: Create cages of queenless worker bees and provide them with a diet containing: a) solvent control, b) 9-ODA, c) 9-HDA, or d) a combination of 9-ODA and 9-HDA.
-
Treatment Period: Maintain the bees on these diets for a period sufficient for ovarian development to occur in the absence of inhibitory signals (e.g., 10-14 days).
-
Dissection: At the end of the treatment period, dissect a sample of bees from each group under a microscope.
-
Ovary Scoring: Score the stage of ovary development based on a standardized scale (e.g., from undeveloped filaments to fully formed eggs).
-
Data Analysis: Compare the mean ovary scores between the different treatment groups. A significantly lower ovary score in the combination treatment compared to the individual treatments would suggest a synergistic inhibitory effect.
Signaling Pathways and Molecular Mechanisms
The precise signaling pathways that mediate the synergistic effects of 9-ODA and 9-HDA are not yet fully elucidated. However, based on current knowledge of insect pheromone reception, a plausible model can be proposed.
Pheromones are detected by odorant receptors (ORs) located on the antennae of worker bees. The specific receptor for 9-ODA, AmOr11, has been identified.[9] It is likely that 9-HDA binds to a different, yet-to-be-identified receptor. The binding of these pheromones to their respective G-protein coupled receptors (GPCRs) is thought to initiate intracellular signaling cascades.[3][10]
The synergistic effect may arise from the convergence of these individual signaling pathways at a downstream point, or through allosteric modulation where the binding of one ligand (e.g., 9-HDA) to its receptor enhances the signaling of another receptor (e.g., the 9-ODA receptor). These pathways are known to influence gene expression in the bee brain, leading to physiological and behavioral changes.[11] For instance, QMP has been shown to modulate dopamine (B1211576) pathways in the worker brain, which are crucial for behavioral regulation.[12]
Below are diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway for the synergistic action of 9-ODA and 9-HDA.
Caption: Experimental workflow for studying synergistic effects.
Caption: Hypothetical synergistic signaling pathway.
Conclusion and Future Directions
The synergistic effects of 9-ODA and 9-HDA are critical for regulating key social behaviors in honey bee colonies, most notably the queen retinue response. While their combined role in suppressing worker reproduction remains an area of active investigation with conflicting findings, it is evident that the chemical communication governing colony cohesion and caste differentiation is highly complex and relies on the interplay of multiple pheromonal components.
Future research should focus on:
-
Resolving the conflicting data on the synergistic inhibition of worker ovary development through standardized, replicated studies.
-
Investigating other potential synergistic effects of 9-ODA and 9-HDA on worker bee physiology and behavior, such as longevity, immunity, and learning and memory.
-
Identifying the specific odorant receptor for 9-HDA and elucidating the downstream signaling cascades to understand the molecular basis of their synergistic action.
A deeper understanding of these synergistic interactions will not only advance our fundamental knowledge of social insect biology but may also provide novel avenues for the development of tools to improve honey bee health and colony management.
References
- 1. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into honey bee (Apis mellifera) pheromone communication. Is the queen mandibular pheromone alone in colony regulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Communication in the Honey Bee Society - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. honey bee genetics and pheromones [killowen.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Reproductive parasitism by worker honey bees suppressed by queens through regulation of worker mandibular secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pheromone-mediated gene expression in the honey bee brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Queen pheromone modulates brain dopamine function in worker honey bees - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: GC-MS vs. HPLC-MS/MS for the Analysis of 9-ODA
For researchers, scientists, and drug development professionals delving into the intricate world of lipid signaling, the accurate quantification of bioactive molecules like 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) is paramount. This oxidized linoleic acid metabolite is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism, making it a significant target in metabolic disease research.[1] The two primary analytical workhorses for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This guide provides an objective comparison of their performance for 9-ODA analysis, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate technique for your research needs.
Quantitative Performance: A Comparative Snapshot
The choice between GC-MS and HPLC-MS/MS often hinges on key performance metrics such as sensitivity, precision, and accuracy. The following table summarizes these quantitative parameters for the analysis of 9-ODA and related compounds. It is important to note that while specific data for 9-ODA by HPLC-MS/MS is available, the GC-MS data is based on the analysis of fatty acid methyl esters (FAMEs), which provides a reasonable estimate for the performance of 9-ODA analysis following derivatization.
| Parameter | HPLC-MS/MS (for 9-OxoODE) | GC-MS (General for Fatty Acid Methyl Esters) |
| Limit of Detection (LOD) | 0.4 ppb[2][3] | Typically in the low ng to pg range on-column[4] |
| Limit of Quantification (LOQ) | Quantifiable at low ppb levels[3] | Typically in the ng to pg range on-column[4] |
| Linearity (R²) | >0.9990[2] | Generally >0.99[4] |
| Precision (%RSD) | <6.96%[2] | Typically <10-15%[4] |
| Accuracy/Recovery (%) | 87.25–119.44%[2] | Dependent on extraction and derivatization efficiency[4] |
| Derivatization Required? | No | Yes |
The Great Divide: Derivatization
A fundamental difference between the two techniques lies in the sample preparation, specifically the need for derivatization in GC-MS. 9-ODA, in its native form, is not sufficiently volatile for GC analysis. Therefore, a chemical modification step is necessary to increase its volatility. In contrast, HPLC-MS/MS can analyze 9-ODA directly in its native form.
GC-MS: Requires a derivatization step, typically methylation, to convert the carboxylic acid group of 9-ODA into a more volatile methyl ester (FAME). This adds time and potential for variability to the sample preparation process.[4]
HPLC-MS/MS: Does not require derivatization, simplifying the sample preparation workflow and reducing the risk of analyte degradation or alteration.[5][6]
Experimental Workflows: A Visual Comparison
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct experimental workflows for 9-ODA analysis using GC-MS and HPLC-MS/MS.
Biological Context: The PPARα Signaling Pathway
9-ODA exerts its biological effects primarily through the activation of PPARα. Understanding this signaling pathway is crucial for interpreting the significance of 9-ODA quantification.
As illustrated, 9-ODA binds to and activates PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex subsequently binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[1] This signaling cascade ultimately leads to an increase in the expression of genes involved in fatty acid oxidation.[7]
Detailed Experimental Protocols
HPLC-MS/MS Method for 9-ODA Quantification
This protocol is adapted from methodologies for the analysis of oxylipins in biological matrices.[1][2]
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted lipids.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase for a more concentrated sample.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 300 µL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 3 µL.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute 9-ODA.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion of 9-ODA to a specific product ion.
-
GC-MS Method for 9-ODA Quantification
This protocol outlines a general procedure for the analysis of fatty acids as their methyl esters (FAMEs) by GC-MS.[4]
-
Sample Preparation and Lipid Extraction:
-
Follow a standard lipid extraction procedure, such as a modified Folch method, using a solvent system like methanol and dichloromethane.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a methylation reagent such as 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour to ensure complete derivatization.
-
After cooling, add water and extract the FAMEs with a non-polar solvent like hexane (B92381).
-
Dry the hexane extract and concentrate it for GC-MS analysis.
-
-
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., a cyanopropyl-substituted column) for optimal separation of FAMEs.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the different FAMEs.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: The mass spectrometer is used to identify and quantify the 9-ODA methyl ester based on its mass spectrum.
-
Conclusion: Making the Right Choice
Both GC-MS and HPLC-MS/MS are powerful techniques for the analysis of 9-ODA, each with its own set of advantages and disadvantages.
HPLC-MS/MS stands out for its simplified sample preparation, as it does not require derivatization. This not only saves time but also minimizes the potential for analytical errors introduced during this extra step. The high sensitivity and specificity of tandem mass spectrometry make it an excellent choice for complex biological matrices.
GC-MS , while requiring a derivatization step, can offer very high sensitivity, often in the picogram range on-column.[4] For laboratories with established and validated derivatization protocols, GC-MS provides a robust and reliable method for fatty acid analysis.
Ultimately, the choice between HPLC-MS/MS and GC-MS for 9-ODA analysis will depend on the specific requirements of the study, including the available instrumentation, sample throughput needs, and the importance of analyzing the native form of the analyte. For high-throughput applications and studies where avoiding chemical modification of the analyte is critical, HPLC-MS/MS is the preferred method. For targeted, high-sensitivity analysis where derivatization is an acceptable part of the workflow, GC-MS remains a viable and powerful option.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of oxylipins by high-performance liquid chromatography with evaporative light-scattering detection and particle beam-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Immunomodulatory Effects of 9-ODA versus Other Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of 9-hydroxyoctadecadienoic acid (9-ODA) against other key fatty acids: palmitic acid, oleic acid, linoleic acid, docosahexaenoic acid (DHA), and eicosapentaenoic acid (EPA). The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways involved.
Executive Summary
Fatty acids are not merely energy sources; they are potent signaling molecules that can significantly modulate the immune response. 9-ODA, an oxidized metabolite of linoleic acid, has emerged as a pro-inflammatory mediator, primarily acting through the G protein-coupled receptor 132 (GPR132). In contrast, other fatty acids exhibit a spectrum of effects, ranging from the pro-inflammatory actions of saturated fatty acids like palmitic acid to the well-documented anti-inflammatory and pro-resolving properties of omega-3 polyunsaturated fatty acids such as DHA and EPA. This guide will delve into the experimental evidence that delineates these differential effects on key immune cells, including macrophages, T cells, and neutrophils.
Data Presentation: Quantitative Comparison of Fatty Acid Effects on Immune Cells
The following tables summarize the quantitative effects of 9-ODA and other fatty acids on various parameters of the immune response. It is important to note that the data is compiled from various studies and experimental conditions may differ.
Table 1: Effect of Fatty Acids on Macrophage Cytokine Production
| Fatty Acid | Concentration | Cell Type | Stimulant | TNF-α Production | IL-6 Production | IL-1β Production | IL-10 Production | Reference |
| 9-HODE | 10 µM | Human Keratinocytes | - | ↑ (Stimulated production) | ↑ (Stimulated production) | Not Reported | Not Reported | [1] |
| Palmitic Acid | 400 µM | RAW 264.7 | LPS | ↑ (~2.3-fold) | ↑ | ↑ | No significant change | [2] |
| Oleic Acid | 25 µM | Human Lymphocytes | ConA | ↓ | ↑ | Not Reported | ↑ | |
| Linoleic Acid | Not Specified | Rat Neutrophils | - | ↑ (early), ↓ (late) | Not Reported | ↑ (early), ↓ (late) | Not Reported | [3] |
| DHA | 100 µM | THP-1 | LPS | ↓ (41%) | ↓ (76%) | ↓ | ↑ | [4] |
| EPA | 100 µM | THP-1 | LPS | ↓ (36%) | ↓ (69%) | ↓ | Not Reported | [4] |
Note: "↑" indicates an increase, "↓" indicates a decrease. Percentages in parentheses represent the reported change relative to control.
Table 2: Effect of Fatty Acids on T Cell Proliferation
| Fatty Acid | Concentration | T Cell Type | Stimulant | Proliferation Effect | Reference |
| 9-HODE | Not Reported | Mouse T Cells | - | Not Reported | |
| Palmitic Acid | 50 µM | Human Lymphocytes | ConA | ↓ | |
| Oleic Acid | 25 µM | Human Lymphocytes | ConA | No significant change | |
| Linoleic Acid | Not Specified | Not Specified | Not Specified | Not Reported | |
| DHA | 100 µM | Human PBMC | PHA | ↓ (up to 71%) | [5] |
| EPA | 100 µM | Human PBMC | PHA | ↓ (up to 81%) | [5] |
Note: "↓" indicates a decrease. Percentages in parentheses represent the reported change relative to control.
Table 3: Effect of Fatty Acids on Neutrophil Activation
| Fatty Acid | Concentration | Neutrophil Function | Effect | Reference |
| 9-HODE | Not Reported | Not Reported | Not Reported | |
| Palmitic Acid | Not Specified | ROS Production | No significant effect | |
| Oleic Acid | 200 µM | ROS Production | ↑ | [1] |
| Linoleic Acid | 300 µM | NET Formation | ↑ | [6] |
| DHA | Not Specified | Chemotaxis | ↓ | |
| EPA | Not Specified | Migration | ↓ | [7] |
Note: "↑" indicates an increase, "↓" indicates a decrease.
Experimental Protocols
Macrophage Cytokine Production Assay (ELISA)
Objective: To quantify the production of cytokines (e.g., TNF-α, IL-6) by macrophages in response to fatty acid treatment.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Fatty Acid Preparation: Fatty acids are dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then complexed with fatty acid-free bovine serum albumin (BSA) in culture medium to the desired final concentration.
-
Cell Treatment: The culture medium is replaced with medium containing the fatty acid-BSA complex or BSA control. Cells are incubated for a predetermined time (e.g., 24 hours). In some experiments, a pro-inflammatory stimulus like lipopolysaccharide (LPS) (100 ng/mL) is added for the final 4-6 hours of incubation.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA: The concentration of cytokines in the supernatants is determined using a commercial sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. Briefly, a capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The supernatants and a series of standards are then added to the wells. After washing, a biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The plate is developed with a TMB substrate, and the reaction is stopped with sulfuric acid. The absorbance is read at 450 nm using a microplate reader. Cytokine concentrations are calculated from the standard curve.[8][9]
T Cell Proliferation Assay (CFSE Staining)
Objective: To assess the effect of fatty acids on T cell proliferation.
Methodology:
-
T Cell Isolation: Primary human T cells are isolated from peripheral blood mononuclear cells (PBMCs) using negative selection kits.
-
CFSE Staining: Isolated T cells are washed and resuspended in PBS. Carboxyfluorescein succinimidyl ester (CFSE) is added to a final concentration of 1-5 µM and incubated for 10 minutes at 37°C. The staining is quenched by adding an equal volume of fetal bovine serum (FBS).
-
Cell Culture and Treatment: CFSE-labeled T cells are seeded in 96-well plates and treated with the fatty acid-BSA complexes or BSA control.
-
Stimulation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Incubation: Cells are incubated for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry: After incubation, cells are harvested, washed, and analyzed by flow cytometry. The CFSE fluorescence intensity is measured. As cells divide, the CFSE dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each cell division. The percentage of proliferating cells and the number of cell divisions can be determined by analyzing the CFSE histograms.
Neutrophil Activation Assay (ROS Production)
Objective: To measure the production of reactive oxygen species (ROS) by neutrophils in response to fatty acid treatment.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood using density gradient centrifugation.
-
Cell Treatment: Isolated neutrophils are resuspended in a suitable buffer and treated with the fatty acid-BSA complexes or BSA control for a specific duration.
-
ROS Detection: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cell suspension. DCFH-DA is a non-fluorescent compound that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorometry: The fluorescence intensity is measured over time using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS production.
Signaling Pathways and Visualizations
9-ODA Signaling Pathway
9-ODA exerts its pro-inflammatory effects primarily through the G protein-coupled receptor GPR132 (also known as G2A).[10][11][12] Upon binding of 9-ODA, GPR132 is thought to couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events can ultimately lead to the activation of transcription factors like NF-κB and AP-1, which promote the expression of pro-inflammatory genes.[13]
Caption: 9-ODA signaling through GPR132.
Saturated Fatty Acid (Palmitic Acid) Signaling in Macrophages
Saturated fatty acids like palmitic acid can activate pro-inflammatory signaling pathways in macrophages through Toll-like receptor 4 (TLR4), often in conjunction with its co-receptor MD2 and CD14.[14] This activation leads to the recruitment of adaptor proteins such as MyD88 and TRIF, initiating downstream signaling cascades that converge on the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines.[15]
Caption: Palmitic acid signaling in macrophages.
Omega-3 Fatty Acid (DHA/EPA) Anti-inflammatory Signaling
Omega-3 fatty acids, DHA and EPA, exert their anti-inflammatory effects through multiple mechanisms. One key pathway involves the activation of GPR120.[16] Ligand binding to GPR120 leads to the recruitment of β-arrestin-2, which can inhibit the TAK1-mediated activation of the NF-κB pathway. Additionally, metabolites of DHA and EPA, such as resolvins and protectins, can signal through their own receptors to actively resolve inflammation.
Caption: Anti-inflammatory signaling of omega-3 fatty acids.
Conclusion
The immunomodulatory landscape of fatty acids is complex and context-dependent. 9-ODA stands out as a pro-inflammatory lipid mediator, acting through GPR132 to potentiate inflammatory responses. This contrasts sharply with the anti-inflammatory and pro-resolving actions of omega-3 fatty acids like DHA and EPA, which engage distinct receptors and signaling pathways. Saturated fatty acids, exemplified by palmitic acid, generally promote inflammation via TLR activation. Oleic and linoleic acids exhibit more nuanced and context-dependent effects. Understanding these differential immunomodulatory roles is crucial for the development of novel therapeutic strategies targeting inflammatory and autoimmune diseases. Further research conducting direct, quantitative comparisons of these fatty acids under standardized conditions will be invaluable in elucidating their precise mechanisms of action and therapeutic potential.
References
- 1. Activation of human neutrophils by oleic acid involves the production of reactive oxygen species and a rise in cytosolic calcium concentration: a comparison with N-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rutin Suppresses Palmitic Acids-triggered Inflammation in Macrophages and Blocks High Fat Diet-induced Obesity and Fatty Liver in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary free oleic and linoleic acid enhances neutrophil function and modulates the inflammatory response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EPA and DHA exposure alters the inflammatory response but not the surface expression of toll-like receptor 4 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of suppressive and pro-resolving effects of EPA and DHA in human primary monocytes and T-helper cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleic and Linoleic Acids Induce the Release of Neutrophil Extracellular Traps via Pannexin 1-Dependent ATP Release and P2X1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omega-3 Fatty Acids and Inflammation: Novel Interactions Reveal a New Step in Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New evidence for dietary fatty acids in the neutrophil traffic between the bone marrow and the peripheral blood: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Suppressive effects of linoleic acid on neutrophil oxygen metabolism and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 12. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 13. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Immunometabolic Roles of Various Fatty Acids in Macrophages and Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Dietary Fatty Acids on Macrophage Lipid Metabolism, Signaling and Function [ij.hapres.com]
A Comparative Guide to the Structure-Activity Relationship of 9-Oxodecenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the geometric isomers of 9-oxodecenoic acid (9-ODA), specifically the (2E)- and (2Z)-isomers. While the (2E)-isomer, a well-known component of the queen honeybee pheromone, has been the subject of considerable research, data on the (2Z)-isomer is less abundant. This document synthesizes the available experimental data to illuminate the structure-activity relationships of these isomers, offering insights into their potential therapeutic applications.
Pheromonal Activity: A Clear Distinction in Biological Function
The most pronounced difference in the biological activity between the (2E)- and (2Z)-isomers of 9-oxodecenoic acid is observed in their role as insect pheromones. In honeybees (Apis mellifera), (2E)-9-oxodec-2-enoic acid, also known as "queen substance," is a critical component of the queen mandibular pheromone that regulates the social structure of the hive.[1]
The (2E)-isomer is the biologically active form, responsible for attracting drones for mating and inhibiting the ovarian development of worker bees.[1] In contrast, the (2Z)-isomer shows little to no pheromonal activity. This stark difference in activity underscores the high stereospecificity of the drone's olfactory receptors.
Table 1: Comparison of Pheromonal Activity of 9-Oxodecenoic Acid Isomers
| Isomer | Common Name | Pheromonal Activity in Honeybees | Reference |
| (2E)-9-Oxodec-2-enoic acid | Queen Substance, 9-ODA | High (attracts drones, inhibits worker ovary development) | |
| (2Z)-9-Oxodec-2-enoic acid | cis-9-Oxodec-2-enoic acid | Low to negligible |
Potential Therapeutic Activities: An Emerging Field of Study
While research into the therapeutic applications of 9-oxodecenoic acid isomers in mammals is still in its early stages, studies on structurally similar oxo-fatty acids suggest that these compounds may possess anti-inflammatory and anti-cancer properties.[2] However, direct comparative data for the (2E)- and (2Z)-isomers of 9-ODA in these contexts are largely unavailable, representing a significant area for future investigation.
Anti-Inflammatory Effects
Oxo-fatty acids have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] For instance, other oxo-octadecenoic acids have been demonstrated to suppress the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] It is hypothesized that 9-ODA isomers may act similarly.
Table 2: Hypothetical Comparative Anti-Inflammatory Activity of 9-Oxodecenoic Acid Isomers
| Isomer | Assay | Endpoint | Predicted Activity |
| (2E)-9-Oxodec-2-enoic acid | Nitric Oxide Inhibition in LPS-stimulated Macrophages | IC50 | Potentially Active |
| (2Z)-9-Oxodec-2-enoic acid | Nitric Oxide Inhibition in LPS-stimulated Macrophages | IC50 | Unknown |
Cytotoxic Activity
The anti-cancer potential of 9-oxodecenoic acid is another area of active interest, largely based on findings from related compounds. For example, 9-oxo-(10E,12E)-octadecadienoic acid has been shown to induce apoptosis in human ovarian cancer cells.[2][4] The cytotoxic effects of the (2E)- and (2Z)-isomers of 9-ODA on various cancer cell lines have yet to be thoroughly compared.
Table 3: Hypothetical Comparative Cytotoxic Activity of 9-Oxodecenoic Acid Isomers
| Isomer | Cell Line | Endpoint | Predicted Activity |
| (2E)-9-Oxodec-2-enoic acid | Human Cancer Cell Lines (e.g., HeLa, HRA) | IC50 | Potentially Active |
| (2Z)-9-Oxodec-2-enoic acid | Human Cancer Cell Lines (e.g., HeLa, HRA) | IC50 | Unknown |
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Fatty acids and their derivatives are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[5] Activation of PPARγ, in particular, is associated with anti-inflammatory responses.[6] While other oxo-fatty acids have been identified as PPAR agonists, the specific activity of 9-ODA isomers on these receptors is not well-documented.[7]
Table 4: Hypothetical Comparative PPARγ Activation of 9-Oxodecenoic Acid Isomers
| Isomer | Assay | Endpoint | Predicted Activity |
| (2E)-9-Oxodec-2-enoic acid | PPARγ Luciferase Reporter Assay | EC50 | Potentially Active |
| (2Z)-9-Oxodec-2-enoic acid | PPARγ Luciferase Reporter Assay | EC50 | Unknown |
Signaling Pathways and Molecular Mechanisms
The biological activities of 9-oxodecenoic acid and its isomers are mediated through their interaction with specific molecular targets and the modulation of downstream signaling pathways.
Olfactory Signaling in Honeybees
In drone honeybees, the perception of (2E)-9-oxodec-2-enoic acid is initiated by its binding to a specific odorant receptor, AmOr11, located on the antennae. This binding event triggers a signal transduction cascade that ultimately leads to a behavioral response.
References
- 1. 9-Oxodecenoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Mating Dramatically Increases 9-ODA Levels in Queen Honey Bees: A Quantitative Comparison
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of quantitative data reveals a significant increase in the levels of 9-oxo-2-decenoic acid (9-ODA), a critical component of the queen mandibular pheromone (QMP), in honey bee queens after mating. This guide provides a detailed comparison of 9-ODA concentrations in virgin and mated queens, outlines the experimental protocols for its quantification, and illustrates the key signaling pathways involved in its perception by worker and drone bees. This information is of particular interest to researchers in the fields of chemical ecology, neurobiology, and social insect biology, as well as professionals in drug development exploring novel pathways.
Quantitative Analysis of 9-ODA Levels
The transition from a virgin to a mated state in a queen honey bee is marked by profound physiological and behavioral changes, which are mirrored in her chemical profile. Notably, the quantity of 9-ODA in the mandibular glands undergoes a substantial increase. The data presented below, compiled from studies on Apis mellifera, clearly illustrates this difference.
| Queen Status | Mean 9-ODA Level (µg ± SE) |
| Virgin Queen | 25.3 ± 4.5 |
| Naturally Mated Queen | 159.2 ± 14.8 |
Data compiled from studies analyzing the mandibular gland components of Apis mellifera queens.[1]
This more than six-fold increase in 9-ODA levels in mated queens is a strong indicator of their reproductive status and plays a crucial role in regulating the social dynamics of the colony.[1]
Experimental Protocols for 9-ODA Quantification
The quantification of 9-ODA is typically achieved through gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol for this analytical method.
Sample Preparation
-
Euthanasia and Dissection: Individual queen bees (both virgin and mated) are euthanized by freezing. The mandibular glands are then carefully dissected under a microscope in a saline solution.
-
Extraction: The dissected glands are placed in a vial containing a known volume of a suitable organic solvent, such as hexane (B92381) or dichloromethane. An internal standard, a fatty acid of a known concentration not naturally present in the sample, is added to the solvent. The glands are then crushed to facilitate the extraction of the chemical compounds.[1]
Derivatization
To improve the volatility and thermal stability of 9-ODA for GC-MS analysis, the extract is derivatized. This process typically involves converting the carboxylic acid group to a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-MS Analysis
-
Injection: A small volume of the derivatized sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is coated with a stationary phase that separates the different compounds based on their boiling points and polarity. A temperature program is used to gradually increase the column temperature, allowing for the sequential elution of the compounds.[1]
-
Detection and Identification: As the separated compounds exit the column, they enter the mass spectrometer. The mass spectrometer ionizes the compounds and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. The retention time (the time it takes for a compound to travel through the column) and the mass spectrum are compared to known standards for definitive identification of 9-ODA.[1]
Quantification
The area under the peak for 9-ODA in the chromatogram is proportional to its concentration. By comparing the peak area of 9-ODA to the peak area of the internal standard, the absolute quantity of the pheromone in the original sample can be calculated.[1]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in 9-ODA research, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for 9-ODA quantification and the signaling pathway for its perception in other bees.
The perception of 9-ODA by other bees, such as drones during mating flights and worker bees within the hive, is initiated by a specific olfactory receptor and a subsequent signal transduction cascade. 9-ODA acts as a releaser pheromone, eliciting immediate behavioral responses like attraction, and as a primer pheromone, inducing long-term physiological changes such as the inhibition of ovary development in worker bees.[2][3]
References
Synthetic 9-ODA vs. Natural Queen Substance: A Comparative Validation of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of synthetic 9-oxo-2-decenoic acid (9-ODA) and the natural honey bee queen substance, a complex pheromone blend also known as queen mandibular pheromone (QMP). The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers in chemical ecology, insect physiology, and pheromone-based drug development.
Executive Summary
Synthetic 9-oxo-2-decenoic acid (9-ODA) is the principal and most abundant component of the natural queen mandibular pheromone (QMP) in the honey bee, Apis mellifera. Early studies have confirmed that synthetic 9-ODA possesses the same fundamental biological activities as the naturally occurring compound.[1] It functions as a powerful semiochemical, acting as both a "releaser" pheromone, which elicits immediate behavioral changes, and a "primer" pheromone, which induces long-term physiological alterations.[2] While synthetic 9-ODA on its own demonstrates significant bioactivity, the full natural queen substance, a synergistic blend of multiple compounds, exhibits a more potent and complete range of effects in certain bioassays. This guide synthesizes the available quantitative and qualitative data to validate and compare the activity of synthetic 9-ODA against the natural queen substance.
Data Presentation: Quantitative Comparison
While direct head-to-head dose-response curves for synthetic 9-ODA versus the full natural QMP blend are not extensively available in the literature for all bioassays, the following tables summarize key quantitative data on the composition of natural QMP and the bioactivity of 9-ODA.
Table 1: Composition of Natural Queen Mandibular Pheromone (QMP)
A "queen equivalent" (Qeq) is a standardized measure representing the typical amount of pheromone components found in the mandibular glands of a mature, mated queen honey bee.
| Component | Abbreviation | Average Amount per Queen Equivalent (μg) |
| 9-oxo-2-decenoic acid | 9-ODA | ~200 - 240[2][3] |
| (R)-(-)-9-hydroxy-2-decenoic acid | (R)-9-HDA | ~80 - 110 (85% R-enantiomer)[3] |
| (S)-(+)-9-hydroxy-2-decenoic acid | (S)-9-HDA | |
| Methyl p-hydroxybenzoate | HOB | ~20 - 36[3] |
| 4-hydroxy-3-methoxyphenylethanol | HVA | ~2 - 3.6[3] |
| Methyl (Z)-octadec-9-enoate | Methyl Oleate | ~3.8[3] |
| (E)-3-(4-hydroxy-3-methoxyphenyl)-prop-2-en-1-ol | Coniferyl Alcohol | ~0.15[3] |
| Hexadecan-1-ol | ~1.1[3] | |
| (Z9,Z12,Z15)-octadeca-9,12,15-trienoic acid | Linolenic Acid | ~22[3] |
Table 2: Bioactivity of Synthetic 9-ODA
This table presents quantitative data on the bioactivity of synthetic 9-ODA from receptor activation assays.
| Bioassay | Parameter | Value | Notes |
| Olfactory Receptor Activation (AmOr11) | EC₅₀ | 280 ± 31 nM[4] | The AmOr11 receptor is highly specific to 9-ODA. The EC₅₀ value indicates the concentration of 9-ODA required to elicit a half-maximal response from the receptor. |
Key Biological Activities and Experimental Validation
The two primary and most studied biological activities of queen substance are the elicitation of a retinue response from worker bees and the inhibition of ovary development in worker bees.
Retinue Response
The retinue response is a classic behavioral assay where worker bees are attracted to the queen, forming a court around her, licking and antennating her body. This behavior is crucial for the dissemination of queen pheromones throughout the colony.
Comparative Efficacy:
-
Synthetic 9-ODA alone can elicit a weak retinue response.[1]
-
The full blend of QMP (containing 9-ODA, 9-HDA, HOB, and HVA) is significantly more attractive to worker bees than 9-ODA alone.[3] The components act synergistically to produce the full behavioral response.[3]
-
A synthetic blend of nine identified components of queen retinue pheromone (QRP), which includes the five QMP components plus four additional compounds, was found to be as attractive as a whole queen extract at a concentration of 10⁻³ queen equivalents per lure.[3] However, at higher concentrations, the whole queen extract remained more attractive, suggesting the presence of yet unidentified synergistic compounds.[3]
Inhibition of Worker Ovary Development
In the absence of a queen, the ovaries of worker bees can develop, allowing them to lay unfertilized eggs. The queen substance acts as a primer pheromone to suppress this development, thus maintaining the queen's reproductive dominance.
Comparative Efficacy:
-
Studies have shown that 9-ODA is a primary signal that mediates worker fertility.[5]
-
In the Asian honey bee, Apis cerana, 9-ODA alone was found to suppress ovary activation to a similar or even greater degree than a mixture of all tested QMP components.[5]
-
For the European honey bee, Apis mellifera, synthetic QMP has been shown to be as effective as queen extracts in regulating worker ovary development.
Experimental Protocols
Queen Retinue Bioassay
This protocol is adapted from established laboratory bioassays used to quantify the attractiveness of queen pheromones.
Objective: To quantify the retinue response of worker honey bees to a test substance.
Materials:
-
Cages of 50-100 young worker bees (5-8 days old).
-
Petri dishes (100 x 15 mm) for the observation arena.
-
"Pseudoqueen" lures (e.g., a small glass rod or vial).
-
Test substances (synthetic 9-ODA, QMP blend, solvent control) dissolved in a suitable solvent (e.g., ethanol).
-
Micropipette.
-
Video recording equipment.
-
Timer.
Procedure:
-
Preparation of Lures: Apply a specific concentration of the test substance (e.g., one "queen equivalent" or a serial dilution) to the pseudoqueen lure. Allow the solvent to evaporate completely. A solvent-only lure serves as the negative control.
-
Acclimation: Introduce a group of worker bees into the Petri dish arena and allow them to acclimate for a defined period (e.g., 5 minutes).
-
Introduction of Lure: Introduce the prepared pseudoqueen lure into the center of the Petri dish.
-
Observation and Recording: Record the number of worker bees actively touching and antennating the lure at regular intervals (e.g., every minute for 10-15 minutes). The formation of a stable "retinue" of a certain size (e.g., 5 or more bees) is a key metric.
-
Data Analysis: The primary endpoint is typically the mean number of workers in the retinue over the observation period. Statistical analysis (e.g., ANOVA) is used to compare the attractiveness of different test substances.
Worker Ovary Development Inhibition Assay
This protocol outlines a standard method for assessing the primer effects of queen pheromones on worker physiology.
Objective: To determine the inhibitory effect of a test substance on the ovary development of worker honey bees.
Materials:
-
Cages of newly emerged worker bees (less than 24 hours old).
-
Incubator maintained at hive conditions (approx. 34°C and 50-60% relative humidity).
-
Pollen and sucrose (B13894) solution for feeding.
-
Test substances (synthetic 9-ODA, QMP blend, solvent control).
-
Glass slides or another substrate for pheromone application.
-
Dissecting microscope.
-
Physiological saline.
-
Ovary development scoring scale (e.g., a 4 or 5-point scale from undeveloped to fully developed eggs).
Procedure:
-
Cage Setup: Place a cohort of newly emerged worker bees in a cage with ad libitum access to pollen and sucrose solution.
-
Pheromone Treatment: Introduce the test substance into the cage. This can be done by applying the substance to a glass slide that is placed inside the cage. The pheromone source should be replenished regularly (e.g., daily). A cage with a solvent-treated slide serves as the control.
-
Incubation: Maintain the cages in the incubator for a period of 10-14 days to allow for ovary development in the absence of inhibitory signals.
-
Dissection and Scoring: After the incubation period, dissect a sample of worker bees from each cage under a dissecting microscope in physiological saline.
-
Ovary Scoring: Score the stage of ovary development for each dissected bee using a standardized scale.
-
Data Analysis: The mean ovary development score for each treatment group is calculated. Statistical tests (e.g., Kruskal-Wallis or Mann-Whitney U test) are used to compare the level of ovary inhibition between the different treatments.
Signaling Pathways and Workflows
9-ODA Olfactory Signaling Pathway
The perception of 9-ODA in honey bees is initiated in the antennae and involves a specific odorant receptor and a downstream signaling cascade.[2]
Caption: Olfactory signaling pathway of 9-ODA in honey bees.
Experimental Workflow: Validation of Bioactivity
The following diagram illustrates a typical workflow for comparing the bioactivity of synthetic 9-ODA and natural queen substance.
Caption: Experimental workflow for comparative bioactivity validation.
References
- 1. New insights into honey bee (Apis mellifera) pheromone communication. Is the queen mandibular pheromone alone in colony regulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New components of the honey bee (Apis mellifera L.) queen retinue pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-ODA: Primary Signal Mediating Worker Fertility in Asian Honey Bees----Chinese Academy of Sciences [english.cas.cn]
A Comparative Analysis of Oxo-Fatty Acids in Cancer Cell Lines: Cytotoxicity, Apoptosis, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of various oxo-fatty acids, focusing on their differential impacts on cancer cell viability, apoptosis induction, and underlying signaling mechanisms. The information presented is synthesized from multiple preclinical studies to provide a comprehensive resource for researchers investigating lipid-based therapeutic agents.
Data Presentation: Comparative Efficacy of Oxo-Fatty Acids
The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of different oxo-fatty acids on a range of cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values) of Oxo-Fatty Acids in Cancer Cell Lines
| Oxo-Fatty Acid | Cancer Cell Line | IC50 Value (µM) | Reference |
| 9-oxo-ODA | HeLa (Cervical Cancer) | 25-50 | [1] |
| 9-oxo-ODA | SiHa (Cervical Cancer) | 25-50 | [1] |
| 13-oxo-ODE | MDA-MB-231 (Breast Cancer) | >100 (at 24h) | [2] |
| 13-oxo-ODE | MCF-7 (Breast Cancer) | >100 (at 24h) | [2] |
| 4-oxo-DHA | MDA-MB-231 (Breast Cancer) | <100 (at 96h) | [3] |
| 4-oxo-DHA | BT-549 (Breast Cancer) | <100 (at 96h) | [3] |
| 4-oxo-DHA | T-47D (Breast Cancer) | <100 (at 96h) | [3] |
Note: IC50 values can vary based on experimental conditions such as incubation time and cell density.
Table 2: Comparative Apoptosis Induction by Oxo-Fatty Acids in Cancer Cell Lines
| Oxo-Fatty Acid/Hydroxy-Fatty Acid | Cancer Cell Line | Concentration (µM) | Apoptosis Induction (%) | Reference |
| 9-oxo-ODAs | HeLa (Cervical Cancer) | Not Specified | Increased apoptosis observed | [4] |
| 9-oxo-ODAs | SiHa (Cervical Cancer) | Not Specified | Increased apoptosis observed | [4] |
| 13(S)-HODE | Caco-2 (Colorectal Cancer) | 1 | Significant increase | [5] |
| 9(S)-HODE | Caco-2 (Colorectal Cancer) | 1 | Significant increase | [5] |
| 13(S)-HODE | MCF-7 (Breast Cancer) | Dose-dependent | 3.5% to 43.28% | [6] |
| 13(S)-HODE | MDA-MB-231 (Breast Cancer) | Dose-dependent | 2.99% to 40.2% | [6] |
| 13-oxo-ODE | Breast Cancer Stem Cells | 150 | Increased from 6.5% to 23.7% (late apoptosis) | [7] |
Key Signaling Pathways Modulated by Oxo-Fatty Acids
Oxo-fatty acids exert their anti-cancer effects by modulating various signaling pathways, often in a manner dependent on their specific structure (e.g., position of the oxo group) and the cancer cell type.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway
Certain oxo- and hydroxy-fatty acids are known to be ligands for PPARγ, a nuclear receptor that can regulate genes involved in cell proliferation and apoptosis.[8][9][10][11]
-
9-oxo-ODA and 13-oxo-ODA have been identified as potent PPARα agonists, a related nuclear receptor, which can lead to the amelioration of lipid metabolism abnormalities.[12]
-
13(S)-HODE is a known ligand for PPARγ, and its pro-apoptotic effect in Caco-2 colorectal cancer cells is reduced by a PPARγ antagonist.[5][8] In contrast, 13(R)-HODE does not act as a PPARγ ligand in this cell line.[8]
PPARγ signaling pathway activated by 13(S)-HODE.
Extracellular Signal-Regulated Kinase (ERK) Pathway
The ERK pathway is a critical regulator of cell proliferation and survival, and its modulation by oxo-fatty acids can lead to anti-cancer effects.
-
In Caco-2 colorectal cancer cells, 13(R)-HODE activates the ERK and CREB signaling pathways, leading to increased cell growth.[5][8] This is in contrast to the pro-apoptotic effects of its enantiomer, 13(S)-HODE.
-
Omega-3 polyunsaturated fatty acids, the precursors to some oxo-fatty acids, can differentially activate the ERK1/2 pathway in neoplastic oral keratinocytes, leading to growth inhibition.[13]
ERK signaling pathway activated by 13(R)-HODE.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Preparation of Oxo-Fatty Acid Solutions for Cell Culture
Accurate and reproducible preparation of fatty acid solutions is critical for in vitro studies.
-
Stock Solution Preparation : Dissolve the oxo-fatty acid (e.g., 9-oxo-ODA) in ethanol (B145695) to create a high-concentration stock solution (e.g., 100 mM).
-
Complexing with Bovine Serum Albumin (BSA) :
-
Prepare a fatty acid-free BSA solution (e.g., 10% w/v) in serum-free cell culture medium.
-
Warm the BSA solution to 37°C.
-
Add the oxo-fatty acid stock solution to the BSA solution to achieve the desired final concentration and molar ratio (a common ratio is 5:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.
-
-
Sterilization and Storage : Sterile filter the final fatty acid-BSA complex solution through a 0.22 µm filter. Aliquots can be stored at -20°C for future use.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing various concentrations of the oxo-fatty acid-BSA complex or a vehicle control (BSA in medium with the equivalent concentration of ethanol). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting : Treat cells with the oxo-fatty acid as described for the MTT assay. After the incubation period, harvest both adherent and floating cells.
-
Cell Washing : Wash the cells with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining : Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis : Analyze the stained cells by flow cytometry.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction : After treatment with oxo-fatty acids, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-PPARγ) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Experimental Workflow Visualization
General experimental workflow for studying oxo-fatty acids.
References
- 1. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidized derivative of docosahexaenoic acid preferentially inhibit cell proliferation in triple negative over luminal breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Omega-3 Fatty Acids and PPARγ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARgamma, Bioactive Lipids, and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Omega-3 polyunsaturated fatty acids selectively inhibit growth in neoplastic oral keratinocytes by differentially activating ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (E)-9-Oxodec-2-enoic Acid: A Guide for Laboratory Professionals
(E)-9-Oxodec-2-enoic acid, a combustible substance and an irritant to the skin and eyes, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] This guide provides detailed procedures for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.
All waste containing this compound, including unused product, contaminated materials such as gloves and paper towels, and empty containers, is classified as hazardous waste and must be disposed of accordingly.[1][2] Under no circumstances should this chemical be released into the environment or emptied into drains.[1][2]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, it is crucial to be outfitted with the proper personal protective equipment. Handling of this compound should always occur in a well-ventilated area, ideally within a fume hood, to minimize the risk of inhalation.[1] Care should be taken to avoid the generation of dust from the solid material.[1][2]
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Respiratory Protection | A particulate filter respirator is necessary if dust formation is possible.[1] |
| Skin Protection | A lab coat or other protective clothing to prevent skin contact.[1] |
Step-by-Step Disposal Protocol
1. Waste Segregation:
All waste containing this compound must be collected in a designated and clearly labeled hazardous waste container.[1] This waste must be segregated from incompatible materials. As an organic acid, it should be kept separate from bases, oxidizing agents, and cyanides or sulfides.[3][4]
2. Container Management:
Use a compatible container for waste collection, ensuring it is properly sealed to prevent leaks or spills.[1] Acids should never be stored in steel or other metal containers.[3][5] The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
3. Spill Cleanup:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure there is adequate ventilation.[1]
-
Cleanup: For solid spills, mechanically collect the material, being careful to avoid creating dust.[1][2] Place the collected material into a designated hazardous waste container.[1]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Chemical Incompatibilities
To prevent dangerous reactions, this compound waste must be stored separately from the following categories of chemicals:
| Incompatible Material | Potential Hazard |
| Bases | Strong exothermic reaction (heat generation). |
| Oxidizing Agents | Can lead to fire or explosion.[4] |
| Cyanides and Sulfides | Can liberate toxic gases upon contact with acid.[3] |
| Metals | Can cause corrosion and potentially generate flammable hydrogen gas.[6] |
References
Safeguarding Your Research: A Comprehensive Guide to Handling (E)-9-Oxodec-2-enoic Acid
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical protocols for the handling and disposal of (E)-9-Oxodec-2-enoic acid (CAS No. 334-20-3), a compound recognized for causing skin and serious eye irritation[1]. Adherence to these guidelines is mandatory to ensure a safe laboratory environment for all researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
All personnel must don the following PPE prior to handling this compound. This equipment is selected to provide comprehensive protection against the identified hazards of the substance.
| PPE Category | Recommended Equipment | Standard | Justification |
| Eye and Face Protection | Safety goggles with side protection or a face shield. | EN 166 or equivalent | Protects against splashes and airborne particles that can cause serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | EN 374 | Prevents skin contact, which can cause irritation[1]. Gloves should be inspected for integrity before each use. |
| Respiratory Protection | Particulate filter respirator (e.g., P1 filter). | EN 143 | Necessary when there is a risk of dust formation to prevent respiratory tract irritation[1][2]. |
| Body Protection | Laboratory coat. | N/A | Provides a barrier to prevent contamination of personal clothing and skin contact[2]. |
Operational Protocol: From Receipt to Use
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow must be followed:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
